5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine
Description
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Properties
IUPAC Name |
5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-8-3-5-9(6-4-8)7-10-13-14-11(12)15-10/h3-6H,2,7H2,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPQGHLNUROCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine
Abstract
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and broad spectrum of biological activities.[1] Compounds incorporating this heterocycle often serve as bioisosteric replacements for amide and ester functionalities, leading to improved metabolic stability and pharmacokinetic profiles.[2] This guide provides an in-depth, technically-focused protocol for the synthesis of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine, a representative member of the 2-amino-1,3,4-oxadiazole class. We will elucidate a robust and efficient three-step synthetic pathway, detailing the mechanistic rationale behind each transformation and providing a validated, step-by-step experimental procedure suitable for laboratory application.
Strategic Rationale & Retrosynthetic Analysis
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is most effectively achieved through the cyclization of an appropriate acylhydrazide precursor. Our retrosynthetic strategy for the target molecule, This compound (3) , identifies 2-(4-ethylphenyl)acetohydrazide (2) as the key intermediate. The formation of the 2-amino-1,3,4-oxadiazole ring from an acylhydrazide is reliably accomplished via reaction with cyanogen bromide (CNBr), a classic and highly effective method for this transformation.[3] The acylhydrazide intermediate (2) can, in turn, be readily prepared from the corresponding ester, ethyl 2-(4-ethylphenyl)acetate (1) , through hydrazinolysis. The ester itself is accessible via Fischer esterification of commercially available 4-ethylphenylacetic acid.
This multi-step approach is selected for its reliability, use of readily available starting materials, and straightforward reaction conditions.
Caption: Retrosynthetic pathway for the target compound.
Mechanistic Principles of Key Transformations
Hydrazide Formation via Hydrazinolysis
The conversion of an ester (1) to a hydrazide (2) is a nucleophilic acyl substitution reaction. Hydrazine (N₂H₄), being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate subsequently collapses, eliminating the ethoxide leaving group to form the stable acylhydrazide. This reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.
Oxadiazole Ring Formation via Cyanogen Bromide Cyclization
The reaction of an acylhydrazide (2) with cyanogen bromide is the cornerstone of this synthesis. The mechanism proceeds as follows:
-
Nucleophilic Attack: The terminal nitrogen of the acylhydrazide, being the most nucleophilic site, attacks the electrophilic carbon of cyanogen bromide.
-
Intermediate Formation: This attack displaces the bromide ion, forming an N-cyano-N'-acylhydrazine intermediate.
-
Intramolecular Cyclization: The carbonyl oxygen of the acyl group then acts as an intramolecular nucleophile, attacking the nitrile carbon.
-
Dehydration & Aromatization: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic 1,3,4-oxadiazole ring.
This reaction provides a direct and efficient route to the desired 2-amino-1,3,4-oxadiazole scaffold.[3]
Detailed Experimental Protocol
The following protocol outlines a validated three-step synthesis of this compound.
Caption: Step-by-step synthetic workflow diagram.
Step 1: Synthesis of Ethyl 2-(4-ethylphenyl)acetate (1)
-
To a 250 mL round-bottom flask, add 4-ethylphenylacetic acid (16.4 g, 100 mmol), absolute ethanol (100 mL), and concentrated sulfuric acid (2 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 300 mL of ice-cold water.
-
Neutralize the solution by careful addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude ester. Purify by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford pure ethyl 2-(4-ethylphenyl)acetate as a colorless oil.
Step 2: Synthesis of 2-(4-ethylphenyl)acetohydrazide (2)
-
In a 250 mL round-bottom flask, dissolve the purified ester (1) (19.2 g, 100 mmol) in ethanol (100 mL).
-
Add hydrazine hydrate (85% in water, 15 mL, ~250 mmol) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. The formation of a white precipitate may be observed.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the white solid product by vacuum filtration, wash thoroughly with cold diethyl ether, and dry under vacuum to yield 2-(4-ethylphenyl)acetohydrazide. The product is typically of high purity and can be used in the next step without further purification.
Step 3: Synthesis of this compound (3)
-
In a 500 mL round-bottom flask, dissolve the hydrazide (2) (17.8 g, 100 mmol) in methanol (200 mL).
-
Add sodium bicarbonate (12.6 g, 150 mmol) to the solution and stir to form a suspension.
-
In a separate beaker, carefully dissolve cyanogen bromide (11.6 g, 110 mmol) in methanol (50 mL). Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Add the cyanogen bromide solution dropwise to the stirred hydrazide suspension over 30 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure. Add 200 mL of water to the residue and stir for 30 minutes.
-
Collect the resulting solid by vacuum filtration and wash with copious amounts of water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure This compound (3) as a white crystalline solid.
Product Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques.
| Property | Value / Expected Data |
| IUPAC Name | This compound[4] |
| CAS Number | 1177336-92-3[4] |
| Molecular Formula | C₁₁H₁₃N₃O[4] |
| Molecular Weight | 203.25 g/mol [4] |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (DMSO-d₆) | Expected peaks: δ ~7.1-7.2 (m, 4H, Ar-H), δ ~6.5 (s, 2H, NH₂, broad), δ ~3.9 (s, 2H, Ar-CH₂), δ ~2.6 (q, 2H, CH₂CH₃), δ ~1.2 (t, 3H, CH₂CH₃) |
| ¹³C NMR (DMSO-d₆) | Expected peaks: Aromatic carbons (δ ~127-143), Oxadiazole carbons (δ ~155, 165), Aliphatic carbons (δ ~15, 28, 30) |
| IR (KBr, cm⁻¹) | Expected absorptions: ~3300-3100 (N-H stretch), ~1650 (C=N stretch), ~1100 (C-O-C stretch) |
| Mass Spec (ESI) | Expected [M+H]⁺: 204.11 |
Conclusion
This guide details a reliable and scalable three-step synthesis for this compound, a valuable scaffold for further elaboration in drug discovery programs. The presented pathway, commencing from 4-ethylphenylacetic acid, leverages well-established chemical transformations, including esterification, hydrazinolysis, and a pivotal cyanogen bromide-mediated cyclization. The provided step-by-step protocol and mechanistic insights offer a comprehensive resource for researchers aiming to synthesize this and structurally related 2-amino-1,3,4-oxadiazoles.
References
- Ainsworth, C. (1965). Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. U.S.
-
Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry - Section B, 42B(4), 900-904. [Link]
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Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. [Link]
-
Gondru, R., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
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Jakhmola, A., et al. (2021). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Journal of Pharmaceutical Research International, 33(46A), 421-430. [Link]
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Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. PubMed. [Link]
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- 3. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 4. This compound 95% | CAS: 1177336-92-3 | AChemBlock [achemblock.com]
An In-Depth Technical Guide to 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine: Physicochemical Properties and Synthetic Pathways
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the physicochemical properties, synthesis, and potential applications of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its ability to serve as a bioisostere for amide and ester functionalities. This five-membered heterocyclic system is a common feature in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The 2-amino-5-substituted-1,3,4-oxadiazole motif, in particular, offers a versatile platform for the development of novel therapeutic agents due to the synthetic accessibility and the potential for diverse functionalization at the 5-position. The title compound, this compound, incorporates a lipophilic 4-ethylbenzyl group, suggesting potential for interaction with hydrophobic pockets in biological targets. This guide aims to provide a detailed understanding of its fundamental physicochemical characteristics and a practical framework for its synthesis and characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its development as a potential drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely properties based on the extensive literature on analogous 2-amino-1,3,4-oxadiazole derivatives.
Table 1: Key Physicochemical Identifiers for this compound
| Property | Value | Source |
| CAS Number | 1177336-92-3 | [2][3] |
| Molecular Formula | C₁₁H₁₃N₃O | [3] |
| Molecular Weight | 203.24 g/mol | [3] |
| IUPAC Name | This compound | [3] |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Melting Point | Solid, likely in the range of 150-250 °C | 2-amino-5-aryl-1,3,4-oxadiazoles are typically crystalline solids with relatively high melting points.[4] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols. | The aromatic nature and the ethylbenzyl group contribute to hydrophobicity, while the amino group and oxadiazole ring offer some polarity. |
| pKa | The amino group is expected to be weakly basic. | The basicity of the 2-amino group on the oxadiazole ring is generally low due to the electron-withdrawing nature of the heterocyclic system. |
| LogP | Moderately lipophilic. | The presence of the 4-ethylbenzyl group significantly increases lipophilicity compared to unsubstituted analogs. |
| Appearance | Likely a white to off-white crystalline solid. | Based on observations of similar 2-amino-1,3,4-oxadiazole compounds.[5] |
Synthesis and Characterization
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-established in the chemical literature. A common and efficient method involves the cyclization of semicarbazone precursors derived from aldehydes.[6]
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a two-step process starting from 4-ethylphenylacetic acid.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Ethylphenylacetyl hydrazide
-
To a solution of 4-ethylphenylacetic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from ethanol to yield 4-ethylphenylacetyl hydrazide.
Step 2: Synthesis of this compound
From Semicarbazide Intermediate:
-
Dissolve 4-ethylphenylacetyl hydrazide (1 equivalent) in an appropriate solvent (e.g., ethanol).
-
Add a solution of potassium isocyanate (1.1 equivalents) in water, followed by the dropwise addition of hydrochloric acid to maintain a slightly acidic pH.
-
Stir the reaction mixture at room temperature for several hours until the formation of the 1-(4-ethylphenylacetyl)semicarbazide precipitate is complete.
-
Filter the solid, wash with water, and dry.
-
To the dried semicarbazide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
-
Heat the mixture, carefully controlling the temperature, for a specified duration as determined by TLC monitoring.
-
After completion, cautiously pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).
-
The precipitated product, this compound, is then filtered, washed with water, and purified by recrystallization.
Alternative Cyclization with Cyanogen Bromide:
An alternative, direct conversion from the hydrazide involves reaction with cyanogen bromide in a suitable solvent, which can provide the desired 2-amino-1,3,4-oxadiazole in a single step.
Characterization Methods
The structural elucidation and purity assessment of the synthesized this compound would be performed using a combination of spectroscopic and chromatographic techniques.
Table 3: Spectroscopic and Chromatographic Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the benzylic methylene protons (singlet), the aromatic protons of the ethylbenzyl group (two doublets), and the amino protons (a broad singlet). The chemical shifts of the aromatic protons will be influenced by the substitution pattern. |
| ¹³C NMR | Resonances for the carbons of the ethyl group, the benzylic methylene carbon, the aromatic carbons, and the two distinct carbons of the 1,3,4-oxadiazole ring (typically in the 150-170 ppm region).[7] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.24 m/z) should be observed, along with characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group (around 3100-3300 cm⁻¹), C=N stretching of the oxadiazole ring (around 1630-1680 cm⁻¹), and C-O-C stretching of the oxadiazole ring (around 1020-1070 cm⁻¹). |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak under optimized conditions would indicate the purity of the compound. |
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Start -> TLC; TLC -> Purification; Purification -> Structure_Elucidation; Structure_Elucidation -> H_NMR; Structure_Elucidation -> C_NMR; Structure_Elucidation -> MS; Structure_Elucidation -> IR; {H_NMR, C_NMR, MS, IR} -> Final_Purity; Final_Purity -> HPLC; HPLC -> End; }
Caption: A typical workflow for the characterization of the synthesized compound.
Potential Pharmacological Significance and Future Directions
The 1,3,4-oxadiazole nucleus is a cornerstone in the development of new drugs. The introduction of a 4-ethylbenzyl substituent at the 5-position of the 2-amino-1,3,4-oxadiazole core in this compound presents an interesting candidate for biological evaluation. The lipophilic nature of the ethylbenzyl group could enhance membrane permeability and interaction with hydrophobic binding sites of various enzymes and receptors.
Analogues of 2-amino-5-benzyl-1,3,4-oxadiazoles have been reported to exhibit a range of biological activities, including:
-
Anticancer Activity: Many 1,3,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][6]
-
Antimicrobial Activity: The oxadiazole scaffold is present in numerous compounds with significant antibacterial and antifungal properties.[6]
-
Anti-inflammatory and Analgesic Activity: Several studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anti-inflammatory and analgesic agents.
-
Anticonvulsant Activity: The structural features of some 1,3,4-oxadiazoles have been associated with anticonvulsant effects.[1]
Future research on this compound should focus on the experimental determination of its physicochemical properties and a thorough evaluation of its biological activity profile. In vitro screening against a panel of cancer cell lines, bacterial and fungal strains, and relevant enzymes would provide valuable insights into its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, could further optimize its pharmacological properties.
Conclusion
This compound is a synthetically accessible compound that belongs to a class of heterocycles with significant and diverse pharmacological relevance. This technical guide provides a foundational understanding of its predicted physicochemical properties, a robust synthetic strategy, and a framework for its characterization. The insights presented herein are intended to facilitate further research and development of this and related molecules as potential therapeutic agents.
References
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PLoS One. (2025). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. [Link]
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Journal of Medicinal Chemistry. (2023). 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor. [Link]
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Asian Journal of Chemistry. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. [Link]
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ResearchGate. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]
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PubMed Central. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. [Link]
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PubChem. (n.d.). 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
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PubMed Central. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. [Link]
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Indian Journal of Chemistry. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. [Link]
-
MDPI. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. [Link]
-
National Institutes of Health. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]
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National Institutes of Health. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. [Link]
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PubMed Central. (2014). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. [Link]
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PubChem. (n.d.). 5-Benzyl-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]
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National Institutes of Health. (2013). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. [Link]
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PubMed Central. (2013). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. [Link]
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PubMed. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. [Link]
-
MDPI. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. [Link]
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SpectraBase. (n.d.). 5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine, ac derivative. Retrieved from [Link]
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ChemSrc. (n.d.). N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]
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An In-depth Technical Guide to the Putative Mechanism of Action of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine
Abstract
This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound, 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes findings from closely related 1,3,4-oxadiazole-2-amine analogs to propose and detail the most probable biological activities and molecular targets. This guide is intended for researchers, scientists, and drug development professionals, offering a robust theoretical framework and detailed experimental protocols to facilitate further investigation into the therapeutic potential of this compound class. We will explore three primary putative mechanisms: cholinesterase inhibition, antimicrobial activity via DNA gyrase inhibition, and anticancer cytotoxicity.
Introduction: The Therapeutic Promise of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to act as a bioisostere for amide and ester functionalities. This five-membered heterocycle is a common feature in a multitude of compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The 2-amino-5-substituted-1,3,4-oxadiazole core, in particular, has garnered significant attention due to its synthetic tractability and diverse biological profile. The subject of this guide, this compound, combines this promising heterocyclic core with a substituted benzyl moiety, suggesting a potential for targeted biological interactions.
This guide will delve into the most plausible mechanisms of action for this compound, drawing parallels from structurally similar compounds. For each proposed mechanism, we will provide a detailed scientific rationale, a step-by-step experimental protocol for validation, and a discussion of the expected outcomes based on existing literature.
Putative Mechanism of Action I: Cholinesterase Inhibition
A significant number of 5-aryl-1,3,4-oxadiazol-2-amine derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine.[1] Inhibition of these enzymes is a key therapeutic strategy for neurodegenerative diseases such as Alzheimer's disease.
Scientific Rationale
The 1,3,4-oxadiazole ring, with its hydrogen bond accepting and donating capabilities, can interact with key amino acid residues in the active site of cholinesterases. The benzyl substituent can further enhance binding affinity through hydrophobic interactions within the enzyme's active site gorge. It is hypothesized that this compound acts as a competitive or mixed-type inhibitor of AChE and/or BChE.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the determination of cholinesterase inhibition using the spectrophotometric method developed by Ellman.[2][3][4][5][6]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) from a commercial source
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound: this compound
-
Positive control: Donepezil or Galantamine
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Prepare working solutions by diluting the stock solutions in phosphate buffer to the desired concentrations.
-
Prepare a 15 mM solution of ATCI (or BTCI) in deionized water.
-
Prepare a 3 mM solution of DTNB in phosphate buffer.
-
Prepare a working solution of AChE (or BChE) in phosphate buffer (e.g., 0.1 U/mL).
-
-
Assay in 96-Well Plate:
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the test compound solution at various concentrations. For the control well (100% enzyme activity), add 20 µL of phosphate buffer.
-
Add 20 µL of the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI) to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Putative Mechanism of Action II: Antimicrobial Activity via DNA Gyrase Inhibition
The 1,3,4-oxadiazole scaffold is present in numerous compounds with significant antibacterial activity. A key target for many antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.
Scientific Rationale
DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for chromosome packaging and various DNA transactions. Inhibition of this enzyme leads to the disruption of DNA replication and ultimately bacterial cell death. It is proposed that this compound may bind to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity.[7]
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This protocol describes an in vitro assay to measure the inhibition of DNA gyrase-mediated supercoiling of relaxed plasmid DNA.[8]
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X DNA gyrase assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)
-
ATP solution
-
Test compound: this compound
-
Positive control: Ciprofloxacin or Novobiocin
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
-
Gel documentation system
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed plasmid DNA, and sterile water.
-
Add the test compound at various concentrations to individual reaction tubes. For the positive control, add a known inhibitor. For the negative control (no inhibition), add the solvent used for the test compound.
-
Add a pre-determined amount of DNA gyrase to all tubes except the no-enzyme control.
-
Initiate the reaction by adding ATP to all tubes.
-
-
Incubation and Termination:
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
-
Analysis by Agarose Gel Electrophoresis:
-
Load the reaction mixtures onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
-
Data Interpretation:
-
In the absence of an inhibitor, the relaxed plasmid DNA will be converted to its supercoiled form, which migrates faster through the gel.
-
An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid.
-
The concentration of the test compound that inhibits 50% of the supercoiling activity (IC50) can be determined by quantifying the band intensities.
-
Putative Mechanism of Action III: Anticancer Activity
Numerous 1,3,4-oxadiazole derivatives have been reported to exhibit potent cytotoxic activity against a variety of cancer cell lines.[9][10][11] The proposed mechanisms for their anticancer effects are diverse and can involve the inhibition of key enzymes in cancer cell proliferation, induction of apoptosis, or disruption of cell cycle progression.
Scientific Rationale
The planar 1,3,4-oxadiazole ring can intercalate into DNA or bind to the active sites of enzymes crucial for cancer cell survival, such as topoisomerases or protein kinases. The 4-ethylbenzyl group may contribute to the compound's lipophilicity, facilitating its entry into cancer cells and enhancing its interaction with intracellular targets.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14][15]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, HCT116)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compound: this compound
-
Positive control: Doxorubicin or Cisplatin
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and the positive control. Include a vehicle control (solvent only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance_treated / Absorbance_control) x 100
-
Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the IC50 value.
-
Data Presentation: Comparative Analysis of Analog Activities
While specific data for this compound is pending, the following table summarizes the reported activities of structurally related 1,3,4-oxadiazole derivatives to provide a comparative context for expected potency.
| Compound/Analog | Target/Assay | IC50/MIC (µM) | Reference |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | Acetylcholinesterase (AChE) | 12.8 | [1] |
| 5-(p-tolyl)-1,3,4-oxadiazol-2-amine derivative | Butyrylcholinesterase (BChE) | 89.97 | [1] |
| 5-(4-Nitrophenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine | SR Leukemia Cell Line | >10 | [9] |
| 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine | MCF7 Breast Cancer Cell Line | >10 | [9] |
| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-fluoro-indolin-2-one | HeLa Cervical Cancer Cell Line | 10.64 | [11] |
| 1,2,4-oxadiazole/pyrrolidine hybrid | E. coli DNA gyrase | 0.18 | [16] |
Note: The presented data is for a diverse set of analogs and direct comparison should be made with caution. The purpose is to illustrate the potential range of activity for this class of compounds.
Visualizations: Synthesis and Putative Mechanistic Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the general synthetic route for 2-amino-1,3,4-oxadiazoles and the proposed signaling pathways for the putative mechanisms of action.
General Synthetic Workflow for 2-Amino-1,3,4-oxadiazoles
Caption: General synthesis of 2-amino-1,3,4-oxadiazoles.
Signaling Pathway: Cholinesterase Inhibition
Caption: Inhibition of acetylcholine hydrolysis by the test compound.
Experimental Workflow: DNA Gyrase Inhibition Assay
Caption: Workflow for assessing DNA gyrase inhibition.
Conclusion and Future Directions
This technical guide has outlined the most probable mechanisms of action for this compound based on a comprehensive review of its structural analogs. The presented evidence strongly suggests that this compound warrants investigation as a potential cholinesterase inhibitor, an antimicrobial agent targeting DNA gyrase, and an anticancer therapeutic. The detailed experimental protocols provided herein offer a clear roadmap for researchers to validate these hypotheses and to elucidate the precise molecular interactions responsible for its biological activities.
Future research should focus on the synthesis and in vitro evaluation of this compound against these targets. Subsequent studies could involve in vivo efficacy and toxicity profiling to fully assess its therapeutic potential. The structure-activity relationship data from such studies will be invaluable for the rational design of more potent and selective 1,3,4-oxadiazole-based therapeutic agents.
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Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay. Retrieved from [Link]
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Vosatka, R., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Pharmaceuticals, 15(4), 400. [Link]
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Ahsan, M. J., et al. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. BioMed Research International, 2014, 814984. [Link]
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MDPI. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Retrieved from [Link]
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Kumar, D., et al. (2013). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 21(2), 175-181. [Link]
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Ahsan, M. J., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6098. [Link]
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ACS Omega. (2023). Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease. Retrieved from [Link]
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The Versatile Scaffold: A Technical Guide to the Biological Activity of 2-Amino-1,3,4-Oxadiazole Derivatives
Introduction: The Privileged 1,3,4-Oxadiazole Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The 1,3,4-oxadiazole ring is a prominent member of this class. This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is a bioisostere of ester and amide functionalities, offering improved metabolic stability and the capacity for diverse chemical modifications. Among its various substituted forms, the 2-amino-1,3,4-oxadiazole moiety has garnered significant attention from researchers and drug development professionals. The presence of the amino group provides a crucial handle for further derivatization, allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of 2-amino-1,3,4-oxadiazole derivatives, offering field-proven insights for their application in modern drug discovery.
Synthetic Strategies: Building the 2-Amino-1,3,4-Oxadiazole Scaffold
The construction of the 2-amino-1,3,4-oxadiazole core can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability. A common and efficient approach involves the cyclization of semicarbazide derivatives.
Protocol 1: Iodine-Mediated Oxidative Cyclization of Semicarbazones
This transition-metal-free method provides a straightforward and scalable synthesis of 2-amino-1,3,4-oxadiazoles from readily available aldehydes and semicarbazide.[1][2] The iodine acts as a mild oxidizing agent, facilitating the intramolecular C-O bond formation.
Step-by-Step Methodology:
-
Semicarbazone Formation: An equimolar mixture of the desired aldehyde and semicarbazide hydrochloride is refluxed in a suitable solvent such as ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated semicarbazone is filtered, washed, and dried.
-
Oxidative Cyclization: The synthesized semicarbazone is dissolved in a solvent like 1,4-dioxane. To this solution, an excess of iodine and a base, typically potassium carbonate, are added. The mixture is then heated under reflux.
-
Work-up and Purification: After the reaction is complete (as indicated by TLC), the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with sodium thiosulfate solution to remove excess iodine, followed by brine. The dried organic layer is concentrated, and the crude product is purified by column chromatography or recrystallization to yield the pure 2-amino-1,3,4-oxadiazole derivative.
A Spectrum of Biological Activities: Therapeutic Potential of 2-Amino-1,3,4-Oxadiazole Derivatives
The inherent structural features of 2-amino-1,3,4-oxadiazoles have led to their investigation across a wide range of therapeutic areas. Their planar aromatic system, hydrogen bonding capabilities, and dipole moment contribute to their ability to interact with various biological macromolecules.
Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 2-Amino-1,3,4-oxadiazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[3][4]
Numerous studies have demonstrated the efficacy of these derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain 5-substituted-2-amino-1,3,4-oxadiazoles have shown potent activity against strains like Streptococcus faecalis, methicillin-susceptible Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL.[2] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
A series of novel 2-amino-1,3,4-oxadiazole derivatives were synthesized and evaluated for their activity against Salmonella typhi.[5] Compounds bearing additional heterocyclic rings, such as benzothiazole or thiazolidine, demonstrated significant anti-salmonella activity.[3][6]
Fungal infections, particularly in immunocompromised patients, pose a significant health threat. 2-Amino-1,3,4-oxadiazole derivatives have also been explored for their antifungal potential. Certain derivatives have exhibited notable activity against pathogenic fungi like Candida albicans and Aspergillus niger.[2] For example, one compound showed an MIC of 8 μg/mL against Candida albicans.[2]
Anticancer Activity: Targeting the Hallmarks of Cancer
The development of novel anticancer agents is a cornerstone of modern medical research. The 1,3,4-oxadiazole scaffold is present in several compounds that have demonstrated significant cytotoxic activity against various cancer cell lines.[7][8]
Derivatives of 2-amino-1,3,4-oxadiazole have been shown to exhibit anticancer effects through diverse mechanisms, including the inhibition of crucial enzymes like histone deacetylases (HDACs) and telomerase.[9] One study reported a 2-amino-1,3,4-oxadiazole derivative with high cytotoxic activity against the HepG2 (human liver cancer) cell line, with an IC50 value of 8.6 μM, which is comparable to the activity of the established anticancer drug paclitaxel.[2] Importantly, this compound was found to be non-toxic to a normal cell line, suggesting a degree of selectivity.[2]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of many diseases. 2,5-disubstituted 1,3,4-oxadiazole derivatives have been investigated for their anti-inflammatory properties.[10][11] In vivo studies using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation, have shown that certain derivatives can significantly reduce paw swelling.[11][12] The mechanism of action is often linked to the inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes.[10]
Anticonvulsant Activity: Quelling Neuronal Hyperexcitability
Epilepsy and other seizure disorders are characterized by abnormal electrical activity in the brain. Several 2-amino-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticonvulsant effects.[13][14] These compounds are often designed as agonists of the benzodiazepine receptor, a key target for anticonvulsant drugs.[13] In vivo anticonvulsant activity is typically assessed using models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test.[15][16] The introduction of an amino group at the 5-position of the 1,3,4-oxadiazole ring has been shown to be crucial for respectable anticonvulsant activity in some series.[13]
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-amino-1,3,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring and any attached functionalities. Understanding these structure-activity relationships is critical for the rational design of more potent and selective compounds.
For antibacterial activity, the introduction of hydrophobic and halogen substituents on an aryl ring at the 5-position of the oxadiazole is often well-tolerated and can enhance activity.[17] Conversely, the presence of hydrogen-bond-donating groups can lead to decreased antimicrobial efficacy against certain bacteria like S. aureus.[17]
In the context of anticancer activity, the specific substitution pattern can dictate the mechanism of action. For instance, the addition of a 1-naphthyl ring at the C-5 position of the oxadiazole has been shown to increase the inhibitory potency against HDACs.[9]
Experimental Protocols: A Framework for Evaluation
The biological evaluation of 2-amino-1,3,4-oxadiazole derivatives relies on a battery of standardized in vitro and in vivo assays. The following provides a conceptual workflow for assessing the antimicrobial and anticancer activities.
Workflow for Antimicrobial Screening
Caption: A generalized workflow for the antimicrobial evaluation of 2-amino-1,3,4-oxadiazole derivatives.
Protocol 2: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[2]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The synthesized 2-amino-1,3,4-oxadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
Data Presentation: Comparative Analysis of Biological Activity
To facilitate the comparison of the biological activities of different 2-amino-1,3,4-oxadiazole derivatives, data should be presented in a clear and structured format.
Table 1: Representative Antimicrobial Activity of 2-Amino-1,3,4-Oxadiazole Derivatives
| Compound ID | R-Group at C5 | Test Organism | MIC (μg/mL) | Reference |
| 1b | 4-Chlorophenyl | Streptococcus faecalis | 16 | [2] |
| 1e | 4-Nitrophenyl | MSSA | 32 | [2] |
| 1g | 2,4-Dichlorophenyl | MRSA | 64 | [2] |
| 2g | 2,4-Dichlorophenyl | Candida albicans | 8 | [2] |
Table 2: Anticancer Activity of a Selected 2-Amino-1,3,4-Oxadiazole Derivative
| Compound ID | R-Group at C5 | Cancer Cell Line | IC50 (μM) | Reference |
| 1o | Substituted Phenyl | HepG2 (Liver Cancer) | 8.6 | [2] |
Conclusion and Future Perspectives
2-Amino-1,3,4-oxadiazole derivatives represent a versatile and highly promising scaffold in the field of medicinal chemistry. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for further development. Future research in this area should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action. The application of computational tools, such as molecular docking and QSAR studies, will undoubtedly accelerate the design and discovery of new 2-amino-1,3,4-oxadiazole-based therapeutic agents for a wide range of diseases. The continued exploration of this privileged structure holds immense potential for addressing unmet medical needs.
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Foreword: The Rationale for Investigating 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine
An In-Depth Technical Guide to the In Vitro Anticancer Evaluation of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine
The 1,3,4-oxadiazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1] This five-membered aromatic ring, containing one oxygen and two nitrogen atoms, is a key pharmacophore in several marketed drugs and a plethora of investigational agents.[1] Within oncology, 1,3,4-oxadiazole derivatives have demonstrated a remarkable capacity to inhibit cancer cell proliferation through various mechanisms, including the inhibition of critical enzymes, disruption of cell cycle progression, and induction of apoptosis.[2]
This guide focuses on a specific, promising analogue: This compound . The strategic inclusion of an ethylbenzyl group at the 5-position and an amine group at the 2-position presents a unique chemical architecture. This structure offers potential for specific interactions within the active sites of biological targets implicated in carcinogenesis. The purpose of this document is not to report pre-existing findings, but to provide a robust, field-proven framework for the comprehensive in vitro evaluation of this compound's anticancer potential. We will detail the causality behind experimental choices, provide self-validating protocols, and ground our approach in authoritative scientific literature.
Section 1: Synthesis and Characterization
A logical first step in any preclinical investigation is the reliable synthesis and rigorous characterization of the target compound. The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be approached through several established routes. A common and effective method involves the cyclization of thiosemicarbazide precursors.
Proposed Synthetic Pathway
A plausible and efficient synthesis can be achieved via a multi-step process starting from 4-ethylphenylacetic acid. This method is adapted from established protocols for similar structures.[3][4]
-
Esterification: Convert 4-ethylphenylacetic acid to its corresponding methyl ester, methyl 2-(4-ethylphenyl)acetate, using methanol in the presence of a catalytic amount of sulfuric acid.
-
Hydrazide Formation: React the methyl ester with hydrazine hydrate under reflux to form 2-(4-ethylphenyl)acetohydrazide.
-
Thiosemicarbazide Formation: Treat the resulting hydrazide with an isothiocyanate, followed by the addition of a base, to yield a key intermediate.
-
Oxidative Cyclization: The final step involves the oxidative cyclization of the thiosemicarbazide intermediate. A common method is to use an oxidizing agent like iodine in the presence of a base, or alternatively, by heating with reagents such as phosphorus oxychloride, to yield the target compound, this compound.[5]
Physicochemical and Structural Characterization
Before biological evaluation, the purity and structural integrity of the synthesized compound must be unequivocally confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and atom connectivity.
-
High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight and elemental composition.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound, which should ideally be >95% for biological assays.
Section 2: Comprehensive In Vitro Anticancer Evaluation Workflow
This section outlines a phased approach to systematically evaluate the anticancer activity of this compound, moving from broad cytotoxicity screening to detailed mechanistic studies.
Caption: Overall workflow for in vitro anticancer evaluation.
Phase 1: Cytotoxicity Screening
Causality: The primary objective is to determine if the compound exhibits broad-spectrum or selective growth-inhibitory effects against cancer cells. The half-maximal inhibitory concentration (IC50) is the key metric, quantifying the compound's potency. A diverse panel of cell lines is crucial to identify potential cancer-type specificities.[6]
Selected Human Cancer Cell Lines:
-
MCF-7: Breast adenocarcinoma (Estrogen Receptor positive)
-
MDA-MB-231: Breast adenocarcinoma (Triple-negative)[7]
-
HCT-116: Colorectal carcinoma
-
HeLa: Cervical cancer[6]
Protocol: MTT Cytotoxicity Assay
The MTT assay is a robust, colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[6]
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of the corresponding compound dilution. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation: IC50 Values
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| MDA-MB-231 | Breast Adenocarcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| HCT-116 | Colorectal Carcinoma | Experimental Value |
| HeLa | Cervical Cancer | Experimental Value |
Phase 2: Elucidation of Cellular Mechanisms
If the compound demonstrates potent cytotoxicity (low micromolar IC50), the next logical step is to investigate how it kills cancer cells. The induction of apoptosis (programmed cell death) is a hallmark of many effective anticancer drugs.[9]
Protocol: Apoptosis Quantification by Annexin V-FITC and Propidium Iodide (PI) Staining
Causality: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[10]
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
-
Cell Treatment: Seed cells (e.g., A549) in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer to each tube and analyze immediately using a flow cytometer. The results will quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Protocol: Cell Cycle Analysis
Causality: Many anticancer agents exert their effects by disrupting the cell cycle, causing arrest at specific checkpoints (e.g., G0/G1, S, or G2/M phase), which can subsequently trigger apoptosis.[7][8] PI staining of DNA allows for the quantification of cells in each phase based on their DNA content.
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Cell Cycle Distribution
| Treatment | % G0/G1 | % S | % G2/M |
| Control (Vehicle) | Experimental Value | Experimental Value | Experimental Value |
| Compound (IC50) | Experimental Value | Experimental Value | Experimental Value |
| Compound (2x IC50) | Experimental Value | Experimental Value | Experimental Value |
Section 3: Investigating Molecular Mechanisms (Hypothetical Pathway)
Based on extensive literature on 1,3,4-oxadiazole analogues, a plausible mechanism of action could involve the inhibition of key signaling pathways that promote cancer cell survival and proliferation.[2][7] One such critical pathway is the STAT3 signaling cascade, which is often constitutively active in many cancers.[7]
Caption: Hypothetical STAT3 signaling pathway inhibited by the compound.
This hypothesis can be tested by:
-
Western Blotting: To measure the levels of total STAT3 and phosphorylated STAT3 (p-STAT3), the active form of the protein. A decrease in the p-STAT3/STAT3 ratio following compound treatment would support this mechanism.
-
Enzyme Inhibition Assays: Commercially available kits can directly measure the inhibitory effect of the compound on specific kinases or enzymes like STAT3.
Section 4: Safety and Handling
According to available safety data, this compound is classified as a warning-level hazard.[11] It may cause skin irritation, serious eye irritation, and respiratory irritation.[11]
Mandatory Precautions:
-
Always handle the compound in a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
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The Antimicrobial Frontier: A Technical Guide to the Spectrum of Activity of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine and its Congeners
Abstract
The relentless rise of antimicrobial resistance necessitates the urgent exploration and development of novel chemical scaffolds with potent and broad-spectrum activity. The 1,3,4-oxadiazole nucleus has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including significant antimicrobial effects. This technical guide provides an in-depth examination of the anticipated antimicrobial spectrum of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine, a representative member of the 2,5-disubstituted 1,3,4-oxadiazole class. While specific data for this exact molecule is not extensively published, this guide synthesizes the wealth of available literature on structurally related analogues to project its likely activity profile and to provide a comprehensive framework for its evaluation. We will delve into the established antimicrobial properties of the 1,3,4-oxadiazole core, detail the rigorous experimental protocols required for a thorough assessment of its antimicrobial spectrum, and discuss the potential mechanisms underpinning its biological action. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of antimicrobial agents.
Introduction: The Promise of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is a bioisostere of amide and ester functionalities, capable of participating in hydrogen bonding interactions, which can contribute to enhanced biological activity.[1] A vast body of research has demonstrated that compounds incorporating the 1,3,4-oxadiazole moiety possess a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, antitubercular, and anticancer activities.[2][3][4]
The antimicrobial efficacy of 1,3,4-oxadiazole derivatives is often attributed to their ability to interfere with essential microbial processes.[5] The versatility of the 1,3,4-oxadiazole ring allows for substitution at the 2 and 5 positions, enabling the modulation of its physicochemical properties and the fine-tuning of its biological activity. The specific substituents can influence the compound's spectrum of activity, potency, and pharmacokinetic profile. The presence of an amino group at the 2-position and a substituted benzyl group at the 5-position, as in the case of this compound, is a common motif in the design of novel antimicrobial agents.[6]
Projected Antimicrobial Spectrum of this compound
Based on extensive studies of analogous 2,5-disubstituted 1,3,4-oxadiazoles, it is anticipated that this compound will exhibit a significant antimicrobial spectrum. The activity is expected to encompass both Gram-positive and Gram-negative bacteria, and potentially some fungal pathogens.
Antibacterial Activity
Derivatives of 2-amino-1,3,4-oxadiazole have shown promising activity against a range of bacterial strains.[6] It is hypothesized that this compound will demonstrate inhibitory effects against clinically relevant pathogens such as:
-
Gram-positive bacteria: Staphylococcus aureus (including methicillin-resistant strains, MRSA), Bacillus subtilis, and Enterococcus faecium.[6][7]
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhimurium.[2][6]
The potency of the antibacterial effect is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. A representative summary of expected MIC values for a compound of this class, based on published data for similar molecules, is presented in Table 1.
Table 1: Projected Minimum Inhibitory Concentrations (MICs) for a Representative 2-Amino-5-Substituted-1,3,4-Oxadiazole
| Microorganism | Strain | Expected MIC Range (µg/mL) | Reference Compound |
| Staphylococcus aureus | ATCC 29213 | 4 - 32 | Ciprofloxacin |
| Bacillus subtilis | ATCC 6633 | 8 - 64 | Ampicillin |
| Escherichia coli | ATCC 25922 | 16 - 128 | Ciprofloxacin |
| Pseudomonas aeruginosa | ATCC 27853 | 32 - 256 | Gentamicin |
Note: These values are illustrative and based on the activities of structurally related 1,3,4-oxadiazole derivatives. Actual MIC values for this compound must be determined experimentally.
Antifungal Activity
Several 1,3,4-oxadiazole derivatives have also demonstrated notable antifungal properties.[2] The primary targets for antifungal activity are often pathogenic yeasts and molds. It is plausible that this compound could exhibit activity against strains such as Candida albicans and Aspergillus niger.[7][8]
Table 2: Projected Minimum Inhibitory Concentrations (MICs) for a Representative 2-Amino-5-Substituted-1,3,4-Oxadiazole Against Fungal Pathogens
| Microorganism | Strain | Expected MIC Range (µg/mL) | Reference Compound |
| Candida albicans | ATCC 10231 | 16 - 128 | Fluconazole |
| Aspergillus niger | ATCC 16404 | 32 - 256 | Ketoconazole |
Note: These values are illustrative and based on the activities of structurally related 1,3,4-oxadiazole derivatives. Actual MIC values for this compound must be determined experimentally.
Methodologies for Antimicrobial Spectrum Determination
A comprehensive evaluation of the antimicrobial spectrum of a novel compound requires a systematic and validated approach. The following section details the standard protocols for determining the in vitro antimicrobial activity.
Experimental Workflow for Antimicrobial Susceptibility Testing
The overall workflow for assessing the antimicrobial spectrum is depicted in the following diagram:
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Detailed Protocol: Broth Microdilution for MIC Determination
This method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Test compound (this compound)
-
Sterile 96-well microtiter plates
-
Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (medium only)
-
Solvent for test compound (e.g., DMSO)
-
Multichannel pipette
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in the 96-well plate using the appropriate growth medium to achieve a range of desired final concentrations.
-
Inoculation: Add a standardized microbial inoculum to each well (except the negative control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (a known antibiotic) and a negative control (uninoculated medium) on each plate.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Detailed Protocol: Agar Disc Diffusion Method
This method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a compound.
Materials:
-
Test compound
-
Sterile filter paper discs (6 mm diameter)
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Standardized microbial inoculum
-
Sterile swabs
-
Positive control antibiotic discs
-
Solvent for test compound
Procedure:
-
Inoculation: Uniformly streak a standardized microbial inoculum onto the surface of the agar plate using a sterile swab.
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compound and place them on the inoculated agar surface.
-
Controls: Place a positive control antibiotic disc and a solvent control disc on the same plate.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Potential Mechanism of Action
The precise mechanism of action for this compound would need to be elucidated through dedicated studies. However, based on the known mechanisms of other 1,3,4-oxadiazole derivatives, several potential targets can be proposed.[5] These include:
-
Inhibition of Cell Wall Synthesis: Some heterocyclic compounds interfere with the biosynthesis of peptidoglycan in bacteria or chitin in fungi.
-
Disruption of DNA Gyrase: This enzyme is crucial for DNA replication in bacteria, and its inhibition leads to cell death.[9]
-
Inhibition of Protein Synthesis: The compound may bind to ribosomal subunits, thereby inhibiting the translation process.
-
Interference with Metabolic Pathways: The 1,3,4-oxadiazole core may inhibit essential enzymes involved in microbial metabolism.
A hypothetical signaling pathway illustrating the potential inhibition of a key microbial enzyme is presented below:
Caption: Hypothetical mechanism of action via enzyme inhibition.
Conclusion and Future Directions
While further empirical data is required to definitively establish the antimicrobial spectrum of this compound, the existing body of literature on the 1,3,4-oxadiazole class of compounds strongly suggests its potential as a promising antimicrobial agent. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of its activity against a panel of clinically relevant bacteria and fungi. Future research should focus on determining the precise MIC values, elucidating the mechanism of action, and exploring the structure-activity relationships of this and related compounds to optimize their therapeutic potential. The continued investigation of novel scaffolds like the 1,3,4-oxadiazoles is a critical endeavor in the global fight against antimicrobial resistance.
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A Comprehensive Technical Guide to 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine as a Lead Compound in Drug Discovery
Abstract
The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic scaffolds forming the basis of countless successful drugs. Among these, the 1,3,4-oxadiazole ring system has emerged as a "privileged structure" due to its favorable physicochemical properties and broad spectrum of biological activities. This guide provides an in-depth technical analysis of a specific derivative, 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine , as a promising lead compound for drug discovery. We will dissect its chemical synthesis, explore its potential pharmacological profiles based on extensive structure-activity relationship (SAR) data from the 1,3,4-oxadiazole class, and outline a strategic workflow for its preclinical development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for creating next-generation therapeutics.
The 1,3,4-Oxadiazole Scaffold: A Foundation for Drug Design
The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms.[1][2][3] This scaffold is of significant interest in medicinal chemistry for several key reasons:
-
Metabolic Stability: The aromatic nature of the oxadiazole ring imparts significant resistance to metabolic degradation, a crucial attribute for any drug candidate.
-
Bioisosterism: It serves as an effective bioisostere for amide and ester functionalities, capable of participating in hydrogen bonding interactions with biological targets while improving pharmacokinetic profiles.[1][4]
-
Pharmacological Versatility: Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable range of biological activities, including anticonvulsant, antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[2][3][5][6][7][8]
-
Structural Rigidity: The planar oxadiazole ring acts as a rigid linker, which can help in orienting substituents into optimal binding conformations within a target's active site.[1]
Our focus, This compound , combines this privileged core with specific substituents that suggest a strong potential for targeted therapeutic activity.
| Compound Profile: this compound | |
| IUPAC Name | This compound |
| CAS Number | 1177336-92-3[9] |
| Molecular Formula | C₁₁H₁₃N₃O[9] |
| Molecular Weight | 203.25 g/mol [9] |
| SMILES | CCC1=CC=C(CC2=NN=C(N)O2)C=C1[9] |
Synthesis and Structural Elucidation
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-established, offering multiple efficient routes. A common and reliable strategy involves the oxidative cyclization of aldehyde semicarbazones.[[“]][11] This method is advantageous due to the availability of starting materials and generally high yields.
Synthetic Workflow
The synthesis of the title compound can be logically approached in a two-step process starting from 4-ethylphenylacetaldehyde.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative example based on established literature methods.[5][6] All procedures should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Step 1: Synthesis of (E)-2-(2-(4-ethylphenyl)ethylidene)hydrazine-1-carboxamide (Semicarbazone Intermediate)
-
In a 250 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.1 g, 10 mmol) and sodium acetate (1.23 g, 15 mmol) in 50 mL of an ethanol/water (1:1) mixture.
-
Stir the solution at room temperature for 15 minutes until all solids have dissolved.
-
Add 4-ethylphenylacetaldehyde (1.48 g, 10 mmol) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate will form. Cool the mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the semicarbazone intermediate.
Step 2: Oxidative Cyclization to this compound
-
To a stirred solution of the semicarbazone intermediate (2.05 g, 10 mmol) in 50 mL of dimethylformamide (DMF), add yellow mercuric oxide (2.38 g, 11 mmol) and a catalytic amount of iodine (0.25 g, 1 mmol).
-
Reflux the reaction mixture for 8-10 hours, monitoring by TLC until the starting material is consumed.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Pour the filtrate into 200 mL of ice-cold water.
-
The crude product will precipitate. Collect the solid by vacuum filtration.
-
Purify the crude product by recrystallization from ethanol to afford pure this compound.
Structural Characterization
Confirmation of the final product's structure is achieved through standard spectroscopic methods.
| Technique | Expected Observations |
| IR (KBr, cm⁻¹) | Absence of C=O stretch from semicarbazone; appearance of bands for N-H stretching (~3300-3100), C=N stretching (~1600), and C-O-C stretching (~1130).[6] |
| ¹H-NMR (DMSO-d₆, δ ppm) | Singlet for -NH₂ protons (~7.2-7.5 ppm), signals for the aromatic protons of the ethylbenzyl group (~7.1-7.3 ppm), a singlet for the benzylic -CH₂- group (~4.0 ppm), and signals for the ethyl group (-CH₂- quartet, -CH₃ triplet). |
| Mass Spec (m/z) | A molecular ion peak [M]⁺ corresponding to the molecular weight of 203.25.[6] |
Pharmacological Profile and Therapeutic Potential
While specific studies on this compound are limited, the extensive research on its structural class allows for the prediction of several promising therapeutic applications.
Anticonvulsant Activity
Rationale: The 1,3,4-oxadiazole nucleus is a well-recognized pharmacophore in the design of anticonvulsant agents.[5][12] Many derivatives have shown potent activity in preclinical models, often rivaling or exceeding that of standard drugs like diazepam and carbamazepine.[5][13][14]
Mechanism of Action: A primary mechanism for anticonvulsant activity in this class is the potentiation of GABAergic neurotransmission.[5] These compounds can bind to the benzodiazepine site on the GABA-A receptor, enhancing the inhibitory effects of GABA and reducing neuronal hyperexcitability.[5][14]
Caption: Potential mechanism of anticonvulsant action via GABA-A receptor.
Antimicrobial Activity
Rationale: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents.[15][16] The 1,3,4-oxadiazole scaffold is present in numerous compounds with significant activity against a wide range of bacteria and fungi.[2][4][15][17]
Mechanism of Action: The antimicrobial effects of oxadiazole derivatives are diverse. They have been shown to inhibit essential microbial enzymes that are absent in humans, providing a window for selective toxicity.[15] Potential targets include:
-
Bacterial: Enoyl reductase (InhA), peptide deformylase, and GlcN-6-P synthase.[15]
-
Fungal: Enzymes in the ergosterol biosynthesis pathway, such as 14α-demethylase.[15]
The lipophilic ethylbenzyl group on our lead compound may enhance its ability to penetrate microbial cell membranes, a key factor in improving antimicrobial potency.[4]
Anticancer Activity
Rationale: Many 2,5-disubstituted 1,3,4-oxadiazoles exhibit potent cytotoxic activity against various human cancer cell lines.[18][19][20]
Mechanism of Action: The anticancer mechanisms are varied and can include:
-
Enzyme Inhibition: Inhibition of kinases like Glycogen Synthase Kinase-3β (GSK-3β) which are implicated in cell proliferation pathways.[21]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[19]
-
Apoptosis Induction: Triggering programmed cell death through various signaling cascades.
Lead Optimization and Structure-Activity Relationships (SAR)
The true value of a lead compound lies in its potential for optimization. This compound offers several strategic points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Caption: Key modification sites for SAR studies on the lead compound.
Key Optimization Strategies:
-
Derivatization of the 2-Amino Group: Acylation or reaction with isocyanates can introduce new functional groups to probe interactions with the target protein.[8][22] This can also be used to modulate solubility and cell permeability.
-
Modification of the 4-Ethylbenzyl Moiety:
-
Alkyl Group: Varying the length of the alkyl chain (e.g., methyl, propyl) can fine-tune lipophilicity.
-
Phenyl Ring Substitution: Introducing electron-withdrawing (e.g., -Cl, -NO₂) or electron-donating (e.g., -OCH₃) groups can significantly impact electronic properties and binding affinity.[4]
-
-
Quantitative Structure-Activity Relationship (QSAR): Once a small library of analogs is synthesized and tested, QSAR models can be built to correlate physicochemical properties with biological activity, guiding the design of more potent compounds.[16][18]
A Roadmap for Preclinical Development
Advancing this compound from a lead compound to a clinical candidate requires a structured, multi-stage evaluation process.
Caption: A strategic workflow for the preclinical development of the lead compound.
Protocol: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
This model is a gold standard for identifying agents effective against generalized tonic-clonic seizures.[1][5]
-
Animals: Use Swiss albino mice (20-25 g) of either sex, acclimatized for at least one week.
-
Grouping: Divide animals into groups (n=6 per group).
-
Group I: Vehicle control (e.g., 1% Tween 80 in saline, p.o.).
-
Group II: Standard drug (e.g., Diazepam, 5 mg/kg, i.p.).
-
Groups III-V: Test compound at varying doses (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Dosing: Administer the test compounds orally. Administer the standard drug intraperitoneally 30 minutes before the test.
-
Shock Application: 45-60 minutes after oral administration of the test compound, subject each mouse to an electrical stimulus (e.g., 60 Hz, 0.2 seconds) via corneal electrodes.
-
Observation: Record the duration of the hind limb tonic extension (HLTE) phase.
-
Endpoint: A significant reduction in the duration of HLTE compared to the vehicle control group is considered a protective, anticonvulsant effect.[1][5] The ED₅₀ (effective dose in 50% of animals) can then be calculated.
Protocol: In Vitro Antimicrobial Screening (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of an agent that inhibits the visible growth of a microorganism.[16]
-
Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 25923) to each well.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion and Future Perspectives
This compound stands out as a highly valuable lead compound. It is built upon the robust and pharmacologically versatile 1,3,4-oxadiazole core, offering clear pathways for chemical synthesis and optimization. The wealth of data on analogous structures strongly supports its potential as an anticonvulsant, antimicrobial, or anticancer agent.
The path forward is clear:
-
Confirmation of Predicted Activities: Synthesize the compound and perform broad in vitro and in vivo screening to confirm its primary pharmacological profile.
-
SAR-Driven Optimization: Initiate a medicinal chemistry program to synthesize a focused library of analogs based on the SAR principles outlined in this guide.
-
Mechanistic Studies: Upon identification of a potent analog, conduct detailed mechanistic studies to elucidate its precise molecular target(s).
By leveraging the insights and protocols detailed in this guide, research and development teams can strategically and efficiently explore the full therapeutic potential of this promising chemical scaffold.
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The Pivotal Role of the 5-Substituent in 2-Amino-1,3,4-oxadiazoles: A Deep Dive into Structure-Activity Relationships
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its broad and potent pharmacological activities.[1][2] This five-membered heterocyclic ring is a bioisostere for carboxylic acids and amides, enhancing properties like lipophilicity and metabolic stability. Among its derivatives, the 2-amino-5-substituted-1,3,4-oxadiazole core has garnered significant attention. The substituent at the 5-position plays a critical role in defining the molecule's interaction with biological targets, making the exploration of its Structure-Activity Relationship (SAR) a crucial endeavor in the quest for novel therapeutics. This guide provides a comprehensive analysis of the SAR of these compounds, offering insights into the chemical nuances that drive their biological effects.
The Architectural Significance of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring's stability and its capacity for hydrogen bonding and other non-covalent interactions contribute to its frequent appearance in pharmacologically active compounds.[2] Its derivatives have demonstrated a remarkable spectrum of activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and enzyme inhibitory effects.[2][3][4][5] The versatility of this scaffold lies in the ease with which substituents can be introduced at the C2 and C5 positions, allowing for fine-tuning of steric, electronic, and physicochemical properties to optimize biological activity.
General Synthesis Strategy: A Gateway to Diversity
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is typically achieved through the cyclization of semicarbazones derived from various aldehydes.[6][7] A common and efficient method involves an iodine-mediated cyclization.[6] This straightforward approach allows for the generation of a diverse library of compounds by simply varying the starting aldehyde, which ultimately dictates the substituent at the 5-position of the oxadiazole ring.
Unraveling the Structure-Activity Relationship
The nature of the substituent at the 5-position (the 'R' group) is a key determinant of the biological activity of 2-amino-1,3,4-oxadiazoles. Analysis of various studies reveals distinct patterns for different therapeutic areas.
Anticancer Activity: A Tale of Aromatic and Heterocyclic Moieties
The quest for novel anticancer agents has extensively explored the 5-substituted-2-amino-1,3,4-oxadiazole scaffold. The SAR in this context is heavily influenced by the presence of aromatic and heterocyclic rings at the 5-position, which can engage in crucial interactions with biological targets like enzymes and proteins involved in cancer cell proliferation.[8]
A noteworthy example is the compound N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine , which demonstrated significant anticancer activity against a panel of cancer cell lines, including melanoma and leukemia.[1][9] In this case, the 4-methoxyphenyl group at the 5-position appears to be crucial for its potency. Similarly, a derivative with a 4-hydroxyphenyl substituent at the same position also showed high activity against a melanoma cell line.[1][9]
Another study highlighted a compound, (1o) , which exhibited high cytotoxic activity against the HepG2 cell line with an IC50 value of 8.6 µM, comparable to the standard drug paclitaxel, and was non-toxic to normal cells.[6] The presence of a quinoline moiety at the 5-position has also been associated with potent telomerase inhibitory action, a key target in cancer therapy.[8]
Key SAR Insights for Anticancer Activity:
-
Aromatic and Heterocyclic Rings: The presence of substituted phenyl, pyridyl, or quinolinyl rings at the 5-position is often correlated with enhanced anticancer activity.
-
Electron-Donating and Withdrawing Groups: The electronic nature of the substituents on the aromatic ring plays a significant role. For instance, methoxy (-OCH3) and hydroxyl (-OH) groups (electron-donating) have been shown to confer potent activity.[1][9] Halogens like chlorine (-Cl) and bromine (-Br) (electron-withdrawing) also contribute to activity.
-
Steric Factors: The size and orientation of the substituent can influence binding to the target protein.
| Compound/Substituent at C5 | Target/Cell Line | Activity | Reference |
| 4-methoxyphenyl | MDA-MB-435 (Melanoma), K-562 (Leukemia) | High (GP = 15.43, 18.22) | [1][9] |
| 4-hydroxyphenyl | MDA-MB-435 (Melanoma) | High (GP = 6.82) | [1][9] |
| 4-chlorophenyl | MDA-MB-435 (Melanoma), K-562 (Leukemia) | Good (GP = 6.82, 24.80) | [1] |
| Quinolin-2-yl | Telomerase Inhibition | Potent (IC50 = 0.8 ± 0.1 mM) | [8] |
| (Structure not fully specified) | HepG2 (Liver Cancer) | High (IC50 = 8.6 µM) | [6] |
(GP = Growth Percent)
Antimicrobial and Antifungal Activity: The Impact of Diverse Substituents
The 5-substituted-2-amino-1,3,4-oxadiazole scaffold is also a fertile ground for the discovery of new antimicrobial and antifungal agents. The SAR in this domain is quite diverse, with various substituents contributing to activity against a range of pathogens.
Several derivatives have shown promising activity against bacteria such as Streptococcus faecalis, MSSA, and MRSA, with MIC values ranging from 4 to 64 µg/mL.[6][[“]] For instance, compounds with specific substitutions (1b, 1e, and 1g in the cited study) were particularly effective.[6] Another derivative (2g) displayed notable antifungal activity against Candida albicans (MIC = 8 µg/mL) and Aspergillus niger (MIC = 64 µg/mL).[6]
The presence of a quinoline ring has also been linked to antibacterial effects.[4] Furthermore, acylation of the 2-amino group or its incorporation into other heterocyclic systems can lead to compounds with significant activity against Salmonella typhi.[5]
Key SAR Insights for Antimicrobial/Antifungal Activity:
-
Heterocyclic Rings: The incorporation of additional heterocyclic moieties, such as benzothiazole or thiazolidine, can enhance the spectrum of activity.[4]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the 5-substituent, is crucial for its ability to penetrate microbial cell membranes.
-
Substitution on Aromatic Rings: The position and nature of substituents on a 5-aryl ring can modulate the antimicrobial potency.
| Compound/Substituent at C5 | Target Organism | Activity (MIC) | Reference |
| (Specific structures 1b, 1e, 1g) | S. faecalis, MSSA, MRSA | 4 - 64 µg/mL | [6] |
| (Specific structure 2g) | C. albicans, A. niger | 8 µg/mL, 64 µg/mL | [6] |
| Pyridine moiety | C. tetani, B. subtilis, S. typhi, E. coli | Strong to moderate | [4] |
| 4-bromobenzyl | Salmonella typhi | Significant activity | [5] |
Experimental Protocols: A Foundation for Discovery
The exploration of SAR is underpinned by robust experimental methodologies for both the synthesis of compounds and the evaluation of their biological activity.
General Procedure for the Synthesis of 5-Substituted-2-amino-1,3,4-oxadiazoles
This protocol is based on the widely used iodine-mediated cyclization of semicarbazones.[6]
-
Semicarbazone Formation:
-
Dissolve semicarbazide hydrochloride and a base (e.g., sodium acetate) in a suitable solvent (e.g., water or ethanol).
-
Add the desired aldehyde (1 equivalent) to the solution with continuous stirring.
-
Allow the reaction mixture to stir at room temperature, often overnight, until the precipitation of the semicarbazone is complete.
-
Collect the solid product by filtration, wash with a suitable solvent, and dry.
-
-
Oxidative Cyclization to 1,3,4-Oxadiazole:
-
Suspend the synthesized semicarbazone in a suitable solvent (e.g., ethanol).
-
Add a solution of iodine (in potassium iodide if necessary) and a base (e.g., sodium hydroxide).
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid, wash thoroughly with water to remove inorganic impurities, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent.
-
In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[6]
-
Cell Culture:
-
Maintain the desired cancer cell lines (e.g., HepG2) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells and seed them into 96-well plates at a predetermined density. Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Future Perspectives
The exploration of the SAR of 5-substituted-2-amino-1,3,4-oxadiazoles is an ongoing and fruitful area of research. Future efforts should focus on:
-
Rational Design: Utilizing computational tools such as molecular docking and QSAR to predict the activity of novel derivatives and guide synthetic efforts.[11][12]
-
Hybrid Molecules: Synthesizing hybrid molecules that combine the 1,3,4-oxadiazole core with other known pharmacophores to create multi-target agents.
-
Exploring New Biological Targets: Screening libraries of these compounds against a wider range of biological targets to uncover new therapeutic applications.
The systematic investigation of the substituent at the 5-position will undoubtedly continue to yield novel and potent drug candidates, further cementing the importance of the 2-amino-1,3,4-oxadiazole scaffold in medicinal chemistry.
References
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (URL: )
- Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. (URL: )
- Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - NIH. (URL: )
- Synthesis of a Series of Novel 2-Amino-5-Substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. - Consensus. (URL: )
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Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed. (URL: [Link])
- Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole deriv
-
(PDF) Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid - ResearchGate. (URL: [Link])
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Efficient Electrochemical Synthesis, Antimicrobial and Antiinflammatory Activity of 2–amino-5-substituted- 1,3,4-oxadiazole Derivatives - NIH. (URL: [Link])
-
Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - OUCI. (URL: [Link])
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Synthesis of Some 2-Amino-5-Substituted-1,3,4-Oxadiazoles Through the Electrooxidation of Semicarbazone - ResearchGate. (URL: [Link])
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI. (URL: [Link])
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2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC - NIH. (URL: [Link])
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SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES - Baghdad Science Journal. (URL: [Link])
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Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. - ResearchGate. (URL: [Link])
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Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides - Pharmacia. (URL: [Link])
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI. (URL: [Link])
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - Taylor & Francis. (URL: [Link])
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL: [Link])
-
Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies - PubMed. (URL: [Link])
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PubMed Central. (URL: [Link])
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. (URL: [Link])
-
Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - PMC - PubMed Central. (URL: [Link])
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Spectroscopic characterization of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine (NMR, IR, Mass Spec)
A Guide to the Spectroscopic Characterization of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise structural elucidation of novel derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. This guide provides an in-depth, practical framework for the comprehensive spectroscopic characterization of a representative analogue, this compound, utilizing the synergistic triad of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers and scientists in the field, offering not just procedural steps but the underlying scientific rationale that governs data interpretation and validation.
Molecular Blueprint: Structure and Rationale
Before delving into instrumental analysis, a foundational understanding of the target molecule's structure is essential. This compound (Molecular Formula: C₁₁H₁₃N₃O, Molecular Weight: 203.25 g/mol ) is comprised of several key structural motifs that will yield distinct spectroscopic signatures.[3]
-
1,3,4-Oxadiazole Core: A five-membered aromatic heterocycle. Its two carbon atoms (C2 and C5) are in unique electronic environments and will be key reporters in ¹³C NMR.
-
2-Amino Group: The -NH₂ protons are exchangeable and their signal in ¹H NMR can vary, while the N-H stretching vibrations are a hallmark in IR spectroscopy.
-
4-Ethylbenzyl Moiety: This substituent introduces a rich system for analysis, including a para-substituted aromatic ring and two distinct aliphatic groups (a methylene bridge and an ethyl group), each providing unambiguous signals in NMR.
The goal of our multi-technique approach is to unequivocally confirm the connectivity and chemical environment of each of these components.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR to create a complete structural picture.
Expertise in Practice: The "Why" Behind the Protocol
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule. Its high polarity readily dissolves the compound, and importantly, its ability to engage in hydrogen bonding allows for the clear observation of the amine (-NH₂) protons, which might otherwise exchange too rapidly or be broadened in other solvents like chloroform-d (CDCl₃).
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Solvent Reference: Tetramethylsilane (TMS) is added as an internal standard for calibrating the chemical shift scale to 0.00 ppm.
-
Instrument Setup: The analysis is performed on a high-field spectrometer (e.g., 400-600 MHz). A higher field strength provides better signal dispersion, which is crucial for resolving the aromatic protons.
-
Data Acquisition: Standard ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired at room temperature. Additional experiments like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ carbons.
Logical Workflow: NMR Data Acquisition & Interpretation
Caption: Workflow for NMR spectroscopic analysis.
¹H NMR Spectral Data Interpretation (Predicted)
The following table outlines the expected signals. Predictions are based on established chemical shift principles and data from analogous 1,3,4-oxadiazole structures.[4][5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.20 | Singlet | 2H | -NH₂ | Amine protons; signal is often broad and its position is concentration-dependent. |
| ~ 7.15 | AA'BB' System | 4H | Aromatic C-H | The four protons on the 1,4-disubstituted ring will appear as two distinct doublets. |
| ~ 3.95 | Singlet | 2H | Benzyl -CH₂- | Methylene group adjacent to the aromatic ring and the oxadiazole ring. No adjacent protons for splitting. |
| ~ 2.60 | Quartet (q) | 2H | Ethyl -CH₂- | Methylene protons of the ethyl group, split by the adjacent methyl group (3 protons + 1 = quartet). |
| ~ 1.15 | Triplet (t) | 3H | Ethyl -CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group (2 protons + 1 = triplet). |
¹³C NMR Spectral Data Interpretation (Predicted)
Carbon signals are predicted based on data from functionally similar 1,3,4-oxadiazole derivatives.[5][6][7] The signals for the two oxadiazole carbons are particularly diagnostic.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~ 165.5 | Quaternary | C2 (Oxadiazole, C-NH₂) | Carbon atom of the oxadiazole ring bonded to the electron-donating amino group.[5][7] |
| ~ 163.0 | Quaternary | C5 (Oxadiazole, C-CH₂) | Carbon atom of the oxadiazole ring bonded to the benzyl group.[5][7] |
| ~ 143.0 | Quaternary | Aromatic C-CH₂CH₃ | Aromatic carbon attached to the ethyl group. |
| ~ 135.0 | Quaternary | Aromatic C-CH₂-Oxadiazole | Aromatic carbon attached to the benzylic methylene group. |
| ~ 129.0 | Tertiary | Aromatic CH | Aromatic carbons ortho to the benzylic methylene. |
| ~ 128.5 | Tertiary | Aromatic CH | Aromatic carbons ortho to the ethyl group. |
| ~ 35.0 | Secondary | Benzyl -CH₂- | Benzylic carbon. |
| ~ 28.5 | Secondary | Ethyl -CH₂- | Aliphatic methylene carbon. |
| ~ 16.0 | Primary | Ethyl -CH₃ | Aliphatic methyl carbon. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides rapid and definitive confirmation of the key functional groups present in a molecule by measuring their characteristic vibrational frequencies.
Expertise in Practice: The ATR Advantage
The Attenuated Total Reflectance (ATR) technique is the modern standard for solid and liquid samples. It requires minimal sample preparation—a small amount of the solid is simply placed on the crystal—and provides high-quality, reproducible spectra without the need for preparing KBr pellets, thus ensuring trustworthiness and efficiency.
Experimental Protocol: IR Analysis
-
Background Scan: With the ATR crystal clean, a background spectrum is collected to account for atmospheric CO₂ and H₂O.
-
Sample Application: A small, spatula-tip amount of the solid compound is placed directly onto the ATR diamond crystal.
-
Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.
-
Data Acquisition: The sample is scanned over the typical range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance versus wavenumber.
Logical Workflow: IR Data Acquisition & Interpretation
Caption: Workflow for ATR-IR spectroscopic analysis.
IR Spectral Data Interpretation (Predicted)
The presence of the following absorption bands would confirm the structure. Predictions are supported by spectral data from related 1,3,4-oxadiazoles.[4][8][9][10]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Rationale |
| 3350 - 3100 | N-H Stretch | Primary Amine (-NH₂) | A characteristic pair of bands (symmetric and asymmetric stretching) is expected in this region. |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Signals corresponding to sp² C-H bonds. |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (CH₂, CH₃) | Signals corresponding to sp³ C-H bonds. |
| ~ 1640 | C=N Stretch | Oxadiazole Ring | A strong absorption characteristic of the imine-like bond within the heterocycle.[8] |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands indicating the presence of the benzene ring. |
| 1250 - 1050 | C-O-C Stretch | Oxadiazole Ring | Asymmetric stretching of the ether-like linkage within the heterocyclic ring.[8] |
| ~ 830 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene | A strong band in this region is highly indicative of para-substitution on a benzene ring. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns.
Expertise in Practice: ESI for Polar Molecules
Electrospray Ionization (ESI) is the ideal technique for a molecule like this. It is a "soft" ionization method that typically keeps the molecule intact, allowing for the clear determination of the molecular weight. Because the molecule contains basic nitrogen atoms (amine and oxadiazole), it will readily accept a proton in positive ion mode, yielding a strong signal for the protonated molecule, [M+H]⁺.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: The solution is injected into a Liquid Chromatography (LC) system coupled to a Mass Spectrometer (MS) with an ESI source. The LC step can confirm the purity of the sample before it enters the MS.
-
Ionization: The ESI source is operated in positive ion mode.
-
Data Acquisition: The mass analyzer scans a range of mass-to-charge (m/z) ratios to detect the parent ion and any significant fragment ions.
Logical Workflow: Mass Spectrometry Analysis
Caption: Workflow for LC-MS analysis.
Mass Spectrometry Data Interpretation (Predicted)
| m/z Value (Predicted) | Ion Identity | Rationale |
| 204.1186 | [M+H]⁺ | The protonated molecular ion. Its detection confirms the molecular weight (203.25 g/mol ).[3] The exact mass provides high confidence in the elemental formula C₁₁H₁₄N₃O⁺. |
| 119.0861 | [C₉H₁₁]⁺ | A likely fragment corresponding to the 4-ethylbenzyl cation, formed by cleavage of the benzylic C-C bond. |
| 105.0704 | [C₈H₉]⁺ | A subsequent fragment from the 4-ethylbenzyl cation via loss of a methyl group, or from the parent via loss of ethyl. |
Conclusion: A Synergistic Confirmation
The structural elucidation of this compound is achieved not by a single technique, but by the convergent validation from three distinct spectroscopic methods.
-
NMR provides the definitive carbon-hydrogen framework, confirming the precise connectivity of the ethyl, benzyl, and oxadiazole components.
-
IR acts as a rapid check, confirming the presence of all key functional groups, most notably the amine N-H, aromatic C=C, and the heterocyclic C=N and C-O-C bonds.
-
MS provides the final piece of the puzzle, confirming the exact molecular weight and, by extension, the molecular formula of the compound.
Together, these analyses provide an unimpeachable body of evidence that validates the identity and purity of the target molecule, a critical and mandatory step in any chemical synthesis or drug discovery program.
References
- Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. (n.d.). AL-Nahrain University.
- Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. (2024). World Journal of Pharmaceutical Research.
- 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate.
- 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. (2022). PubMed Central.
- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (n.d.). Research and Reviews.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health.
- 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). ResearchGate.
- This compound. (n.d.). BLDpharm.
- This compound. (n.d.). Advanced ChemBlocks.
- Supplementary Information. (n.d.).
- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molecules.
- Synthesis, Spectral Analysis and Biological Evaluation of 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide. (n.d.). ResearchGate.
- Synthesis and characterization of Boc-Protected thio-1,3,4-oxadiazol-2-yl derivatives. (n.d.). JETIR.
- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). National Institutes of Health.
- IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. (2022). ResearchGate.
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Methodological & Application
Protocol for the Synthesis of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine
An Application Note from the Gemini Synthesis Group
Abstract
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized as a bioisostere for esters and amides, which enhances metabolic stability and modulates pharmacokinetic properties.[1][2] This application note provides a comprehensive, three-step protocol for the synthesis of 5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-amine, a valuable building block for drug discovery programs. The synthesis begins with the readily available 2-(4-ethylphenyl)acetic acid and proceeds through a stable acyl hydrazide intermediate. The subsequent formation of an acyl semicarbazide and its efficient cyclodehydration yields the target compound. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, explanations for key experimental choices, and methods for characterization.
Overall Synthetic Scheme
The synthesis is performed in three distinct stages: (I) conversion of the starting carboxylic acid to its corresponding acyl hydrazide, (II) reaction of the acyl hydrazide with potassium cyanate to form an acyl semicarbazide intermediate, and (III) acid-catalyzed cyclodehydration to yield the final 2-amino-1,3,4-oxadiazole product.
Sources
Using 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine in high-throughput screening
Application Note & Protocol
Topic: A High-Throughput Screening Strategy for the Novel Compound 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This application note presents a comprehensive strategy for the initial biological characterization of a novel derivative, This compound , using high-throughput screening (HTS). We provide detailed, field-proven protocols for both target-based and phenotypic screening approaches, emphasizing the rationale behind experimental design, robust quality control, and data analysis. This guide is designed to empower researchers to efficiently and reliably assess the therapeutic potential of this and other novel chemical entities.
Introduction: The Promise of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole nucleus is a cornerstone of modern drug discovery, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities, which allows it to participate in crucial hydrogen bonding interactions with biological targets.[4] Compounds incorporating this scaffold have been investigated for a multitude of therapeutic applications, showing activity against targets like kinases, cholinesterases, and various microbial enzymes.[2][4][5]
This compound is a novel compound from this promising class. Its specific biological targets and therapeutic potential are currently uncharacterized. High-throughput screening (HTS) provides the essential toolkit to rapidly interrogate its activity against thousands of potential targets or cellular phenotypes, transforming a novel molecule into a valuable lead candidate.[6] This document outlines two parallel screening pathways: a target-based approach focused on enzyme inhibition and a phenotypic approach assessing impact on cell viability.
Compound Profile: this compound
| Property | Value | Rationale & Comments |
| Structure | The ethylbenzyl group provides lipophilicity, while the 2-amino-oxadiazole core acts as a key pharmacophore. | |
| Molecular Formula | C₁₁H₁₃N₃O | Calculated from structure. |
| Molecular Weight | 203.24 g/mol | Calculated from structure. Essential for preparing stock solutions of known molarity. |
| Purity | >95% (Recommended) | Purity must be confirmed by LC-MS and/or NMR to ensure observed activity is not due to contaminants. |
| Solubility | DMSO (Recommended) | Determine maximum solubility. HTS assays typically tolerate ≤0.5% final DMSO concentration. |
Part 1: The Screening Strategy - A Dual Approach
The initial screening strategy for a novel compound should be designed to maximize the potential for hit discovery.[7] When the molecular target is unknown, a dual approach combining target-based and phenotypic screening is highly effective.[8][9]
-
Target-Based Screening: This "forward pharmacology" approach tests the compound against a specific, isolated biological target, such as a purified enzyme.[8] It offers clear, mechanistic data but requires a pre-selected, rational target.
-
Phenotypic Screening: This "classical pharmacology" approach assesses the compound's effect on the overall phenotype of a cell or organism, without a preconceived target.[7][9] It can uncover novel mechanisms of action but requires subsequent "target deconvolution" to identify the molecular target.[9]
Caption: A dual-approach HTS strategy for novel compounds.
Part 2: Target-Based Protocol - Fluorescence Polarization Kinase Assay
Kinases are a frequently pursued target class in drug discovery, and many 1,3,4-oxadiazole derivatives have shown inhibitory activity.[5] Fluorescence Polarization (FP) is an ideal HTS technology for this purpose; it is a homogenous (no-wash) assay that measures the disruption of binding between a large protein (kinase) and a small, fluorescently labeled ligand (tracer).[10]
Principle of the FP Assay
When a small fluorescent tracer is unbound in solution, it tumbles rapidly, and its emitted light is depolarized (Low FP signal).[11] When bound to a large kinase, its tumbling slows dramatically, and the emitted light remains highly polarized (High FP signal).[12] An inhibitory compound that displaces the tracer from the kinase's active site will cause a decrease in the FP signal.
Caption: A standard workflow for HTS data processing and hit validation.
-
Data Normalization: Raw data is converted to a more intuitive metric, such as percent inhibition.
-
Formula: % Inhibition = 100 * ( (μ_neg - sample_value) / (μ_neg - μ_pos) )
-
-
Hit Selection: A statistical cutoff is applied to identify primary "hits". A common threshold is a value that is three or more standard deviations away from the mean of the neutral control wells.
-
Hit Confirmation: Primary hits are re-tested, often from a freshly prepared sample, to eliminate false positives resulting from experimental error. [13]4. Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration). [14][15]This step validates the compound's activity and establishes its potency.
Conclusion and Future Directions
This application note provides a robust, dual-pronged strategy for conducting an initial HTS campaign with the novel compound this compound. By employing both target-based and phenotypic approaches, researchers can maximize the probability of uncovering its biological function. A successful screening campaign, guided by the principles of rigorous assay validation and systematic data analysis outlined here, will yield validated hits. These hits form the crucial starting point for the next phase of drug discovery: hit-to-lead optimization, where medicinal chemistry efforts are used to improve the potency, selectivity, and drug-like properties of the initial active compound.
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Cell-based assays for evaluating 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine cytotoxicity
Application Notes & Protocols
Topic: Cell-Based Assays for Evaluating 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Cytotoxic Potential of Novel 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including significant anticancer properties.[1][2][3] These compounds have been shown to exert their effects through various mechanisms such as the inhibition of critical enzymes and growth factors, ultimately leading to cancer cell death.[1][4][5] this compound is a novel compound within this class, and a systematic evaluation of its cytotoxic potential is a critical first step in its journey as a potential therapeutic agent.
This guide, designed for researchers in drug discovery and development, provides a comprehensive framework for assessing the cytotoxicity of this compound. We will delve into a multi-tiered assay approach, beginning with general viability and cytotoxicity screening and progressing to more detailed mechanistic studies of apoptosis. Each protocol is presented with the underlying scientific principles to empower researchers to not only execute the experiments but also to interpret the results with confidence.
Part 1: Foundational Cytotoxicity Screening
The initial phase of cytotoxicity assessment aims to determine the concentration-dependent effect of the compound on cell viability and membrane integrity. For this purpose, we will utilize two robust and widely adopted assays: the MTT assay for metabolic activity and the LDH release assay for membrane integrity.[6][7]
Selecting Appropriate Cell Lines
The choice of cell lines is paramount and should be guided by the research objectives.[8][9] A common starting point is to screen against a panel of cancer cell lines from different tissue origins to identify potential tissue-specific sensitivities. For this guide, we will use the following commonly available and well-characterized human cancer cell lines:
-
MCF-7: An estrogen receptor-positive breast cancer cell line.[10]
-
HeLa: A human cervical cancer cell line.[10]
It is also advisable to include a non-cancerous cell line, such as human embryonic kidney cells (HEK293), to assess the compound's selectivity for cancer cells.[12][13]
MTT Assay: Assessing Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[14]
Protocol: MTT Assay
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[6]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[15] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., Doxorubicin).[6]
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14] A reference wavelength of >650 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
LDH Assay: Quantifying Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[17] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[18][19] The amount of LDH in the supernatant is proportional to the number of dead cells.
Protocol: LDH Assay
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
Treated cells in 96-well plates (from a parallel experiment to the MTT assay)
-
Lysis buffer (usually provided in the kit for maximum LDH release control)
Procedure:
-
Prepare Controls: In separate wells, prepare a "spontaneous LDH release" control (untreated cells) and a "maximum LDH release" control (cells treated with lysis buffer 30 minutes before the assay).[6]
-
Sample Collection: After the desired incubation period with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.[19]
-
Transfer Supernatant: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[19]
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture (provided in the kit) to each well.[19]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.[19]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[19]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the LDH release from treated cells to that of the maximum release control.
Data Presentation: Foundational Cytotoxicity
The results from the MTT and LDH assays can be summarized in a table to provide a clear overview of the compound's cytotoxic effects.
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | MTT | 48 | [Insert Value] |
| LDH | 48 | [Insert Value] | |
| A549 | MTT | 48 | [Insert Value] |
| LDH | 48 | [Insert Value] | |
| HeLa | MTT | 48 | [Insert Value] |
| LDH | 48 | [InsertValue] | |
| HEK293 | MTT | 48 | [Insert Value] |
| LDH | 48 | [Insert Value] |
Part 2: Mechanistic Insights into Cell Death - Apoptosis Assays
Once the cytotoxic activity of this compound is established, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[20] We will explore two key assays to determine if the compound induces apoptosis: the Annexin V/PI assay for detecting apoptotic and necrotic cells, and the Caspase-3/7 activity assay to measure the activation of key executioner caspases.
Annexin V/PI Assay: Differentiating Apoptotic and Necrotic Cells
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect this event.[20][22] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[20]
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Cells treated with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[23]
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Cell Washing: Wash the cells once with cold PBS.[23]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[23]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[23]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[23]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[23]
Interpretation of Results:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-3/7 Activity Assay: Measuring Executioner Caspase Activation
Caspases are a family of proteases that play a crucial role in apoptosis. Caspases-3 and -7 are key executioner caspases that, once activated, cleave a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[24] This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specific for caspases-3 and -7.[25][26] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[25]
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
Cells cultured and treated in white-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for various time points (e.g., 6, 12, 24 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds and then incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle control to determine the fold-change in caspase-3/7 activity.
Visualization of Experimental Workflow
A clear understanding of the experimental sequence is crucial for successful implementation.
Caption: Experimental workflow for cytotoxicity assessment.
Potential Mechanism of Action of 1,3,4-Oxadiazole Derivatives
Based on existing literature, 1,3,4-oxadiazole derivatives may induce cytotoxicity through various pathways.[1][2][4] One common mechanism is the induction of apoptosis, which can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases like caspase-3 and -7.
Caption: Potential apoptotic pathways targeted by the compound.
Conclusion and Future Directions
This guide provides a robust framework for the initial cytotoxic evaluation of this compound. By employing a combination of assays that measure cell viability, membrane integrity, and key apoptotic markers, researchers can gain a comprehensive understanding of the compound's in vitro anticancer potential. Positive results from these assays would warrant further investigation into more specific molecular targets and in vivo efficacy studies. The multifaceted nature of 1,3,4-oxadiazole derivatives suggests that this compound could hold significant promise as a lead for novel cancer therapeutics.
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Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. [Link]
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Application Notes and Protocols for Enzyme Inhibition Assays of 1,3,4-Oxadiazole Derivatives
Introduction: The Therapeutic Potential of 1,3,4-Oxadiazoles and the Critical Role of Enzyme Inhibition Assays
The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] A significant portion of these therapeutic effects are achieved through the targeted inhibition of specific enzymes.[1][4] Consequently, the precise and reliable characterization of the inhibitory potential of novel 1,3,4-oxadiazole derivatives is paramount in the drug discovery and development pipeline.
Enzyme inhibition assays are fundamental to this process, serving as the primary tool for quantifying the potency and elucidating the mechanism of action of these compounds.[6][7] These assays are not merely procedural steps but are integral to establishing structure-activity relationships (SAR), guiding lead optimization, and ultimately identifying promising drug candidates.[8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, execution, and validation of enzyme inhibition assays tailored for the evaluation of 1,3,4-oxadiazole derivatives.
Pillar 1: Foundational Principles of Enzyme Kinetics and Inhibition
A robust understanding of enzyme kinetics is essential for designing and interpreting inhibition assays. Enzymes catalyze biochemical reactions by binding to substrates at their active sites. The velocity of these reactions is influenced by factors such as enzyme and substrate concentrations, temperature, and pH.
The interaction between an enzyme and its inhibitor can be broadly categorized into several types:
-
Competitive Inhibition: The inhibitor reversibly binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[8][10]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.[8][10]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing product release.[8][10]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic activity.[8]
-
Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it.[11]
The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays. It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[12][13] While IC50 is a widely used measure of inhibitor potency, it is important to note that its value can be influenced by experimental conditions, such as substrate concentration.[12][14] For a more absolute measure of binding affinity, the inhibition constant (Ki) can be determined, which is independent of substrate concentration for competitive inhibitors.[12][14]
Pillar 2: A Validated Protocol for Acetylcholinesterase (AChE) Inhibition Assay
This section details a representative protocol for assessing the inhibitory activity of 1,3,4-oxadiazole derivatives against acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's disease and a known target for this class of compounds.[15][16] This protocol is based on the widely used Ellman's method.
Materials and Reagents
-
Enzyme: Purified human acetylcholinesterase (AChE)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Buffer: Phosphate buffered saline (PBS), pH 7.4
-
Inhibitors: 1,3,4-oxadiazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control: A known AChE inhibitor (e.g., Donepezil)
-
Instrumentation: 96-well microplate reader capable of measuring absorbance at 412 nm
Experimental Workflow Diagram
Caption: Workflow for the AChE inhibition assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a stock solution of AChE in PBS. The final concentration in the well should be optimized to yield a linear reaction rate over the desired time course.
-
Prepare a stock solution of ATCI and DTNB in PBS.
-
Prepare stock solutions of the 1,3,4-oxadiazole derivatives and the positive control in 100% DMSO. Then, prepare serial dilutions in PBS to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid solvent-induced enzyme inhibition.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add PBS, ATCI, and DTNB.
-
Control wells (100% activity): Add PBS, AChE, ATCI, and DTNB.
-
Test wells: Add PBS, the serially diluted 1,3,4-oxadiazole derivative, AChE, ATCI, and DTNB.
-
Positive control wells: Add PBS, the serially diluted positive control, AChE, ATCI, and DTNB.
-
-
Pre-incubation:
-
Add the buffer, enzyme, and inhibitor (or vehicle for the control) to the respective wells.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). This step allows the inhibitor to bind to the enzyme before the introduction of the substrate.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate (ATCI) and the chromogen (DTNB) to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 30 minutes). The rate of change in absorbance is proportional to the enzyme activity.
-
Pillar 3: Data Analysis, Interpretation, and Validation
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance versus time plot.
-
Calculate Percentage Inhibition: The percentage of inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the absence of the inhibitor.
-
Determine the IC50 Value:
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).[12][17]
-
The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[12][13]
-
Hypothetical Data Presentation
| 1,3,4-Oxadiazole Derivative | IC50 (µM) |
| Compound A | 15.2 |
| Compound B | 2.8 |
| Compound C | > 100 |
| Donepezil (Positive Control) | 0.05 |
Mechanism of Inhibition Diagram
Caption: Competitive inhibition mechanism.
Assay Validation and Troubleshooting
A robust and reliable assay is crucial for generating high-quality data.[9][18] Key validation parameters include:
-
Assay Sensitivity: The assay should be sensitive enough to detect inhibition at low concentrations of the test compounds.[8]
-
Assay Specificity: The assay should specifically measure the activity of the target enzyme with minimal interference from other components.[8]
-
Reproducibility: The assay must yield consistent results across different experiments and on different days.[8][18]
Common Troubleshooting Scenarios:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High background signal | - Substrate instability- Reagent contamination | - Prepare fresh substrate solution- Use high-purity reagents- Run appropriate blank controls |
| Low signal-to-noise ratio | - Suboptimal enzyme or substrate concentration- Incorrect buffer pH or temperature | - Optimize enzyme and substrate concentrations- Verify buffer pH and incubation temperature |
| Inconsistent results | - Pipetting errors- Incomplete mixing of reagents- Temperature fluctuations | - Use calibrated pipettes- Ensure thorough mixing- Maintain a stable incubation temperature |
| False positives/negatives | - Compound interference (e.g., colored compounds, aggregation)- Contaminants in the sample[19] | - Test for compound interference in a no-enzyme control- Purify test compounds- Perform a spike and recovery experiment[19] |
Conclusion
The protocol and guidelines presented herein provide a comprehensive framework for the systematic evaluation of 1,3,4-oxadiazole derivatives as enzyme inhibitors. By adhering to these principles of scientific integrity, including careful experimental design, robust data analysis, and thorough assay validation, researchers can confidently assess the therapeutic potential of these promising compounds. This structured approach will undoubtedly accelerate the journey from initial hit identification to the development of novel and effective therapeutics.
References
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An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. (n.d.). LinkedIn. Retrieved January 19, 2026, from [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
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IC50 Determination. (n.d.). edX. Retrieved January 19, 2026, from [Link]
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Enzyme inhibitory assay: Significance and symbolism. (2025). Imrpress. Retrieved January 19, 2026, from [Link]
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measuring enzyme inhibition by drugs. (2021). YouTube. Retrieved January 19, 2026, from [Link]
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Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Retrieved January 19, 2026, from [Link]
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Development and validation of CYP26A1 inhibition assay for high-throughput screening. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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IC50. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Zone of inhibition of synthesized 1,3,4-oxadiazole derivatives against selected microbial strains. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. Retrieved January 19, 2026, from [Link]
-
Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. Retrieved January 19, 2026, from [Link]
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Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. Retrieved January 19, 2026, from [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). PMC. Retrieved January 19, 2026, from [Link]
-
Compounds with 1,3,4-oxadiazole and azinane appendages to evaluate enzymes inhibition applications supported by docking and BSA binding. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. (2023). ACS Omega. Retrieved January 19, 2026, from [Link]
-
Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity. (2024). Cureus. Retrieved January 19, 2026, from [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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The Fundamental Problem With Enzyme Inhibition Theory. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine in Cancer Cell Line Studies
Introduction: The Therapeutic Potential of 1,3,4-Oxadiazole Scaffolds in Oncology
The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1] Derivatives of 1,3,4-oxadiazole have demonstrated significant potential in cancer drug discovery, exhibiting a range of mechanisms of action.[2][3][4] These compounds can target various cellular processes critical for cancer progression, such as inhibiting growth factor receptors (e.g., EGFR, VEGFR), enzymes (e.g., kinases, histone deacetylases), and tubulin polymerization, as well as inducing apoptosis and cell cycle arrest.[3][5][6][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific novel compound, 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine , in cancer cell line studies. While extensive research exists on the broader class of 1,3,4-oxadiazoles, this guide will outline a systematic approach to characterizing the anticancer potential of this particular molecule. The protocols detailed herein are established, robust methods for assessing cytotoxicity, apoptosis, cell cycle progression, and cell migration.
Compound Profile: this compound
| Attribute | Value |
| IUPAC Name | This compound[9] |
| Molecular Formula | C₁₁H₁₃N₃O[9] |
| Molecular Weight | 203.25 g/mol [9] |
| Chemical Structure | (Hypothetical Structure for Visualization) |
| Purity | >95% (Recommended for biological assays) |
| Solubility | Soluble in DMSO, ethanol. Prepare stock solutions in DMSO. |
Experimental Workflow for Anticancer Evaluation
A logical and stepwise approach is crucial for characterizing the anticancer effects of a novel compound. The following workflow is recommended to systematically evaluate the efficacy of this compound.
Caption: Recommended experimental workflow for evaluating the anticancer properties of a novel compound.
Part 1: Assessment of Cytotoxic Activity
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[10][11][12] It relies on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][12]
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in selected cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours until a purple precipitate is visible.[11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[10][12]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Hypothetical Data Presentation
| Cell Line | Compound IC₅₀ (µM) after 48h |
| MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 28.7 |
| HeLa (Cervical) | 10.6 |
| Normal Fibroblasts | >100 |
Part 2: Elucidation of the Mechanism of Action
Once the cytotoxic potential is established, the next step is to investigate the underlying mechanism of cell death. Many 1,3,4-oxadiazole derivatives exert their anticancer effects by inducing apoptosis and causing cell cycle arrest.[5][13]
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with the compound.
Scientific Rationale: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to detect early apoptotic cells.[14][15] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.[14][16]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer[16]
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[17]
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer.[16] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[16]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Hypothetical Data Presentation
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control | 95.1 | 2.5 | 1.8 | 0.6 |
| Compound (IC₅₀) | 45.3 | 35.8 | 15.2 | 3.7 |
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of the compound on cell cycle progression.
Scientific Rationale: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[18][19] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18] Treatment with RNase is necessary as PI can also bind to double-stranded RNA.[20]
Materials:
Procedure:
-
Cell Treatment: Seed cells and treat with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.[21][22]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution containing RNase A.[19][20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[21]
-
Analysis: Analyze the samples by flow cytometry, collecting at least 10,000 events. Use doublet discrimination to exclude cell aggregates.[21]
Hypothetical Data Presentation
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 60.5 | 25.3 | 14.2 |
| Compound (IC₅₀) | 25.1 | 15.8 | 59.1 |
This hypothetical data suggests that the compound induces cell cycle arrest in the G2/M phase.
Part 3: Assessment of Anti-Metastatic Potential
Cancer metastasis is a major cause of mortality. Evaluating a compound's ability to inhibit cell migration is a key component of its anticancer profile. The wound healing or scratch assay is a simple and widely used method to study directional cell migration in vitro.[23][24]
Protocol 4: Wound Healing (Scratch) Assay
Objective: To assess the effect of the compound on cancer cell migration.
Procedure:
-
Create a Monolayer: Seed cells in a 6-well plate and grow them to form a confluent monolayer.[25]
-
Create a Wound: Use a sterile pipette tip to create a straight scratch across the center of the monolayer.[25][26]
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells.[26] Add fresh medium containing a sub-lethal concentration of the compound (e.g., IC₅₀/4 or IC₅₀/2) to avoid confounding cytotoxic effects.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a phase-contrast microscope.[25]
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Data Analysis: % Wound Closure = [(Initial Width - Width at time T) / Initial Width] x 100
Potential Molecular Mechanisms and Signaling Pathways
Based on existing literature for 1,3,4-oxadiazole derivatives, this compound could exert its anticancer effects through various signaling pathways. The experimental results from the protocols above can help formulate a hypothesis. For instance, G2/M arrest and apoptosis induction could be linked to the modulation of pathways involving p53, NF-κB, or the PI3K/Akt/mTOR axis.[27][28]
Caption: Potential mechanisms of action for 1,3,4-oxadiazole derivatives in cancer cells.
Conclusion and Future Directions
This application note provides a comprehensive framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The outlined protocols for assessing cytotoxicity, apoptosis, cell cycle, and migration will generate the foundational data required to establish its efficacy and mechanism of action. Positive results from these studies would warrant further investigation, including in vivo animal studies and detailed molecular target identification, to fully characterize its therapeutic potential.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Retrieved from [Link]
-
PMC - NIH. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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MDPI. (2020). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
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University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
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University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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PubMed. (2022). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. Retrieved from [Link]
-
IJNRD. (2023). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
ResearchGate. (2025). Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. Retrieved from [Link]
-
MDPI. (2021). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Retrieved from [Link]
-
Protocol Exchange. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Retrieved from [Link]
-
Wikipedia. (n.d.). Wound healing assay. Retrieved from [Link]
-
Frontiers. (2019). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
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Checkpoint Lab. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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-
NIH. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (2002). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Retrieved from [Link]
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-
NIH. (2014). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Retrieved from [Link]
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-
PMC - PubMed Central. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Retrieved from [Link]
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5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine as a scaffold for novel kinase inhibitors
Application Note & Protocols
Leveraging 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine as a Privileged Scaffold for the Development of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The 1,3,4-oxadiazole ring is a versatile heterocyclic scaffold recognized for its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] This five-membered ring system is considered a bioisostere of amide and ester functionalities, offering favorable metabolic stability and hydrogen bonding capabilities.[4][5] This guide provides a comprehensive framework for utilizing this compound, a specific and promising starting scaffold, for the systematic design, synthesis, and evaluation of a new generation of kinase inhibitors. We present a logical workflow from library synthesis and in vitro screening to cell-based validation and preliminary safety profiling, explaining the scientific rationale behind each protocol.
Rationale and Strategic Overview
The selection of a core scaffold is a pivotal decision in a drug discovery campaign. The this compound structure presents several strategic advantages:
-
The 1,3,4-Oxadiazole Core: This central ring acts as a rigid, planar linker that can orient substituents in a well-defined geometry for optimal interaction with the kinase active site.[6] Its nitrogen and oxygen atoms can act as hydrogen bond acceptors, mimicking interactions typically formed by the adenine region of ATP.
-
The 2-Amine Group: This functional group is an ideal synthetic handle. It provides a straightforward point for diversification, allowing for the generation of a focused library of analogues to probe the structure-activity relationship (SAR) and optimize potency and selectivity.
-
The 4-Ethylbenzyl Moiety: This substituent is positioned to potentially occupy the hydrophobic pocket adjacent to the ATP-binding site in many kinases. The ethyl group provides a vector for exploring deeper hydrophobic regions, which can be a key driver of inhibitor potency and selectivity.
Our proposed workflow follows a stage-gated progression, ensuring that resources are focused on the most promising compounds. This process begins with the synthesis of a diverse chemical library, followed by high-throughput in vitro screening to identify initial hits. These hits are then validated in cell-based models to confirm on-target activity and assess cellular efficacy before preliminary safety profiling flags any potential liabilities.
Figure 1: A phased workflow for kinase inhibitor discovery, from scaffold selection to lead optimization.
Protocol: Synthesis of a Diversified Inhibitor Library
The primary amino group on the scaffold is readily functionalized, most commonly via acylation with various carboxylic acids or sulfonyl chlorides to generate stable amide or sulfonamide linkages, respectively. This protocol describes a representative acylation reaction.
2.1. Objective
To synthesize a library of N-substituted derivatives of this compound for SAR exploration.
2.2. Materials
-
This compound (Starting Scaffold)[7]
-
Carboxylic acid of choice (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
2.3. Step-by-Step Methodology
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired carboxylic acid (1.1 eq).
-
Coupling Agent Addition: Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq). Rationale: HATU is an efficient peptide coupling reagent that activates the carboxylic acid to form a highly reactive intermediate, facilitating amide bond formation under mild conditions. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract three times with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine. Rationale: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/EtOAc) to yield the pure N-acylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro Kinase Inhibition Assay
An initial in vitro screen is essential to determine the potency of the synthesized compounds against a target kinase or a panel of kinases. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8]
3.1. Objective
To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target protein kinase.
3.2. Materials
-
Kinase of interest and its corresponding substrate peptide
-
ATP
-
Test compounds (solubilized in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
3.3. Step-by-Step Methodology
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution starting from 100 µM is appropriate. Dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells with a potent known inhibitor or no enzyme as a "maximum inhibition" control (100% inhibition).
-
Kinase Reaction - Step 1 (Inhibitor Binding): Prepare a kinase/substrate solution in Kinase Assay Buffer. Add 5 µL of this solution to each well. Incubate for 15 minutes at room temperature to allow the compounds to bind to the kinase.
-
Kinase Reaction - Step 2 (Initiation): Prepare an ATP solution in Kinase Assay Buffer at a concentration close to its Km for the specific kinase. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time may need to be determined empirically to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
ADP Detection - Step 1 (ATP Depletion): Add 10 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature. Rationale: Depleting the remaining ATP is crucial to prevent its conversion to a luminescent signal in the next step, thereby reducing background and increasing the assay's dynamic range.
-
ADP Detection - Step 2 (Signal Generation): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Normalize the data using the 0% and 100% inhibition controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
3.4. Data Presentation
| Compound ID | Target Kinase | IC50 (nM) | Curve Slope | R² |
| Scaffold | Kinase A | >10,000 | N/A | N/A |
| Derivative-01 | Kinase A | 850 | 1.1 | 0.992 |
| Derivative-02 | Kinase A | 75 | 0.9 | 0.995 |
| Staurosporine | Kinase A | 12 | 1.2 | 0.998 |
Table 1: Example data table for summarizing the inhibitory activity of synthesized compounds. Staurosporine is often used as a non-selective positive control.
Protocol: Cell-Based Target Engagement & Efficacy
While in vitro assays measure direct enzyme inhibition, cell-based assays are critical to confirm that a compound can enter a cell, engage its target, and produce a desired biological effect.[9][10]
4.1. Objective
To measure the inhibition of downstream substrate phosphorylation in a cellular context and to assess the anti-proliferative effects of lead compounds.
Figure 2: A simplified diagram of the MAPK signaling pathway. A cell-based assay could measure the inhibitor's ability to block RTK activity by quantifying the reduction in phosphorylated ERK (p-ERK).
4.2. Protocol: Western Blot for Phospho-Substrate Levels
-
Cell Culture: Plate a relevant cancer cell line (e.g., A549 for lung cancer, which often has aberrant kinase signaling) in 6-well plates and allow cells to adhere overnight.
-
Serum Starvation: Replace the growth medium with a low-serum or serum-free medium for 12-24 hours to reduce basal signaling activity.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (or DMSO vehicle control) for 1-2 hours.
-
Pathway Stimulation: Stimulate the signaling pathway by adding the appropriate growth factor (e.g., EGF for the EGFR pathway) for 10-15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins for analysis.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK). Subsequently, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to serve as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands. Quantify band intensity using densitometry software.
4.3. Protocol: Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Guideline: Preliminary ADME/Tox Profiling
Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial to avoid late-stage failures.[11] High-throughput in vitro assays can provide an early forecast of a compound's druggability.[12]
5.1. Key Assays for Early Profiling
-
Metabolic Stability: Incubating the compound with human liver microsomes and measuring its depletion over time provides an estimate of its metabolic half-life. Compounds that are too rapidly metabolized may have poor bioavailability in vivo.
-
Aqueous Solubility: Poor solubility can hinder absorption and lead to inconsistent assay results. Kinetic solubility can be measured using nephelometry.
-
Cell Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based method to predict passive membrane transport and potential oral absorption.
-
Cytotoxicity: Assessing the compound's toxicity in a non-cancerous cell line (e.g., HEK293) is important to ensure that the observed anti-proliferative effects are specific to cancer cells and not due to general toxicity.[13]
-
hERG Inhibition: The hERG potassium channel is a critical anti-target, as its inhibition can lead to cardiotoxicity. Early screening using fluorescence polarization or automated patch-clamp assays is recommended.[14]
5.2. Data Presentation
| Compound ID | Microsomal Stability (% remaining at 60 min) | Kinetic Solubility (µM at pH 7.4) | PAMPA Permeability (10⁻⁶ cm/s) | hERG IC50 (µM) |
| Derivative-02 | 85 | 55 | 8.2 | >30 |
| Derivative-15 | 15 | 120 | 1.5 | 2.1 |
Table 2: Example data table for summarizing preliminary ADME/Tox properties. Favorable compounds (like Derivative-02) show good stability, solubility, and permeability with low hERG liability.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. The protocols and guidelines detailed in this document provide a robust, integrated strategy for synthesizing a focused library, identifying potent inhibitors through in vitro screening, and validating their mechanism and efficacy in relevant cellular models. By integrating SAR data with early ADME/Tox profiling, researchers can efficiently triage compounds and prioritize leads with the highest potential for successful preclinical development. Subsequent steps would involve kinase selectivity profiling, in vivo pharmacokinetic studies, and efficacy evaluation in xenograft models for the most promising lead compounds.
References
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Application Notes and Protocols for Assessing the Antibacterial Efficacy of 1,3,4-Oxadiazoles
Introduction: The Growing Prominence of 1,3,4-Oxadiazoles in Antibacterial Research
The relentless rise of antimicrobial resistance (AMR) presents one of the most significant threats to global public health, necessitating an urgent search for novel therapeutic agents.[1] Within the realm of medicinal chemistry, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the 1,3,4-oxadiazole scaffold has garnered substantial attention.[2][3] This five-membered heterocyclic ring, containing two nitrogen atoms and one oxygen atom, serves as a versatile pharmacophore.[4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antibacterial, antifungal, antiviral, and anticancer effects.[2][3][5]
The unique structural features of the 1,3,4-oxadiazole ring can enhance polarity, metabolic stability, and the ability to act as a hydrogen bond acceptor, contributing to its diverse biological activities.[6] Numerous studies have reported the synthesis of novel 1,3,4-oxadiazole derivatives with significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][7] The mechanism of action for some derivatives has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase, or the disruption of cell membrane integrity through the generation of reactive oxygen species.[2][8][9]
Given the promising potential of this class of compounds, it is imperative for researchers in drug development to employ robust, standardized, and reproducible methods for evaluating their antibacterial efficacy. This guide provides a detailed overview of the fundamental in vitro assays essential for the preliminary screening and characterization of 1,3,4-oxadiazole derivatives. The protocols described herein are grounded in internationally recognized standards, primarily those established by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and comparability across different studies.[10][11][12]
Section 1: Preliminary Screening for Antibacterial Activity
The initial phase of assessing a new chemical entity involves screening for any detectable antibacterial activity. Qualitative or semi-quantitative methods are ideal at this stage due to their simplicity, low cost, and high throughput. The agar diffusion methods—disk diffusion and well diffusion—are the most widely used for this purpose.[10][13]
Agar Disk Diffusion (Kirby-Bauer Method)
The disk diffusion method is a cornerstone of antimicrobial susceptibility testing.[14][15] It provides a visual, qualitative assessment of a compound's ability to inhibit microbial growth. The principle relies on the diffusion of the test compound from a saturated paper disk into an agar medium uniformly inoculated with a test bacterium. If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk.[16][17] The diameter of this zone is proportional to the compound's potency and its diffusion characteristics in the agar.
Materials:
-
Test 1,3,4-oxadiazole compound(s)
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Solvent for dissolving the test compound (e.g., DMSO, ensuring it has no antibacterial activity at the concentration used)
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin)
-
Negative control disks (impregnated with solvent only)
-
Incubator (35 ± 2 °C)
-
Calipers or ruler
Step-by-Step Procedure:
-
Inoculum Preparation: Aseptically select 3-4 well-isolated colonies of the test bacterium from an overnight culture plate. Suspend the colonies in sterile saline. Vortex gently to create a smooth suspension. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]
-
Plate Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the MHA plate uniformly in three directions, rotating the plate approximately 60° after each application to ensure even coverage.[15]
-
Compound and Disk Preparation: Prepare a stock solution of the 1,3,4-oxadiazole compound in a suitable solvent. Aseptically impregnate sterile paper disks with a known amount of the test compound solution (typically 10-20 µL). Allow the solvent to evaporate completely in a sterile environment.
-
Disk Placement: Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface.[15] Ensure disks are placed at least 24 mm apart to prevent overlapping of zones. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours in an ambient air incubator.[18]
-
Result Interpretation: After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters (mm).[15] A larger zone of inhibition generally indicates greater antibacterial activity.[19] Compare the zone sizes of the test compounds to the positive and negative controls.
Caption: Workflow for the Time-Kill Kinetics Assay.
Section 4: Advanced Assessment - Anti-Biofilm Activity
Many chronic bacterial infections are associated with biofilms, which are structured communities of bacteria encased in a self-produced polymeric matrix. Biofilms offer bacteria increased protection against antibiotics. Therefore, evaluating a compound's ability to inhibit biofilm formation or eradicate existing biofilms is a critical step in preclinical development.
Crystal Violet Biofilm Assay
A common method to quantify biofilm formation is the crystal violet staining assay performed in a microtiter plate. [6]This assay measures the total biofilm biomass.
-
Preparation: Prepare two-fold serial dilutions of the 1,3,4-oxadiazole compound in a suitable growth medium (e.g., Tryptic Soy Broth) in a 96-well flat-bottom plate, similar to the MIC setup.
-
Inoculation: Inoculate the wells with a standardized bacterial suspension (e.g., 1 x 10⁶ CFU/mL). Include appropriate growth and sterility controls.
-
Incubation: Incubate the plate under static conditions for 24-48 hours at 37 °C to allow for biofilm formation.
-
Washing: Carefully discard the planktonic (free-floating) cells from the wells. Gently wash the wells two or three times with sterile PBS to remove any remaining non-adherent cells.
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.
-
Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Final Wash and Solubilization: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear. Air dry the plate. Add 200 µL of 33% (v/v) acetic acid or absolute ethanol to each well to solubilize the stain bound to the biofilm.
-
Quantification: Transfer 125 µL of the solubilized stain to a new plate and measure the absorbance at 570 nm (OD₅₇₀). The reduction in absorbance in treated wells compared to the growth control indicates the degree of biofilm inhibition. [6]
Conclusion
The protocols outlined in this guide provide a foundational framework for the systematic evaluation of the antibacterial efficacy of novel 1,3,4-oxadiazole derivatives. By progressing from qualitative screening (disk diffusion) to quantitative potency determination (broth microdilution) and characterization of activity (time-kill assays), researchers can build a comprehensive profile of their lead compounds. Adherence to standardized methodologies, such as those from CLSI, is paramount for generating reliable, reproducible, and comparable data, which is the bedrock of successful drug discovery and development. Further investigation into anti-biofilm properties and mechanisms of action will provide a more complete understanding of the therapeutic potential of this promising class of molecules.
References
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Al-Abdullah, E. S., Al-Tuwaijri, H. M., Al-Harbi, N. A., El-Mokhtar, M. A., & Ibrahim, T. S. (2021). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future science OA, 7(8), FSO733. [Link]
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Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]
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Karczewska, E., & Płaziński, W. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International journal of molecular sciences, 22(13), 6979. [Link]
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Rasheed, A., & Farooq, M. (2018). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores, 5(1), 1-4. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
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Wikipedia. (2024). Disk diffusion test. Retrieved from [Link]
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Kumar, A., Singh, V. K., & Singh, P. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Biology Pharmacy and Health Sciences, 15(2), 089-096. [Link]
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Ready, D., & Perry, J. D. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Access microbiology, 4(2), 000329. [Link]
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Karczewska, E., & Płaziński, W. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ProQuest. [Link]
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Derawey, S. H., & Al-Hussainy, A. J. (2019). Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. International Journal of Research in Pharmaceutical Sciences, 10(3), 2097-2101. [Link]
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Mohammadhosseini, N., Edraki, N., Mehdipour, A. R., Khoshneviszadeh, M., & Miri, R. (2017). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Research in pharmaceutical sciences, 12(4), 308–317. [Link]
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Hasan, M., & Crane, D. (2023). How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods. Antibiotics (Basel, Switzerland), 12(10), 1545. [Link]
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Ghazei, Z. M. (2024). Synthesis and Antibacterial Evaluation of New 1,3,4- Oxadiazole Derivatives Bearing Azetidin-2-one Moiety. University of Kerbala. [Link]
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Application Note: Molecular Docking of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine with Cyclooxygenase-2 (COX-2)
Introduction
Molecular docking is a pivotal computational technique in structure-based drug design, enabling the prediction of binding conformations and affinities of small molecules (ligands) with macromolecular targets.[1][2][3][4] This method is instrumental in the early stages of drug discovery for identifying and optimizing lead compounds, offering a cost-effective and rapid alternative to extensive experimental screening.[1][3]
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7][8][9] This broad therapeutic potential makes them attractive candidates for further investigation. This application note provides a detailed, step-by-step protocol for conducting a molecular docking study of a specific 1,3,4-oxadiazole derivative, 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine, against a highly relevant therapeutic target.
Target Selection: Cyclooxygenase-2 (COX-2)
Given the well-documented anti-inflammatory potential of 1,3,4-oxadiazole derivatives, Cyclooxygenase-2 (COX-2) has been selected as the target protein for this study.[5][7] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[10][11] Unlike the constitutively expressed COX-1 isoform which serves homeostatic functions, COX-2 is inducible and its expression is elevated at sites of inflammation.[10][12] Therefore, selective inhibition of COX-2 is a validated strategy for developing anti-inflammatory drugs with a potentially improved safety profile compared to non-selective NSAIDs.[10] For this protocol, the crystal structure of Mus musculus COX-2 in complex with the selective inhibitor SC-558 (PDB ID: 1CX2) will be utilized.[13][14]
Methodology and Detailed Protocols
This section outlines the complete workflow, from the preparation of the ligand and protein to the execution and analysis of the docking simulation.
Required Software and Tools
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: The docking engine for performing the simulation.[15][16]
-
PyMOL or UCSF Chimera: For visualization and analysis of molecular structures and interactions.[17]
-
Open Babel or ChemDraw: For generating and converting molecular structures.
Experimental Workflow Diagram
The entire computational procedure can be visualized as a sequential process, ensuring that each step is correctly completed before proceeding to the next.
Caption: A high-level overview of the molecular docking workflow.
Protocol 1: Ligand Preparation
The accuracy of a docking study begins with a chemically correct and energetically favorable ligand structure.
-
Obtain 2D Structure: Draw the structure of this compound using a chemical drawing tool like ChemDraw or retrieve it from a database such as PubChem.
-
Convert to 3D and Energy Minimize:
-
Use a program like Open Babel or Avogadro to convert the 2D structure into a 3D conformation.
-
Causality: A simple 2D-to-3D conversion may result in unrealistic bond lengths and angles. Therefore, an energy minimization step using a force field (e.g., MMFF94) is crucial to obtain a low-energy, stable 3D conformation of the ligand.[18]
-
-
Prepare for AutoDock:
-
Load the energy-minimized ligand file (e.g., in .mol2 or .pdb format) into AutoDock Tools (ADT).
-
ADT will automatically detect the root of the molecule and set the rotatable bonds. Verify that the number of torsions is appropriate for the ligand's flexibility.
-
Save the final prepared ligand in the .pdbqt format. This format includes atomic coordinates, partial charges (Gasteiger charges are calculated by ADT), and information about rotatable bonds.[19]
-
Protocol 2: Target Protein Preparation
Proper preparation of the receptor is critical to ensure the binding site is correctly represented.[20][21]
-
Download Protein Structure: Download the crystal structure of COX-2 from the RCSB Protein Data Bank (PDB ID: 1CX2).[13]
-
Clean the PDB File:
-
Load the 1CX2.pdb file into a molecular viewer like PyMOL or UCSF Chimera.
-
Causality: The raw PDB file often contains non-essential molecules such as water, co-solvents, and co-crystallized ligands from the experiment.[20][21] These must be removed to prevent interference with the docking of the new ligand. For this study, remove the co-crystallized inhibitor (SC-558) and all water molecules.
-
-
Prepare in AutoDock Tools (ADT):
-
Open the cleaned protein PDB file in ADT.
-
Add Polar Hydrogens: Crystal structures typically do not include hydrogen atoms. ADT will add polar hydrogens, which are essential for defining hydrogen bonds.
-
Assign Charges: Compute Gasteiger charges for the protein atoms. These partial charges are necessary for the scoring function to calculate electrostatic interactions.
-
Save the prepared protein in the .pdbqt format.
-
Protocol 3: Docking Validation (Self-Validating System)
To ensure the trustworthiness of the docking protocol, a validation step is performed by "redocking" the native ligand.
-
Prepare the Native Ligand: Extract the co-crystallized inhibitor (SC-558) from the original 1CX2.pdb file and prepare it as a ligand following Protocol 1, saving it as SC-558.pdbqt.
-
Define the Grid Box: In ADT, with the 1CX2.pdbqt receptor loaded, center the grid box on the prepared native ligand SC-558.pdbqt. Ensure the box dimensions are large enough to encompass the entire binding site (e.g., 60x60x60 Å).
-
Run Docking: Perform a docking simulation of SC-558.pdbqt against the 1CX2.pdbqt receptor using the defined grid.
-
Calculate RMSD:
-
Causality: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked pose and the original crystallographic pose of the ligand. A low RMSD value indicates that the docking protocol can accurately reproduce the experimentally observed binding mode.[22][23]
-
An RMSD value of less than 2.0 Å is generally considered a successful validation, confirming that the chosen docking parameters are reliable.[22]
-
Protocol 4: Molecular Docking of the Test Ligand
-
Grid Box Generation: Using the same prepared 1CX2.pdbqt receptor, define the grid box. The center of the box should be the same as that used for the validation step, ensuring the simulation is focused on the known active site.
-
Create Configuration File: Prepare a text file (e.g., conf.txt) specifying the input files and docking parameters.
-
Run AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --log log.txt
-
Causality: The exhaustiveness parameter controls the thoroughness of the conformational search. A higher value increases the probability of finding the true energy minimum but also increases computation time. A value of 8 is a good balance for standard docking.
-
Data Presentation and Analysis
The output of the docking simulation is a set of binding poses for the ligand, ranked by their predicted binding affinity.
Analysis of Docking Results
-
Binding Affinity (ΔG): The primary result is the binding affinity, reported in kcal/mol.[22] More negative values indicate stronger, more favorable binding.[24] This score is used to rank different ligands or different poses of the same ligand.
-
Interaction Analysis: The top-ranked pose should be visualized in PyMOL or Chimera to analyze the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues.[22][25] Identifying key interacting residues provides insight into the structural basis of binding.[22]
Hypothetical Docking Results Summary
| Compound | Binding Affinity (kcal/mol) | Interacting Residues (H-Bonds) | Interacting Residues (Hydrophobic) |
| SC-558 (Control) | -9.8 | His90, Arg513 | Val349, Leu352, Tyr385, Trp387 |
| 5-(4-Ethylbenzyl)-... | -8.5 | Arg120, Tyr355 | Val523, Ala527, Phe518, Leu384 |
Ligand-Protein Interaction Diagram
This diagram illustrates the types of non-covalent interactions that stabilize the ligand within the protein's active site.
Caption: Key interactions between the ligand and COX-2 active site residues.
Conclusion
This application note provides a comprehensive and validated protocol for performing molecular docking studies of this compound with the COX-2 enzyme. By following these detailed steps, researchers can reliably predict the binding mode and affinity of this compound, generating valuable hypotheses for its potential as an anti-inflammatory agent. The insights gained from analyzing the specific molecular interactions can guide further lead optimization and experimental validation, accelerating the drug discovery process.
References
-
How to interpret and analyze molecular docking results? - ResearchGate. Available at: [Link]
-
Role and regulation of cyclooxygenase-2 during inflammation - PubMed. Available at: [Link]
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A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE - PharmaTutor. Available at: [Link]
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How does one prepare proteins for molecular docking? - Quora. Available at: [Link]
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Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Available at: [Link]
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available at: [Link]
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Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives. Available at: [Link]
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Tutorial – AutoDock Vina. Available at: [Link]
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Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. Available at: [Link]
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Cyclooxygenase-2 - Wikipedia. Available at: [Link]
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Session 4: Introduction to in silico docking. Available at: [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link]
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Autodock Vina Tutorial - Molecular Docking - YouTube. Available at: [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. Available at: [Link]
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6COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP - NCBI. Available at: [Link]
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How I can analyze and present docking results? - Matter Modeling Stack Exchange. Available at: [Link]
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New insights into the role of COX 2 in inflammation - ResearchGate. Available at: [Link]
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Analysis and Mapping of Molecular Docking Results - CD ComputaBio. Available at: [Link]
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The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PubMed Central. Available at: [Link]
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Vina Docking Tutorial - Eagon Research Group. Available at: [Link]
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COX 2 pathway: Significance and symbolism. Available at: [Link]
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Beginner's Guide for Docking using Autodock Vina - Bioinformatics Review. Available at: [Link]
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5W58: Crystal Complex of Cyclooxygenase-2: (S)-ARN-2508 (a dual COX and FAAH inhibitor) - RCSB PDB. Available at: [Link]
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5KIR: The Structure of Vioxx Bound to Human COX-2 - RCSB PDB. Available at: [Link]
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Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. Available at: [Link]
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1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 - RCSB PDB. Available at: [Link]
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6. Preparing the protein and ligand for docking - ScotChem. Available at: [Link]
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Ten quick tips to perform meaningful and reproducible molecular docking calculations. Available at: [Link]
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Molecular Docking and Structure-Based Drug Design Strategies - MDPI. Available at: [Link]
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Interpretation of Molecular docking results? - ResearchGate. Available at: [Link]
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1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 - NCBI. Available at: [Link]
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Molecular Docking: A structure-based drug designing approach - JSciMed Central. Available at: [Link]
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Molecular docking proteins preparation - ResearchGate. Available at: [Link]
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chemRxiv - Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. Available at: [Link]
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Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube. Available at: [Link]
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Formulation of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine for In Vivo Studies: An Application Guide
Abstract
This technical guide provides a detailed framework for the formulation of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine, a representative member of a pharmacologically significant class of heterocyclic compounds. Given the predicted poor aqueous solubility of aryl-substituted oxadiazoles, this document outlines systematic approaches for developing suitable formulations for in vivo research. We will explore pre-formulation assessment, delve into specific formulation protocols including co-solvent systems, cyclodextrin complexation, and nanosuspension, and detail the necessary quality control assays to ensure formulation stability, homogeneity, and suitability for administration in animal models. The protocols and rationale provided herein are designed to equip researchers in drug discovery and development with the necessary tools to advance promising but challenging compounds like this compound into preclinical in vivo studies.
Introduction: The Challenge of Poor Solubility
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] this compound (Compound 1 ) is a candidate for such therapeutic potential. However, a significant hurdle in the preclinical development of many new chemical entities (NCEs), particularly those with aromatic and heterocyclic structures, is poor aqueous solubility.[4] This low solubility can lead to erratic absorption, low bioavailability, and ultimately, a misinterpretation of the compound's efficacy and toxicity in in vivo models.[5]
This guide is structured to address this challenge head-on. It is not a rigid template but a dynamic framework that emphasizes a logical, science-driven approach to formulation development. We will begin with the essential pre-formulation studies that inform our strategy, followed by detailed, step-by-step protocols for creating viable formulations for preclinical research.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₁₁H₁₃N₃O | [6] |
| Molecular Weight | 203.25 g/mol | [6] |
| Predicted Solubility | Poor in water | General knowledge on aryl-substituted oxadiazoles[7] |
| Safety | Acute oral toxicity (Category 4) | [8] |
Pre-Formulation Assessment: The Foundation of Rational Formulation Design
Before embarking on complex formulation work, a foundational understanding of the compound's physicochemical properties is paramount. These initial studies will dictate the most rational and efficient path forward.
Solubility Profiling
The first step is to quantify the solubility of Compound 1 in a range of pharmaceutically acceptable solvents and biorelevant media. This data is critical for selecting the appropriate formulation strategy.
Protocol: Equilibrium Solubility Determination
-
Preparation: Add an excess amount of Compound 1 (e.g., 10 mg) to 1 mL of each test vehicle in separate glass vials.
-
Test Vehicles:
-
Deionized Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 N HCl (simulated gastric fluid)
-
pH 6.8 buffer (simulated intestinal fluid)
-
Common co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)
-
Surfactant solutions (e.g., 1% Tween® 80, 1% Cremophor® EL)
-
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Quantification: Carefully collect the supernatant and dilute it with a suitable solvent. Quantify the concentration of Compound 1 using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pH-Stability Profile
The stability of the 1,3,4-oxadiazole ring can be pH-dependent. Understanding this is crucial for selecting excipients and predicting stability in the gastrointestinal tract. Studies on other oxadiazole derivatives have shown maximum stability in the pH range of 3-5.[9]
Protocol: pH-Stability Assessment
-
Solution Preparation: Prepare stock solutions of Compound 1 in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubation: Dilute the stock solution into a series of aqueous buffers ranging from pH 2 to 10.
-
Time Points: Incubate the solutions at a defined temperature (e.g., 37°C). Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Quench any degradation by adding an appropriate solvent or buffer. Analyze the samples by HPLC to determine the remaining percentage of the parent compound over time.
Formulation Strategies and Protocols
Based on the pre-formulation data, several strategies can be employed. We will detail three common and effective approaches for early-stage in vivo studies.
Caption: Workflow for formulation development.
Protocol 1: Co-solvent/Surfactant System
This is often the simplest and fastest approach, suitable if moderate solubility enhancement is sufficient. The goal is to create a clear, homogenous solution.
Rationale: Co-solvents like PEG 400 and propylene glycol are miscible with water and can dissolve many organic molecules. Surfactants such as Tween® 80 or Cremophor® EL form micelles that encapsulate the drug, increasing its apparent solubility in the aqueous medium.[10][11]
Materials:
-
Compound 1
-
Dimethyl Sulfoxide (DMSO)
-
PEG 400
-
Tween® 80
-
Saline (0.9% NaCl)
Step-by-Step Protocol:
-
Initial Solubilization: Weigh the required amount of Compound 1 and dissolve it in a minimal volume of DMSO. For example, to prepare a 10 mg/mL final formulation, start by dissolving the compound in 5-10% of the final volume with DMSO.
-
Excipient Addition: To the DMSO solution, add PEG 400. Vortex thoroughly until a clear solution is obtained. A common ratio to start with is 10% DMSO, 40% PEG 400.
-
Surfactant Addition: Add Tween® 80 to the mixture and vortex again. A typical starting concentration is 5-10% of the final volume.
-
Aqueous Phase Addition: Slowly add saline to the organic mixture while vortexing continuously to reach the final desired volume.
-
Final Observation: The final formulation should be a clear, precipitate-free solution. If precipitation occurs upon addition of the aqueous phase, the proportions of co-solvents and surfactant may need to be adjusted.
Example Vehicle Composition (v/v/v/v): 10% DMSO / 40% PEG 400 / 5% Tween® 80 / 45% Saline.
Protocol 2: Cyclodextrin-Based Formulation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule within a hydrophilic exterior.[12][13] This can significantly enhance aqueous solubility and bioavailability. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and safety profile.[14]
Materials:
-
Compound 1
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized Water
-
pH 4.0 buffer (e.g., citrate buffer)
Step-by-Step Protocol:
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD. A common starting concentration is 20-40% (w/v) in water or a slightly acidic buffer (pH 4-5) to enhance the stability of the oxadiazole ring.[9]
-
Drug Addition: Add the accurately weighed Compound 1 to the HP-β-CD solution.
-
Complexation: Sonicate the mixture in a bath sonicator for 30-60 minutes. Following sonication, stir the mixture overnight at room temperature using a magnetic stirrer to ensure maximum complexation.
-
Filtration: Filter the resulting solution through a 0.22 µm syringe filter to remove any undissolved drug particles.
-
Quantification: Determine the concentration of Compound 1 in the filtrate by HPLC to confirm the achieved solubility enhancement.
Protocol 3: Nanosuspension Formulation
For very poorly soluble compounds, or when high dose loading is required, a nanosuspension can be an excellent choice. This involves reducing the drug particle size to the nanometer range, which dramatically increases the surface area available for dissolution.[8][15] Wet media milling is a robust and scalable method for producing nanosuspensions.
Materials:
-
Compound 1
-
Hydroxypropyl methylcellulose (HPMC, low viscosity)
-
Tween® 80
-
Yttria-stabilized zirconium oxide milling beads (0.5 mm)
-
Deionized Water
Step-by-Step Protocol:
-
Prepare Stabilizer Solution: Prepare an aqueous solution containing 0.5% (w/v) HPMC and 0.5% (w/v) Tween® 80.
-
Prepare Slurry: Disperse the desired amount of Compound 1 (e.g., to achieve a final concentration of 50-100 mg/mL) in the stabilizer solution to form a pre-suspension.
-
Milling: Add the slurry to a milling vial containing zirconium oxide beads. The volume of beads should be approximately half the volume of the slurry.
-
Process: Mill the suspension using a bead mill or a high-energy mixer mill. The milling time will depend on the equipment and the desired particle size, but typically ranges from 2 to 24 hours.
-
Particle Size Monitoring: Periodically take small aliquots of the suspension and measure the particle size using Dynamic Light Scattering (DLS) until the desired size (typically < 400 nm with a low polydispersity index) is achieved.
-
Separation: Once milling is complete, separate the nanosuspension from the milling beads.
Quality Control and Characterization
Ensuring the quality of the formulation is a critical step before any in vivo administration.[7][16][17] Each batch of formulation should be subjected to a panel of quality control tests.
Caption: Key quality control assays for formulations.
Summary of QC Tests:
| QC Parameter | Method | Acceptance Criteria | Rationale |
| Appearance | Visual Inspection | Clear and free of particulates (Solutions). Homogenous and uniform (Suspensions). | Ensures complete dissolution or uniform dispersion and absence of contamination. |
| pH | Calibrated pH meter | Within a physiologically acceptable range (e.g., 6.0-8.0) and a range where the compound is stable. | Ensures the formulation is not irritating upon administration and maintains drug stability. |
| Drug Concentration | Validated HPLC-UV | 90-110% of the target concentration. | Confirms accurate dosing. |
| Chemical Purity | HPLC-UV | No significant degradation products observed. Purity >98%. | Ensures the administered substance is the intended compound and not a degradant. |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | For nanosuspensions: Mean particle size < 400 nm, Polydispersity Index (PDI) < 0.3. | For nanosuspensions, this is critical for dissolution rate and bioavailability. A low PDI indicates a narrow size distribution. |
| In Vitro Dissolution | USP Apparatus II (Paddle) | Profile should be consistent between batches. | Provides an indication of in vivo performance and is a critical quality attribute.[6][18] |
Conclusion
The successful in vivo evaluation of promising but poorly soluble compounds like this compound is critically dependent on the development of an appropriate formulation. A systematic approach, beginning with thorough pre-formulation characterization, allows for the rational selection of a formulation strategy. The protocols provided for co-solvent/surfactant systems, cyclodextrin complexation, and nanosuspensions offer viable and well-established methods to overcome solubility challenges. Rigorous quality control is the final, indispensable step to ensure that the formulation is safe, stable, and capable of delivering the drug substance consistently, thereby generating reliable and reproducible in vivo data. This comprehensive approach maximizes the potential for translating a promising molecule from the benchtop to a preclinical model.
References
- [Link to a relevant scientific article on drug delivery for poorly soluble drugs]
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candid
- Insoluble drug delivery strategies: review of recent advances and business prospects. PMC - NIH.
- Oral formulation strategies to improve solubility of poorly w
- Modern Approaches to Quality Assurance of Drug Formul
- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. NIH.
- (PDF) Synthesis, Characterization Of Organic Nanoparticles of Oxadiazole Derivative Synthesis, Characterization Of Organic Nanoparticles of Oxadiazole Derivative.
- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Deriv
- A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Publishing.
- 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine. Sigma-Aldrich.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- This compound. Advanced ChemBlocks.
- In Vitro Studies are Sometimes Better than Conventional Human Pharmacokinetic In Vivo Studies in Assessing Bioequivalence of Immediate-Release Solid Oral Dosage Forms. PubMed Central.
- Preparation and Characterization of Organic Nanoparticles of Oxadiazole Deriv
- Formulation of poorly water-soluble drugs for oral administr
- Host-guest interaction between herbicide oxadiargyl and hydroxypropyl-β-cyclodextrin.
- A Study on Quality Control Tests for Dosage Forms and their Effect on Physical, Chemical and Biological Specifications: A Review.
- Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies. PubMed.
- Development of Nanosuspension Formulations Compatible with Inkjet Printing for the Convenient and Precise Dispensing of Poorly Soluble Drugs. PMC - NIH.
- Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evalu
- A two-decade overview of oxadiazole derivatives as promising anticancer agents. NIH.
- Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly w
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Application Notes and Protocols for the Evaluation of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine as a Potential Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The search for novel, potent, and safer anti-inflammatory agents remains a critical challenge in drug discovery, particularly for managing chronic inflammatory diseases where the long-term use of traditional non-steroidal anti-inflammatory drugs (NSAIDs) is limited by gastrointestinal and cardiovascular side effects.[4][5] This document provides a comprehensive guide for the investigation of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine (herein referred to as OEA) as a potential anti-inflammatory agent. While specific data for OEA is not extensively available, this guide is built upon the well-established anti-inflammatory properties of structurally related 2,5-disubstituted 1,3,4-oxadiazoles.[6][7][8]
The primary hypothesized mechanism of action for many 1,3,4-oxadiazole derivatives is the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[9][10] Furthermore, their ability to modulate pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, has been suggested.[8][11][12][13] This guide will provide detailed protocols for the in vitro and in vivo evaluation of OEA, enabling researchers to elucidate its mechanism of action and assess its therapeutic potential.
Hypothesized Mechanism of Action
Based on the literature for analogous compounds, OEA is postulated to exert its anti-inflammatory effects through a multi-targeted approach. The primary mechanisms to investigate include:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many 1,3,4-oxadiazole derivatives have shown potent inhibitory activity against COX-1 and COX-2.[4][5][14] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is primarily involved in the inflammatory response, while COX-1 is associated with gastrointestinal cytoprotection.
-
Inhibition of 5-Lipoxygenase (5-LOX): Dual inhibition of both COX and LOX pathways can offer a broader spectrum of anti-inflammatory activity and potentially a better safety profile.[9][10]
-
Modulation of the NF-κB Signaling Pathway: The NF-κB pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines and mediators.[11][12][13][15] Inhibition of NF-κB activation is a key target for anti-inflammatory drug development.
The following diagram illustrates the potential points of intervention for OEA within the inflammatory cascade.
Caption: Hypothesized multi-target mechanism of action for OEA.
In Vitro Evaluation Protocols
The following protocols are designed to assess the anti-inflammatory activity of OEA in a controlled laboratory setting.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay will determine the inhibitory potential of OEA against both COX isoforms. A colorimetric or fluorometric inhibitor screening assay kit is recommended for this purpose.[4][16][17]
Principle: The assay measures the peroxidase activity of COX. The hydroperoxide products generated by the oxygenase activity of COX are reduced, leading to the oxidation of a chromogenic or fluorogenic substrate. The intensity of the resulting color or fluorescence is proportional to the COX activity.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
OEA (dissolved in a suitable solvent, e.g., DMSO)
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the reaction mixture containing the reaction buffer, heme, and the respective COX enzyme in a 96-well plate.
-
Add various concentrations of OEA or the reference inhibitor to the wells. Include a vehicle control (solvent only).
-
Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and the probe to all wells.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength over a kinetic or endpoint reading.
-
Calculate the percentage of inhibition for each concentration of OEA.
-
Determine the IC50 value (the concentration of OEA required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| OEA | TBD | TBD | TBD |
| Celecoxib | >10 | ~0.05 | >200 |
| SC-560 | ~0.009 | >10 | <0.001 |
TBD: To be determined experimentally.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay evaluates the ability of OEA to inhibit the 5-LOX enzyme.[10][18]
Principle: The assay measures the production of hydroperoxides from the 5-LOX-catalyzed oxygenation of arachidonic acid. This can be detected using a colorimetric or fluorometric method.
Materials:
-
Human recombinant 5-LOX enzyme
-
Reaction buffer
-
Arachidonic acid
-
Colorimetric or fluorometric probe
-
OEA
-
Reference inhibitor (e.g., Zileuton)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the reaction mixture containing the reaction buffer and 5-LOX enzyme in a 96-well plate.
-
Add various concentrations of OEA or the reference inhibitor to the wells, including a vehicle control.
-
Pre-incubate the plate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction and measure the absorbance or fluorescence.
-
Calculate the percentage of inhibition and determine the IC50 value for OEA.
Data Presentation:
| Compound | 5-LOX IC50 (µM) |
| OEA | TBD |
| Zileuton | ~1 |
TBD: To be determined experimentally.
Quantification of Pro-inflammatory Cytokines in Cell Culture
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the effect of OEA on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[19][20][21][22][23]
Principle: A sandwich ELISA is used to quantify the cytokine levels in the cell culture supernatant.
Caption: Workflow for cytokine quantification using ELISA.
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of OEA for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
-
ELISA Procedure (General Steps): [19][20][21][22]
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, wash, and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the known concentrations of the recombinant cytokine.
-
Determine the concentration of the cytokine in the cell culture supernatants from the standard curve.
-
Calculate the percentage of inhibition of cytokine production by OEA and determine the IC50 value.
-
In Vivo Evaluation Protocols
In vivo models are crucial for assessing the anti-inflammatory efficacy of OEA in a whole-organism context.[24][25][26][27][28]
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.[8][29]
Principle: Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema formation. The reduction in paw volume in treated animals compared to controls indicates anti-inflammatory activity.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
OEA (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or Diclofenac)
-
Pletysmometer
Protocol:
-
Divide the animals into groups (n=6-8 per group): Vehicle control, OEA (at various doses, e.g., 10, 30, 100 mg/kg, p.o.), and reference drug.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer OEA, the reference drug, or the vehicle orally one hour before the carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Edema Inhibition at 3h |
| Vehicle Control | - | TBD | - |
| OEA | 10 | TBD | TBD |
| OEA | 30 | TBD | TBD |
| OEA | 100 | TBD | TBD |
| Indomethacin | 10 | TBD | TBD |
TBD: To be determined experimentally.
Molecular Modeling
To further understand the potential interaction of OEA with its target enzymes, in silico molecular docking studies can be performed.[4][5][30][31][32]
Objective: To predict the binding mode and affinity of OEA within the active sites of COX-1 and COX-2.
Software: Schrödinger, AutoDock, or similar molecular modeling software.
Procedure:
-
Obtain the crystal structures of COX-1 and COX-2 from the Protein Data Bank (PDB).
-
Prepare the protein and ligand (OEA) structures for docking.
-
Perform the docking simulation to predict the most favorable binding poses of OEA in the active sites of the enzymes.
-
Analyze the docking results, including the binding energy and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.
This information can provide valuable insights into the structure-activity relationship and guide the design of more potent analogs.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound (OEA) as a novel anti-inflammatory agent. By systematically investigating its effects on key inflammatory enzymes and pathways, both in vitro and in vivo, researchers can effectively characterize its pharmacological profile and determine its potential for further development as a therapeutic agent.
References
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]
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Tak, P. P., & Firestein, G. S. (2001). NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation, 107(1), 7–11. Available at: [Link]
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Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor-kappaB (NF-kappaB) signaling pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(4), a000060. Available at: [Link]
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Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: [Link]
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Bowdish Lab. (2011). CYTOKINE ELISA. Available at: [Link]
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Dorrington, M. G., & Fraser, I. D. C. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 10, 705. Available at: [Link]
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Gawrońska, J., et al. (2022). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. Molecules, 27(1), 286. Available at: [Link]
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Chaudhary, T., et al. (2025). Molecular Docking and Modelling Studies for Identifying Novel Oxadiazole Derivatives to Inhibit COX-2 Enzyme as an Anti-Inflammatory Treatment. Letters in Organic Chemistry, 22(3), 203-214. Available at: [Link]
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Atta, U. R., et al. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Pharmacognosy Reviews, 15(29), 31-41. Available at: [Link]
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Ali, A., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5683. Available at: [Link]
-
Le, T. T., & Berg, E. A. (2013). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 1061, 15-30. Available at: [Link]
-
Sławiński, J., et al. (2022). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules, 27(19), 6614. Available at: [Link]
-
Singh, S. K. (2018). Cell Culture and estimation of cytokines by ELISA. protocols.io. Available at: [Link]
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Kumar, V., et al. (2013). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 3(2), 1-6. Available at: [Link]
-
ResearchGate. (2025). Molecular Docking and Modelling Studies for Identifying Novel Oxadiazole Derivatives to Inhibit COX-2 Enzyme as an Anti-Inflammatory Treatment. Available at: [Link]
-
Bentham Science Publishers. (2025). Molecular Docking and Modelling Studies for Identifying Novel Oxadiazole Derivatives to Inhibit COX-2 Enzyme as an Anti-Inflammatory Treatment. Available at: [Link]
-
PubMed. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Available at: [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available at: [Link]
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PubMed. (2022). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. Available at: [Link]
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Semantic Scholar. (2022). An In Vitro Evaluation of Anti-Inflammatory Activity of Newly Synthesized 1,3,4 Oxadiazole Derivatives. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2021). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. Bioorganic Chemistry, 116, 105342. Available at: [Link]
-
ThaiScience. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Available at: [Link]
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Universiti Kebangsaan Malaysia. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Available at: [Link]
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PubMed Central. (2023). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. Available at: [Link]
-
MDPI. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Available at: [Link]
-
PubMed Central. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Available at: [Link]
-
PubMed Central. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Available at: [Link]
-
Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available at: [Link]
-
Indian Journal of Chemistry. (1998). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Available at: [Link]
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Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available at: [Link]
-
PubMed Central. (2013). Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. Available at: [Link]
-
MDPI. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Available at: [Link]
-
PubMed. (2014). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Available at: [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link]
-
ResearchGate. (2025). Synthesis and evaluation of anti-inflammatory and analgesic activity of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine
Welcome to the technical support center for the synthesis of 5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of this important heterocyclic compound. Our goal is to provide practical, experience-driven advice to help you improve your reaction yields and product purity.
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is a cornerstone reaction in medicinal chemistry, owing to the broad pharmacological relevance of this scaffold.[1] The target molecule, this compound, is typically synthesized via a two-step process: formation of an acyl semicarbazide intermediate followed by a dehydrative cyclization. This guide is structured to address issues that may arise at each critical stage of this process.
Visualizing the Synthetic Pathway
The overall synthetic route is a well-established method for forming the 2-amino-1,3,4-oxadiazole core. It begins with the reaction between a carboxylic acid derivative (4-ethylphenylacetic acid) and semicarbazide to form the key intermediate, which is then cyclized.
Caption: General two-step synthesis of the target oxadiazole.
Part 1: Troubleshooting the Acyl Semicarbazide Intermediate
The purity and yield of your acyl semicarbazide intermediate are critical for a successful cyclization. Problems at this stage will invariably lead to low yields and difficult purification of the final product.
Q1: My reaction to form the acyl semicarbazide intermediate is sluggish or results in a low yield. What are the likely causes?
A1: This is a common issue often related to either the activation of the carboxylic acid or the stability of the reagents.
-
Inefficient Carboxylic Acid Activation: The direct reaction between 2-(4-ethylphenyl)acetic acid and semicarbazide is not feasible without an activating agent. If you are using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole), ensure they are fresh. Carbodiimides are moisture-sensitive.
-
Alternative Activation: A more robust method is to convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(4-ethylphenyl)acetyl chloride is highly reactive and will readily couple with semicarbazide.
-
Causality: Acid chlorides are much more electrophilic than the parent carboxylic acid, leading to a faster and more complete reaction with the nucleophilic nitrogen of semicarbazide.
-
-
Base and Solvent: Ensure you are using a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction. The solvent should be anhydrous; acetonitrile or dichloromethane are good choices.
Q2: I see multiple spots on my TLC plate after the first step. What are the potential side products?
A2: The primary side products usually involve the di-acylation of semicarbazide or unreacted starting materials.
-
Di-acylation: If the reaction conditions are not carefully controlled (e.g., excess acid chloride), you can form a 1,2-diacylhydrazine derivative, which will not cyclize to the desired product. Use a slight excess of semicarbazide to minimize this.
-
Unreacted Starting Material: If the reaction is incomplete, you will see your starting carboxylic acid or its activated form. Ensure adequate reaction time and temperature.
-
Verification: Use TLC to monitor the reaction's progress. The acyl semicarbazide product should be more polar than the starting acid chloride but less polar than semicarbazide hydrochloride.
Part 2: Troubleshooting the Dehydrative Cyclization
This is the most critical and often lowest-yielding step. The choice of cyclizing agent and reaction conditions are paramount for success. The general mechanism involves activating the carbonyl oxygen, making it a good leaving group (as water) after intramolecular attack by the terminal nitrogen.[2]
Q3: My cyclization reaction with phosphorus oxychloride (POCl₃) is giving a very low yield or a complex mixture. Why is this happening and what can I do?
A3: POCl₃ is a powerful and common dehydrating agent for this transformation, but it requires careful handling and specific conditions.[1][3]
-
Causality - Mechanism of POCl₃: POCl₃ acts as both a chlorinating and dehydrating agent. It activates the carbonyl oxygen of the semicarbazide, facilitating the intramolecular nucleophilic attack by the terminal amino group to form the oxadiazole ring.[2]
-
Common Pitfalls:
-
Moisture: POCl₃ reacts violently with water. The reaction must be conducted under strictly anhydrous conditions. Use flame-dried glassware and anhydrous solvents.
-
Temperature Control: The reaction is often exothermic. Adding the acyl semicarbazide to POCl₃ should be done slowly and at a low temperature (e.g., 0 °C) to prevent charring and decomposition. After the initial addition, the reaction is typically heated to reflux to drive the cyclization to completion.[3]
-
Work-up Procedure: Quenching the reaction is hazardous. The mixture should be cooled significantly before being slowly and carefully poured onto crushed ice or added to a cold basic solution (like saturated sodium bicarbonate) to neutralize the acidic byproducts. A violent exotherm can occur if this is done too quickly.
-
Q4: Are there effective alternatives to POCl₃ for the cyclization step?
A4: Yes, several other reagents can be used, sometimes offering milder conditions or improved yields depending on the substrate. The choice of reagent is a critical parameter to optimize.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux, neat or in solvent | Powerful, widely used, effective | Harsh, corrosive, hazardous work-up |
| Tosyl Chloride (TsCl) | Pyridine, heat | Milder, high yields reported | Pyridine solvent can be difficult to remove |
| Sulfuric Acid (H₂SO₄) | Concentrated, heat | Inexpensive, strong dehydrator | Can cause charring/sulfonation |
| Iodine (I₂) / K₂CO₃ | 1,4-Dioxane, 80 °C | Transition-metal-free, good yields | Requires specific base/solvent system[4][5] |
| DBDMH | KI, Acetonitrile | Uses inexpensive oxidant | Multi-component system |
This table summarizes common cyclizing agents. Optimal conditions should be determined empirically.
A recommended alternative protocol using Tosyl Chloride: Dolman et al. have reported a highly effective method using tosyl chloride in pyridine, which often gives superior yields, particularly when starting from the more reactive acylthiosemicarbazide precursor.[6][7]
Experimental Protocol: Cyclization using Tosyl Chloride
-
Dissolve the 1-(2-(4-ethylphenyl)acetyl)semicarbazide (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add tosyl chloride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Q5: The final product is difficult to purify. What impurities should I expect?
A5: Impurities often arise from incomplete cyclization or side reactions.
-
Unreacted Intermediate: The most common impurity is the starting acyl semicarbazide. This can be addressed by increasing the reaction time, temperature, or the amount of cyclizing agent.
-
Triazolone Formation: Under certain conditions, particularly with reagents that can act as oxidants, competitive cyclization can occur through the "wrong" nitrogen, leading to the formation of a triazolone byproduct.[4]
-
Decomposition Products: Harsh reagents like H₂SO₄ or high temperatures can cause decomposition, leading to a complex mixture of byproducts that appear as a baseline streak on TLC.
Troubleshooting Flowchart
This decision tree can help diagnose and solve low-yield issues during the critical cyclization step.
Caption: Decision tree for troubleshooting low cyclization yield.
Part 3: General FAQs
Q6: How do I confirm the structure of my final product?
A6: Standard spectroscopic methods are essential.
-
¹H NMR: Look for the disappearance of the multiple N-H protons from the semicarbazide intermediate and the appearance of a characteristic broad singlet for the -NH₂ group on the oxadiazole ring. You should also see the characteristic signals for the 4-ethylbenzyl group: a singlet for the benzylic -CH₂-, and a quartet and triplet for the ethyl group.
-
¹³C NMR: The two carbons in the oxadiazole ring will have distinct chemical shifts, typically in the 155-165 ppm range.
-
Mass Spectrometry (MS): Confirm the molecular weight. For this compound (C₁₁H₁₃N₃O), the expected molecular weight is 203.25 g/mol .[8]
-
IR Spectroscopy: Look for the appearance of C=N stretching (~1610-1650 cm⁻¹) and the disappearance of the C=O stretch from the acyl semicarbazide intermediate. The N-H stretch of the amino group will be present (~3100-3300 cm⁻¹).
Q7: What are the key safety precautions for this synthesis?
A7:
-
POCl₃: Highly corrosive and water-reactive. Always handle in a chemical fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Ensure a quenching strategy is in place before starting.
-
Acid Chlorides: Corrosive and moisture-sensitive. Handle in a fume hood.
-
Solvents: Use anhydrous solvents where specified to prevent violent reactions and improve yields. Dichloromethane and pyridine are toxic; handle with care.
By systematically addressing potential issues at each stage of the synthesis and understanding the chemical principles behind the chosen reagents, you can significantly improve the yield and purity of this compound.
References
-
Vahedi, H., Lari, J., Bavand, A., & Ameri, B. (n.d.). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry. Available at: [Link]
-
Hussien, M. A., El-Sayed, M. A. A., & Abdel-Rahman, A. A.-H. (2018). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry. Available at: [Link]
-
Kaur, R., & Kaur, M. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Polycyclic Aromatic Compounds. Available at: [Link]
-
Vahedi, H. (2009). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. ResearchGate. Available at: [Link]
-
Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., Yu, W., & Chang, J. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry. Available at: [Link]
-
Bozorov, K., Zhao, J., & Aisa, H. A. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. Available at: [Link]
-
(n.d.). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. Available at: [Link]
-
Husain, A., Rashid, M., Mishra, R., & Parveen, S. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. BioMed Research International. Available at: [Link]
-
Bollikolla, H. B., & Gutta, V. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
- Skaggs, J. R., & Elslager, E. F. (1964). Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. U.S. Patent No. US3141022A.
-
Chen, Z., Chen, X., Wang, M., Yang, S., & Xiao, Y. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules. Available at: [Link]
-
Rusin, M., Leś, A., Koba, M., & Pomianek, J. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules. Available at: [Link]
-
Salama, E. E. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry. Available at: [Link]
-
Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
-
Sharma, S., Kaur, G., & Majee, C. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Salama, E. E. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry. Available at: [Link]
-
Gendek, E. A., & Jasiak, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]
-
(n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Vo, T. N. P., Le, T. H. A., Nguyen, T. T. T., Tran, T. D., Vo, T. K. N., & Thai, K. M. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. Available at: [Link]
-
Holla, B. S., Poojary, B., Rao, B. S., & Shivananda, M. K. (2002). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry - Section B. Available at: [Link]
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Technical Support Center: Overcoming Solubility Challenges with 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine
Welcome to the technical support center for 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this and similar lipophilic compounds in biological assays. Our goal is to equip you with the knowledge to ensure reliable and reproducible experimental outcomes.
Introduction: Understanding the Challenge
This compound, with its molecular formula C₁₁H₁₃N₃O[1], belongs to the 1,3,4-oxadiazole class of heterocyclic compounds. Derivatives of this scaffold have garnered significant interest for their diverse biological activities, including potential anticancer and antimicrobial properties[2][3]. However, as is common with many small molecule drug candidates, its lipophilic nature can lead to poor aqueous solubility, posing a significant hurdle for in vitro and in vivo biological evaluation.
This guide provides a structured approach to addressing these solubility issues through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What is the recommended starting solvent?
A1: For initial stock solutions of poorly water-soluble compounds like this compound, the standard industry practice is to use a high-purity, anhydrous organic solvent.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common and highly effective solvent for creating concentrated stock solutions of most organic compounds for biological assays.[4] It is miscible with a wide range of aqueous buffers and cell culture media.[4]
-
Alternative Solvents: If DMSO is incompatible with your assay or if you still face solubility issues, other organic solvents to consider include:
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Initial Stock Solution Preparation Workflow
Caption: Workflow for preparing a DMSO stock solution.
Q2: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. Why is this happening and how can I fix it?
A2: This phenomenon, often called "crashing out," is a common issue when diluting a concentrated organic stock solution into an aqueous buffer.[5] The dramatic shift in solvent polarity from DMSO to water significantly reduces the compound's solubility.[6]
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: A widely accepted practice is to keep the final concentration of DMSO in your assay below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[7] Ensure your dilution scheme achieves this.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent polarity can sometimes keep the compound in solution.[7]
-
Incorporate a Co-solvent or Surfactant: The use of co-solvents or non-ionic surfactants in your final assay buffer can help maintain solubility.
-
Pluronic® F-68 or Tween® 80: These are non-ionic surfactants that can form micelles to encapsulate hydrophobic compounds, increasing their apparent solubility. A final concentration of 0.01-0.1% is a good starting point.
-
PEG 400: Polyethylene glycol 400 can act as a co-solvent to improve the solubility of lipophilic drugs.[8]
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate poorly soluble drugs, forming inclusion complexes that enhance their aqueous solubility.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications due to its high aqueous solubility and biocompatibility.[12]
Solubility Enhancement Strategy Selection
Caption: Decision tree for addressing compound precipitation.
Q3: How can I determine the maximum soluble concentration of this compound in my specific assay buffer?
A3: Determining the kinetic solubility of your compound in the final assay buffer is a critical step to ensure you are working with a true solution. A simple method is to use nephelometry or visual inspection after serial dilution.
Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Create a series of dilutions of this stock solution in your final assay buffer. A common approach is a 1:100 dilution to achieve a final DMSO concentration of 1%.
-
Incubate the dilutions under your assay conditions (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals). A plate reader capable of measuring light scatter (nephelometry) can provide a more quantitative assessment.
-
The highest concentration that remains clear is your approximate kinetic solubility limit.
Data Presentation: Example Solubility Assessment
| Concentration (µM) | Final DMSO (%) | Visual Observation |
| 100 | 1% | Precipitate |
| 50 | 1% | Precipitate |
| 25 | 1% | Hazy |
| 10 | 1% | Clear |
| 5 | 1% | Clear |
| 1 | 1% | Clear |
In this example, the maximum kinetic solubility in the assay buffer is approximately 10 µM.
Q4: Could precipitation be affecting my assay results, and how would I know?
-
Underestimation of Potency: If the compound precipitates, the actual concentration in solution is lower than the nominal concentration, which can lead to an underestimation of its true potency (e.g., a higher IC₅₀ value).
-
Assay Interference: Particulates can interfere with optical measurements (absorbance, fluorescence, luminescence) and can be toxic to cells, leading to false positives or negatives.[13][14]
-
Poor Reproducibility: The extent of precipitation can be variable, leading to poor reproducibility between experiments.
Self-Validating System: Always include a visual inspection of your assay plates (e.g., under a microscope for cell-based assays) before and after the experiment to check for precipitation at the highest concentrations tested. If precipitation is observed, data from those concentrations should be interpreted with caution or excluded.
Advanced Troubleshooting and Formulation Strategies
For particularly challenging solubility issues, more advanced formulation strategies may be necessary, especially for in vivo studies.
Protocol: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines the preparation of a stock solution using HP-β-CD to enhance the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare the HP-β-CD Solution: Weigh out the required amount of HP-β-CD to make a 20-40% (w/v) solution in your desired aqueous buffer. For example, to make 10 mL of a 40% solution, dissolve 4 g of HP-β-CD in the final volume of 10 mL of buffer. Gentle warming and vortexing can aid dissolution.
-
Add the Compound: Weigh the this compound and add it directly to the HP-β-CD solution to achieve the desired final concentration.
-
Facilitate Complexation: Vortex the mixture vigorously for several minutes. Sonication in a water bath for 10-15 minutes can also be effective. The solution should become clear as the inclusion complex forms.
-
Sterile Filtration: If for use in cell culture, sterile filter the final solution through a 0.22 µm filter.
Comparative Formulation Approaches
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents (e.g., PEG 400) | Reduces the polarity of the aqueous solvent.[15] | Simple to prepare. | Risk of precipitation upon further dilution; potential for solvent toxicity. |
| Surfactants (e.g., Tween® 80) | Forms micelles that encapsulate the hydrophobic compound. | Effective at low concentrations. | Can interfere with some assays; potential for cell toxicity. |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes by encapsulating the compound in a hydrophobic cavity.[11] | High biocompatibility; significant solubility enhancement.[12][16] | May not be suitable for all compounds; can be more expensive. |
| Nanosuspensions | Reduces particle size to the nanometer range, increasing surface area and dissolution rate.[17] | Applicable to very poorly soluble drugs; can be used for various administration routes.[8] | Requires specialized equipment (e.g., high-pressure homogenizer); potential for physical instability.[17] |
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed Central.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility.Touro Scholar.
- Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.MDPI.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed.
- Preclinical Formulations: Insight, Strategies, and Practical Consider
- Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay.PubMed.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Compound Handling Instructions.MCE.
- Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay.
- Technical Support Center: Troubleshooting Compound Solubility in DMSO.Benchchem.
- This compound.Advanced ChemBlocks.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.International Journal of Pharmaceutical Sciences Review and Research.
- How can dimethyl sulfoxide enhance solubility in lab applic
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
- How to prevent "Antibacterial agent 102" precipit
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.MDPI.
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Optimizing reaction conditions for the cyclization of semicarbazones to 1,3,4-oxadiazoles
Technical Support Center: 1,3,4-Oxadiazole Synthesis
Optimizing Reaction Conditions for the Oxidative Cyclization of Semicarbazones
Welcome to the technical support guide for the synthesis of 2-amino-1,3,4-oxadiazoles via the oxidative cyclization of semicarbazones. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this important transformation. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Core Principles: Understanding the Transformation
The conversion of a semicarbazone to a 2-amino-1,3,4-oxadiazole is a powerful synthetic tool. The reaction is an intramolecular oxidative cyclization. In this process, an oxidizing agent facilitates the removal of two protons and two electrons, promoting the formation of a C-O bond to close the five-membered heterocyclic ring. Understanding this fundamental mechanism is key to rational troubleshooting and optimization.
Caption: General pathway for the oxidative cyclization of semicarbazones.
Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis.
Q1: My reaction yield is extremely low or I'm getting no product. What are the primary factors to investigate?
A1: Low or no yield is the most common issue, typically pointing to a suboptimal choice of reagents or conditions. The single most critical parameter is the oxidizing agent . Different substrates can have vastly different requirements.
Causality: The oxidizing agent must be strong enough to effect the transformation but not so harsh that it decomposes the starting material or the product. The reaction is a delicate balance between oxidation and stability.
Troubleshooting Steps:
-
Evaluate Your Oxidizing Agent: Not all oxidants are created equal. A reagent that works for an electron-rich aromatic semicarbazone may fail for an aliphatic one. Consult the table below to compare common oxidants and their typical applications.
-
Check Reagent Stoichiometry: Ensure you are using the correct molar equivalents of the oxidant. For reagents like iodine or Ceric Ammonium Nitrate (CAN), a stoichiometric amount is typically required[1][2].
-
Solvent and Temperature: Ensure your solvent is compatible with the chosen oxidant and that the temperature is appropriate. Some reactions require heating (e.g., iodine in ethanol), while others proceed at room temperature or below[1][3].
-
Purity of Starting Material: Impurities in your semicarbazone can interfere with the reaction. Confirm its purity by NMR or melting point before starting the cyclization.
Table 1: Comparison of Common Oxidizing Agents for Semicarbazone Cyclization
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages & Considerations |
| Bromine (Br₂) | Acetic Acid, room temp. | Well-established, frequently used method[3][4][5]. | Corrosive, toxic, may require a fume hood. Can cause unwanted aromatic bromination. |
| Iodine (I₂) | K₂CO₃ or NaOH, DMSO or EtOH, heat. | Milder, metal-free, good functional group tolerance, can be used for one-pot synthesis from aldehydes[2][4][6]. | Requires a base, which is crucial for the cyclization and C-C bond cleavage in some domino reactions[7]. |
| Ceric Ammonium Nitrate (CAN) | Solvent-free (grinding) or in MeOH. | Inexpensive, readily available, can be run under solvent-free "green" conditions[1][8]. | Can lead to thermal decomposition of the product, making purification difficult[1][8]. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Varies, often in organic solvents. | Commercially cheap, safe to handle, and effective for large-scale synthesis[3][9]. | Byproducts may complicate purification. |
| Electro-oxidation | Acetonitrile, LiClO₄, Pt electrode. | A mild, modern alternative that avoids chemical oxidants[3][4]. | Requires specialized electrochemical equipment. |
| Photocatalysis (e.g., Eosin Y) | Visible light, CBr₄, O₂ (air). | High-yielding, environmentally friendly "green" chemistry approach[4][9]. | Requires a light source and photocatalyst; may not be suitable for all substrates. |
Q2: I'm observing significant side products in my reaction mixture. What are they and how can I minimize them?
A2: Side product formation often results from incomplete reaction, product degradation, or reaction with the solvent.
Causality: The primary product, a 2-amino-1,3,4-oxadiazole, can be susceptible to hydrolysis or thermolysis, especially during work-up or purification, leading to the formation of amides[1][8]. If the oxidizing conditions are too harsh, degradation of the starting material can also occur.
Common Side Products & Solutions:
-
Unreacted Semicarbazone: This is the most common impurity if the reaction is incomplete.
-
Solution: Increase reaction time, temperature, or the stoichiometry of the oxidizing agent. Re-evaluate if the chosen oxidant is potent enough for your specific substrate.
-
-
Amide Derivatives: The 1,3,4-oxadiazole ring can decompose, particularly under harsh thermal or acidic/basic conditions during workup.
-
Solution: Use milder work-up procedures. Avoid prolonged heating or exposure to strong acids/bases. If using chromatography, consider running the column at a lower temperature if product instability is suspected. Some researchers report that 2-imino-1,3,4-oxadiazolines are particularly difficult to purify due to this thermal decomposition[1].
-
-
Over-oxidation/Degradation Products: Using an overly aggressive oxidant can lead to a complex mixture of unidentifiable products.
-
Solution: Switch to a milder oxidizing agent from Table 1 (e.g., move from Br₂ to I₂ or a photocatalytic method).
-
Caption: A logical workflow for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
-
Q: Are there any "green" or milder alternatives to traditional oxidizing agents like bromine?
-
A: Absolutely. Iodine-mediated cyclization is considered a more environmentally benign, metal-free option[2][6]. Furthermore, modern methods utilizing visible-light photocatalysis with catalysts like Eosin Y represent a cutting-edge green approach, using atmospheric oxygen as the terminal oxidant[4]. Ceric Ammonium Nitrate (CAN) can also be used under solvent-free grinding conditions, reducing waste[1][8].
-
-
Q: How do I choose the right solvent for my reaction?
-
A: The solvent choice is intrinsically linked to your chosen oxidant. For the classic bromine oxidation, glacial acetic acid is standard[3]. For iodine-mediated reactions, polar aprotic solvents like DMSO or alcohols like ethanol are common, as they help solubilize the reagents and the base (e.g., K₂CO₃)[7][10]. Always ensure your starting material is soluble in the chosen solvent at the reaction temperature.
-
-
Q: Can this reaction be performed under microwave irradiation?
-
Q: What characterization techniques are best for confirming the formation of the 1,3,4-oxadiazole ring?
-
A: A combination of techniques is essential.
-
IR Spectroscopy: Look for the disappearance of the C=O stretch from the semicarbazone and the appearance of characteristic C=N and C-O-C stretches for the oxadiazole ring. Typical absorptions for the ring include C=N in the 1650-1645 cm⁻¹ region[1].
-
¹H NMR: The most telling sign is the disappearance of the two N-H protons of the semicarbazide moiety and the appearance of a new signal for the exocyclic amino (-NH₂) group, which is often a broad singlet.
-
¹³C NMR: The formation of the two distinct carbons in the oxadiazole ring (C2 and C5) provides definitive proof of cyclization.
-
Mass Spectrometry: Confirmation of the correct molecular weight is a crucial final check.
-
-
Validated Experimental Protocols
Here are representative protocols for common cyclization methods. Note: These are general procedures and may require optimization for your specific substrate.
Protocol 1: Classical Cyclization with Bromine in Acetic Acid
This method is one of the most frequently used for preparing 5-substituted-2-amino-1,3,4-oxadiazoles[3][4].
-
Dissolution: Dissolve the semicarbazone (1.0 eq) in glacial acetic acid.
-
Addition of Bromine: To this solution, add a solution of bromine (1.1-1.5 eq) in glacial acetic acid dropwise at room temperature with stirring.
-
Reaction: Stir the mixture for the time determined by reaction monitoring (e.g., TLC, typically 2-6 hours).
-
Work-up: Pour the reaction mixture into ice-cold water. Neutralize carefully with a base (e.g., ammonium hydroxide or sodium bicarbonate) until the product precipitates.
-
Isolation: Filter the solid precipitate, wash thoroughly with water to remove salts, and dry under vacuum.
-
Purification: Recrystallize from a suitable solvent (e.g., ethanol or ethanol/water mixture) or purify by column chromatography if necessary.
Protocol 2: Iodine-Mediated Oxidative Cyclization
This is a practical, transition-metal-free alternative that works well for a wide range of substrates[2].
-
Mixing Reagents: In a round-bottom flask, combine the semicarbazone (1.0 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and molecular iodine (I₂, 1.5 eq)[2][10].
-
Add Solvent: Add a suitable solvent, such as DMSO or ethanol[3][10].
-
Reaction: Heat the mixture with stirring. Typical temperatures range from 80-110 °C. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the mixture into water. Add a solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine (the brown color will disappear).
-
Isolation: The product often precipitates. Filter the solid, wash with water, and dry. If the product is soluble, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by recrystallization or column chromatography.
References
-
Gomha, S. M., & Abdel-Aziz, H. A. (2014). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. [Link]
-
Näsir, F. H., & Kłeczek, A. (2022). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules. [Link]
-
Al-Ostoot, F. H., & Al-Ghorbani, M. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals. [Link]
-
Zhang, Y., et al. (2022). Synthesis of 1,3,4-Oxadiazoles by Iodine-Mediated Oxidative Cyclization of Methyl Ketones with 4-Phenylsemicarbazide. ResearchGate. [Link]
-
Organic Chemistry Portal. (2015-2024). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
-
Vahedi, H., et al. (2008). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry. [Link]
-
Patel, K. D., et al. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications. [Link]
-
Sahu, N., & Arif, R. (2024). Different Method for the Production of Oxadiazole Compounds. International Journal of Chemical Engineering and Processing. [Link]
-
Sharma, A., et al. (2021). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules. [Link]
-
G. Zigeuner, H. K. (1983). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Heterocycles. [Link]
-
Smith, C. D., et al. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry. [Link]
-
Fan, Y., et al. (2016). Iodine-Mediated Domino Oxidative Cyclization: One-Pot Synthesis of 1,3,4-Oxadiazoles via Oxidative Cleavage of C(sp2)-H or C(sp)-H Bond. The Journal of Organic Chemistry. [Link]
-
Nowak, K., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]
-
Balalaie, S., et al. (2013). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. [Link]
-
Vahedi, H., et al. (2008). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. ResearchGate. [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. JCR. [Link]
-
Yu, W., et al. (2013). I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides. The Journal of Organic Chemistry. [Link]
-
Singh, R., et al. (2014). various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. ResearchGate. [Link]
Sources
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- 2. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Iodine-Mediated Domino Oxidative Cyclization: One-Pot Synthesis of 1,3,4-Oxadiazoles via Oxidative Cleavage of C(sp2)-H or C(sp)-H Bond [organic-chemistry.org]
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Technical Support Center: Purification of 2-Amino-1,3,4-Oxadiazole Derivatives
Welcome to the Technical Support Center for the purification of 2-amino-1,3,4-oxadiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of these molecules. Our aim is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory work.
Understanding the Molecule: The Key to Effective Purification
2-Amino-1,3,4-oxadiazole derivatives are characterized by the presence of a basic amino group attached to the oxadiazole ring. This feature, along with the overall polarity of the molecule, largely dictates the optimal purification strategy. The amino group can be both a help and a hindrance; it allows for manipulation of solubility through pH adjustment but can also lead to unwanted interactions with acidic stationary phases in chromatography. A thorough understanding of your specific derivative's properties is the first step toward successful purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2-amino-1,3,4-oxadiazole derivatives?
The primary techniques for purifying these compounds are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature of the impurities, the scale of the purification, and the physical properties of your specific derivative (e.g., crystallinity, polarity).
Q2: What are the typical impurities I should be aware of?
Common impurities often stem from the synthetic route employed. For instance, if you are synthesizing from a thiosemicarbazide precursor, a common side product can be the corresponding 5-substituted-2-mercapto-1,3,4-triazole.[1] In syntheses involving semicarbazones, unreacted starting material or the intermediate 2-acylhydrazine-1-carbothioamide may be present.[2] Over-acylation of the amino group is another possibility if the reaction conditions are not carefully controlled.[3]
Q3: My 2-amino-1,3,4-oxadiazole derivative is highly polar. What is the best purification strategy?
For highly polar derivatives, recrystallization from a polar solvent or a mixed-solvent system can be effective. If chromatography is necessary, reversed-phase chromatography is often a better choice than normal-phase silica gel. If you must use silica gel, a highly polar mobile phase, potentially with a basic modifier, will be required.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 2-amino-1,3,4-oxadiazole derivatives.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is too close to the melting point of the compound, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Alternatively, reheat the solution and allow it to cool more slowly. |
| No crystals form upon cooling. | The solution is not saturated, or nucleation is inhibited. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. If the solution is not saturated, reduce the solvent volume by gentle heating and then allow it to cool again. |
| Low recovery of crystals. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution.[4] Cool the solution in an ice bath to minimize solubility. The mother liquor can be concentrated to yield a second crop of crystals. |
| Colored impurities in the final crystals. | The impurities have similar solubility to the product. | Add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Compound streaks on the TLC plate and column. | The basic amino group is interacting with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.5-2%) or a few drops of ammonia to your eluent to neutralize the acidic sites on the silica.[5] |
| Poor separation of the product from impurities. | The solvent system is not optimal. | Systematically vary the polarity of your eluent. A good starting point for many 2-amino-1,3,4-oxadiazole derivatives is a mixture of hexane and ethyl acetate. For more polar compounds, dichloromethane and methanol can be effective.[6] Aim for an Rf value of 0.25-0.35 for your target compound on the TLC plate for good separation on the column. |
| Low or no recovery from the column. | The compound is irreversibly adsorbed onto the silica gel. | Deactivate the silica gel by pre-treating it with a solution of your eluent containing a basic modifier before packing the column. Alternatively, consider using a different stationary phase like alumina or reversed-phase C18 silica. |
| Co-elution of impurities. | The polarity of the impurity is very similar to the product. | Try a different solvent system with different selectivity (e.g., switch from an acetate-based system to an ether-based one). If separation is still difficult, consider using a gradient elution. |
Purification Workflows
General Purification Strategy
The following diagram outlines a general workflow for the purification of a 2-amino-1,3,4-oxadiazole derivative.
Caption: General purification workflow for 2-amino-1,3,4-oxadiazole derivatives.
Troubleshooting Decision Tree for Column Chromatography
This diagram provides a logical path for troubleshooting common issues during column chromatography.
Caption: Decision tree for troubleshooting column chromatography issues.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a good starting point for many 2-amino-1,3,4-oxadiazole derivatives.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography on Silica Gel
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that gives your target compound an Rf value between 0.25 and 0.35. For basic compounds that streak, add 0.5-2% triethylamine to the solvent system.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel ("dry loading").
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the elution by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Acid-Base Extraction
This technique is useful for separating your basic 2-amino-1,3,4-oxadiazole from acidic or neutral impurities.
-
Dissolution: Dissolve the crude mixture in an organic solvent such as dichloromethane or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2-amino-1,3,4-oxadiazole will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers. The organic layer can be further processed to isolate other components if needed.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic. Your 2-amino-1,3,4-oxadiazole will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Quantitative Data Summary
Table 1: Recommended Recrystallization Solvents
| Compound Polarity | Suggested Single Solvents | Suggested Mixed-Solvent Systems |
| Low to Medium | Ethanol, Isopropanol, Acetonitrile | Hexane/Ethyl Acetate, Hexane/Acetone |
| High | Water, Methanol | Ethanol/Water, Methanol/Water |
Table 2: Starting Solvent Systems for Column Chromatography
| Compound Polarity (based on TLC in 1:1 Hexane:EtOAc) | Suggested Starting Eluent | Notes |
| Low (Rf > 0.6) | 9:1 Hexane:Ethyl Acetate | Increase polarity gradually if needed. |
| Medium (Rf 0.3 - 0.6) | 4:1 to 1:1 Hexane:Ethyl Acetate | Good starting point for many derivatives. |
| High (Rf < 0.3) | 100% Ethyl Acetate, or 95:5 Dichloromethane:Methanol | Consider adding a basic modifier. |
References
-
Salama, R. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 30. [Link]
-
Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., ... & Chang, J. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. The Journal of Organic Chemistry, 80(2), 1018-1024. [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]
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Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Salama, R. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 30. [Link]
-
Zarghi, A., & Arfaei, S. (2011). A novel approach to the synthesis of 1,3,4-thiadiazole-2-amine derivatives. Molecules, 16(8), 6638-6645. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. University of Rochester. [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. ChemBAM. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. University of Rochester. [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. University of York. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Biotage. (2018). Successful Flash Chromatography. Biotage. [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. ChemBAM. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Scribd. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. UCLA. [Link]
- Balasubramaniyan, V. (2025). Practical Heterocyclic Chemistry: A Lab Manual for Syntheses of Heterocycles. Elsevier.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
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G., D. (n.d.). Organic Practical Setup 8. Recrystallisation of organic solids. YouTube. [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Chemistry Steps. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. University of Rochester. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. University of Rochester. [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization. YouTube. [Link]
- Google Patents. (n.d.). Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.
- Google Patents. (n.d.). Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. UCLA. [Link]
-
University of Colorado, Boulder, Department of Chemistry. (n.d.). Recrystallization. University of Colorado Boulder. [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Acid-Base Extraction. UCLA. [Link]
-
Scribd. (n.d.). Amine Troubleshooting. Scribd. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Recrystallization. University of Rochester. [Link]
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MIT OpenCourseWare. (2013, January 8). Laboratory Manual 5.301 Chemistry Laboratory Techniques. MIT OpenCourseWare. [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Sorbent Technologies, Inc. [Link]
-
Advion, Inc. (n.d.). A One Pot, Solvent Free and Catalyst Free Synthesis of Substituted 2-Amino-5-Aryl-1,3,4-Oxadiazoles under Microwave Irradiation. Advion, Inc. [Link]
- Google Patents. (n.d.). Method of making 2-amino-5-substituted-1,3,4-oxadiazoles.
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University of Rochester, Department of Chemistry. (n.d.). Crystallization Solvents. University of Rochester. [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. UCLA. [Link]
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University of Colorado, Boulder, Department of Chemistry. (n.d.). Recrystallization. University of Colorado Boulder. [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Acid-Base Extraction. UCLA. [Link]
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Scribd. (n.d.). Amine Troubleshooting. Scribd. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Recrystallization. University of Rochester. [Link]
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MIT OpenCourseWare. (2013, January 8). Laboratory Manual 5.301 Chemistry Laboratory Techniques. MIT OpenCourseWare. [Link]
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Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Sorbent Technologies, Inc. [Link]
-
Advion, Inc. (n.d.). A One Pot, Solvent Free and Catalyst Free Synthesis of Substituted 2-Amino-5-Aryl-1,3,4-Oxadiazoles under Microwave Irradiation. Advion, Inc. [Link]
- Google Patents. (n.d.). Method of making 2-amino-5-substituted-1,3,4-oxadiazoles.
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Technical Support Center: Troubleshooting Common Side Reactions in 1,3,4-Oxadiazole Synthesis
Welcome to the Technical Support Center for 1,3,4-Oxadiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, valued for its metabolic stability and role as a bioisostere for esters and amides.[1] However, its synthesis is not without pitfalls. This document provides in-depth, evidence-based troubleshooting advice in a practical question-and-answer format, grounded in mechanistic principles to empower you to optimize your synthetic routes for higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues reported by researchers in the field. Each question is followed by a detailed explanation of the underlying causes and a set of actionable troubleshooting steps.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields in 1,3,4-oxadiazole synthesis can be attributed to several factors, broadly categorized as incomplete conversion of starting materials or the formation of undesired side products. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.
Primary Causes and Troubleshooting Steps:
-
Incomplete Cyclization: The final ring-closing step, whether it's a dehydrative cyclization of a 1,2-diacylhydrazine or an oxidative cyclization of an N-acylhydrazone, is often the most critical and challenging step.
-
Troubleshooting:
-
Choice of Reagent: The efficacy of your dehydrating or oxidizing agent is paramount. For the cyclodehydration of 1,2-diacylhydrazines, harsh reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are commonly used but can lead to substrate degradation, especially with sensitive functional groups.[2][3] Consider exploring milder alternatives such as triflic anhydride, polyphosphoric acid, or carbodiimide derivatives like EDC.[2][3] For oxidative cyclization of N-acylhydrazones, a variety of oxidants can be employed, including iodine, Dess-Martin periodinane, and copper-based catalytic systems.[4]
-
Reaction Conditions: Ensure optimal reaction temperature and time. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) to identify the point of maximum conversion and avoid product degradation from prolonged heating. Microwave irradiation can be a powerful tool to reduce reaction times and improve yields, particularly for less reactive substrates.[5]
-
-
-
Precursor Instability: The acylhydrazide or acylhydrazone precursors may not be stable under the reaction conditions, leading to decomposition before cyclization can occur.
-
Troubleshooting:
-
One-Pot Synthesis: To circumvent the instability of intermediates, a one-pot approach where the intermediate is generated and cyclized in situ without isolation can be highly effective.[1]
-
-
-
Suboptimal Reaction Parameters:
-
Troubleshooting:
-
Solvent Choice: Aprotic polar solvents such as DMSO or DMF can facilitate the reaction, especially in base-mediated syntheses.[5]
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can lead to the formation of side products.
-
-
Q2: I am observing a significant amount of an intermediate in my final product. How can I drive the reaction to completion?
The accumulation of a stable intermediate, most commonly a 1,2-diacylhydrazine, is a frequent issue in syntheses that proceed via this pathway. This indicates that the energy barrier for the final cyclodehydration step has not been overcome.
Causality and Resolution:
The formation of the 1,2-diacylhydrazine is often facile, but its conversion to the 1,3,4-oxadiazole requires the removal of a molecule of water, a process that is not always spontaneous. The lone pairs on the nitrogen atoms are less nucleophilic due to conjugation with the adjacent carbonyl groups, making the intramolecular cyclization a kinetically slow step.
Troubleshooting Protocol for Incomplete Cyclization:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, monitoring the reaction by TLC at each stage to assess the conversion of the intermediate and check for the appearance of new, degradation-related spots.
-
Screen Dehydrating Agents: If elevated temperatures are ineffective or lead to degradation, a more potent dehydrating agent may be required. The choice of agent can be critical, as summarized in the table below.
Dehydrating Agent Typical Conditions Advantages Disadvantages Phosphorus Oxychloride (POCl₃) Reflux (typically 55-110 °C) Readily available, inexpensive, and effective for a wide range of substrates.[3][4] Harsh, corrosive, can lead to chlorinated byproducts and substrate degradation.[4] Thionyl Chloride (SOCl₂) Reflux Effective dehydrating agent. Corrosive, generates HCl and SO₂ as byproducts. Polyphosphoric Acid (PPA) High temperatures (>100 °C) Effective for difficult cyclizations. Viscous, making work-up challenging. Triflic Anhydride Room temperature or mild heating Very powerful dehydrating agent, often effective at lower temperatures. Expensive. Burgess Reagent Microwave irradiation Mild conditions, short reaction times, high yields.[6] Specialized and more expensive reagent. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Room temperature or mild heating Mild conditions, good functional group tolerance.[3] Can be less effective for challenging substrates. -
Employ a One-Pot Procedure: If you are isolating the 1,2-diacylhydrazine, consider a one-pot synthesis where the diacylhydrazine is formed and immediately cyclized without work-up. This can prevent the isolation of a potentially less reactive, crystalline intermediate.
Q3: My mass spectrometry data suggests the presence of chlorinated or other unexpected adducts. What is the likely cause?
The use of harsh reagents, particularly phosphorus oxychloride (POCl₃), is a common source of unexpected byproducts. POCl₃ is not only a powerful dehydrating agent but also a potent chlorinating agent.
Mechanism of Side Product Formation with POCl₃:
POCl₃ can react with the carbonyl oxygen of the diacylhydrazine to form a dichlorophosphoryl intermediate. While this intermediate is poised for cyclization, it can also participate in side reactions. For instance, the Vilsmeier-Haack reagent, formed from POCl₃ and a suitable amide solvent like DMF, can lead to formylation or chlorination of activated aromatic rings. Furthermore, under certain conditions, POCl₃ can directly chlorinate susceptible positions on the substrate.
Troubleshooting Workflow for Reagent-Induced Side Products:
Troubleshooting Logic for Reagent-Induced Side Products.
Q4: I am attempting to synthesize a 2-amino-1,3,4-oxadiazole from a thiosemicarbazide precursor and am isolating a sulfur-containing byproduct. What is happening?
When synthesizing 2-amino-1,3,4-oxadiazoles from acyl thiosemicarbazides, a common and often competing reaction is the formation of the isomeric 2-amino-1,3,4-thiadiazole.
Mechanistic Insight:
The cyclization of an acyl thiosemicarbazide can proceed via two distinct pathways:
-
Oxadiazole Formation: Intramolecular nucleophilic attack of the carbonyl oxygen onto the thiocarbonyl carbon, followed by elimination of H₂S. This is an oxidative desulfurization process.
-
Thiadiazole Formation: Intramolecular nucleophilic attack of the sulfur onto the carbonyl carbon, followed by elimination of H₂O.
The regioselectivity of this cyclization is highly dependent on the reaction conditions and the reagents employed.
Strategies to Favor 2-Amino-1,3,4-Oxadiazole Formation:
-
Choice of Cyclizing Agent: The use of reagents that favor desulfurization is key. EDC.HCl in DMSO has been shown to be effective for the regioselective synthesis of 2-amino-1,3,4-oxadiazoles.[3] Similarly, a tosyl chloride/pyridine system often outperforms analogous semicarbazide cyclizations.[7]
-
Oxidative Conditions: Employing oxidizing agents such as iodine in the presence of a base can promote the desired oxidative cyclization to the oxadiazole.
Experimental Protocol for Optimizing Regioselectivity:
-
Reagent Screening: Set up small-scale parallel reactions using your acyl thiosemicarbazide substrate with different cyclizing agents (e.g., EDC.HCl/DMSO, TsCl/pyridine, I₂/K₂CO₃).
-
Temperature Control: Run each reaction at room temperature initially, and if no conversion is observed, gradually increase the temperature, monitoring by TLC.
-
Product Analysis: Analyze the crude reaction mixtures by LC-MS to determine the ratio of the desired 2-amino-1,3,4-oxadiazole to the 2-amino-1,3,4-thiadiazole byproduct.
-
Optimization: Based on the results, scale up the reaction using the conditions that provided the highest selectivity for the desired oxadiazole.
Data-Driven Insights: A Comparative Overview of Synthetic Methods
The choice of synthetic methodology can have a profound impact on the yield and purity of the final 1,3,4-oxadiazole product. The following table provides a comparative summary of common methods, highlighting their strengths and weaknesses.
| Synthetic Method | Key Reagents | Typical Yields | Advantages | Common Side Reactions/Issues |
| Cyclodehydration of 1,2-Diacylhydrazines | POCl₃, SOCl₂, PPA, Burgess Reagent, EDC | 40-95%[4] | Versatile, applicable to a wide range of substrates. | Incomplete cyclization, substrate degradation with harsh reagents, formation of chlorinated byproducts with POCl₃. |
| Oxidative Cyclization of N-Acylhydrazones | I₂, Dess-Martin Periodinane (DMP), Cu(OTf)₂, H₂O₂ | Up to 92%[4] | Mild reaction conditions, often at room temperature, good functional group tolerance. | Low reactivity of N-acylhydrazones derived from aliphatic or heterocyclic aldehydes. |
| From Acyl Thiosemicarbazides | EDC.HCl, TsCl/Pyridine, I₂ | 65-90% | Access to 2-amino-1,3,4-oxadiazoles. | Formation of isomeric 2-amino-1,3,4-thiadiazoles.[7] |
| From Acyl Hydrazides and α-Bromo Nitroalkanes | KI, K₂CO₃, UHP | Good to excellent | Avoids the formation of a 1,2-diacylhydrazine intermediate, mild conditions.[1] | Requires specialized starting materials (α-bromo nitroalkanes). |
Visualizing Reaction Pathways: Generalized Synthetic Routes
The following diagrams illustrate the primary synthetic pathways to 2,5-disubstituted 1,3,4-oxadiazoles and highlight the points at which common side reactions can occur.
Primary Synthetic Pathways to 2,5-Disubstituted 1,3,4-Oxadiazoles.
References
- BenchChem. (2025). Technical Support Center: Optimizing Oxadiazole Synthesis. BenchChem.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
- Patel, K. D., Prajapati, S. M., Panchal, S. N., & Patel, H. D. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-271.
- Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(38), 7645-7650.
- Asif, M. (2015). Synthesis and biological activities of 1,3,4-oxadiazole derivatives. International Journal of ChemTech Research, 8(1), 135-146.
- What is the best way to convert aromatic carboxylic acid derivatives into 1,3,4-oxadiazole? (2020).
- El-Sayed, W. A., et al. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 26(23), 7291.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazin-6-ones. BenchChem.
- BenchChem. (2025). minimizing side reactions in the synthesis of oxadiazine heterocycles. BenchChem.
- Brain, C. T., et al. (1999). A new methodology for the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using the Burgess reagent. Tetrahedron Letters, 40(29), 5341-5344.
- Johnston, J. N., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(5), 3848-3853.
- Sharma, D., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Ghanwat, A. A., et al. (2020). Synthesis of Novel of 2, 5-disubstituted 1, 3, 4- Oxadiazole Derivatives and Their in Vitro Anti-Inflammatory, Anti-Oxidant Evaluation, and Molecular Docking Study. Bioorganic & Medicinal Chemistry Letters, 30(12), 127136.
- Mahdi, I. S., et al. (2020). Chemical biology of cyclization reactions by using POCL3. Eurasian Journal of Biosciences, 14, 973-976.
- Gholam-Hosseini, S., et al. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 11(33), 20384-20390.
- Fodor, G., & Nagubandi, S. (1980). The Bischler-Napieralski reaction: a new mechanism. Tetrahedron, 36(10), 1279-1300.
- Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(5), 3848-3853.
- Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
- Parameshwaraiah, G., et al. (2022). Development of an Environment-Friendly and Electrochemical Method for the Synthesis of an Oxadiazole Drug-Scaffold That Targets Poly(ADP-Ribose)Polymerase in Human Breast Cancer Cells. ACS Omega, 7(31), 27367-27378.
- Patel, B. K., et al. (2013). Iodine–catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles. RSC Advances, 3(47), 24804-24807.
- Yu, W., et al. (2013). I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides. The Journal of Organic Chemistry, 78(20), 10337-10343.
- Kita, Y., et al. (2019).
- Zhao, Q., et al. (2009). Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+. Organic & Biomolecular Chemistry, 7(1), 193-200.
- Patel, B. K., et al. (2013). Iodine–catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles. RSC Advances, 3(47), 24804-24807.
Sources
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
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Enhancing the stability of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine in solution
An Application Scientist's Guide to Enhancing Solution Stability
Welcome to the technical support center for 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and encountering stability challenges in solution. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental conditions effectively.
Part 1: Frequently Asked Questions - Understanding the Instability
This section addresses the most common initial observations and questions regarding the degradation of this compound in solution.
Q1: I've observed a loss of my compound's concentration over time in an aqueous solution. What are the most likely causes of this degradation?
Degradation of this compound in solution is typically driven by three primary mechanisms targeting its specific functional groups: the 1,3,4-oxadiazole ring and the 2-amino group.
-
Hydrolysis: The 1,3,4-oxadiazole ring, while generally possessing good thermal and chemical stability, is susceptible to cleavage under certain conditions.[1][2] This is particularly true in aqueous solutions at pH extremes (both acidic and basic), leading to the opening of the heterocyclic ring.[3]
-
Oxidation: The 2-amino group, being an electron-donating moiety, is a potential site for oxidative degradation.[4] This process can be catalyzed by dissolved oxygen, trace metal ions (like Fe³⁺ or Cu²⁺), or exposure to oxidizing agents, leading to the formation of various degradation products.[5][6]
-
Photodegradation: Many heterocyclic aromatic compounds are sensitive to light, particularly in the UV spectrum.[7] Energy absorbed from light can induce photochemical reactions, including ring isomerization or cleavage, leading to a loss of the parent compound.[8]
Q2: How does pH critically influence the stability of the 1,3,4-oxadiazole ring?
The stability of the oxadiazole ring is highly dependent on the pH of the solution. Studies on similar oxadiazole derivatives have shown that maximum stability is often achieved in a slightly acidic pH range, typically between 3 and 5.[3]
-
At Low pH (Acidic Conditions): In a highly acidic environment, a nitrogen atom in the oxadiazole ring can become protonated. This protonation activates the ring, making it more susceptible to nucleophilic attack by water, which initiates ring opening to form byproducts like aryl nitriles.[3]
-
At High pH (Alkaline Conditions): Under basic conditions, the ring is susceptible to direct nucleophilic attack by hydroxide ions. This also facilitates a ring-opening cascade, leading to degradation.[3]
Therefore, maintaining the pH within a controlled, mildly acidic range is the most critical first step to preventing hydrolysis.
Part 2: Troubleshooting Guides & Stabilization Strategies
This section provides actionable strategies and workflows to mitigate the degradation pathways identified above.
Q3: My primary concern is hydrolysis. What specific steps can I take to prevent it?
Preventing hydrolysis requires rigorous control over the solution's environment. The following workflow is recommended.
Caption: Workflow for mitigating hydrolytic degradation.
-
Strict pH Control: The most effective strategy is to prepare your solutions using a buffer system that maintains the pH between 3 and 5.[3]
-
Appropriate Buffer Selection: The choice of buffer is important. Acetate and citrate buffers are excellent choices for this pH range. Avoid phosphate buffers if possible, as phosphate ions can sometimes participate in or catalyze degradation reactions.
-
Reduce Water Activity: If your experimental design allows, using a co-solvent system can significantly enhance stability. Adding a water-miscible organic solvent like acetonitrile, ethanol, or DMSO reduces the concentration (activity) of water, thereby slowing the rate of hydrolysis.[3]
-
Temperature Management: Store stock solutions and experimental samples at low temperatures (refrigerated at 2-8°C or frozen at -20°C). Lower temperatures decrease the rate of all chemical reactions, including hydrolysis.
Q4: How can I protect my compound from oxidative degradation?
Oxidation is often mediated by dissolved oxygen and trace metal impurities. A multi-pronged approach is most effective.
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use an Inert Atmosphere: Prepare the solution and store the final sample under an inert atmosphere (e.g., in a vial with a nitrogen headspace). This is particularly crucial for long-term storage.
-
Add Antioxidants: For working solutions, consider adding a small amount of an antioxidant.
-
For Aqueous Solutions: Ascorbic acid (Vitamin C) or N-acetylcysteine are effective.
-
For Organic Solutions: Butylated hydroxytoluene (BHT) is a common choice.
-
-
Incorporate a Chelating Agent: Trace metal ions can catalyze oxidative reactions.[5] Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) will sequester these metal ions and prevent them from participating in redox cycling.
Q5: What are the best practices for preventing photolytic degradation?
Protection from light is straightforward but essential.
-
Use Amber Glassware: Always prepare and store solutions in amber-colored glass vials or flasks, which are designed to block UV and blue light.
-
Wrap in Foil: For additional protection, especially during sensitive experiments, wrap containers in aluminum foil.
-
Minimize Exposure: Avoid leaving solutions on the benchtop under direct laboratory lighting for extended periods. Return them to a dark storage location (like a refrigerator or freezer) immediately after use.
Part 3: Experimental Protocols & Data Interpretation
To effectively stabilize your compound, you must first understand its specific liabilities under your experimental conditions. A forced degradation study is the standard method for this purpose.
Q6: How do I perform a forced degradation study to identify the key stability risks?
A forced degradation or "stress testing" study intentionally exposes the compound to harsh conditions to rapidly identify its primary degradation pathways.[9][10]
Objective: To determine the susceptibility of this compound to hydrolysis (acidic and basic), oxidation, and photolysis.
Materials:
-
This compound
-
Acetonitrile (ACN) or DMSO (for stock solution)
-
Milli-Q Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA detector, C18 column
Step-by-Step Protocol:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN or DMSO.
-
Set Up Stress Conditions: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~50 µg/mL. Prepare a control sample by diluting the stock with your typical experimental buffer or solvent.
-
Acid Hydrolysis: Mix 50 µL of stock with 950 µL of 0.1 M HCl.
-
Base Hydrolysis: Mix 50 µL of stock with 950 µL of 0.1 M NaOH.
-
Oxidation: Mix 50 µL of stock with 950 µL of 3% H₂O₂.
-
Photolytic: Mix 50 µL of stock with 950 µL of 50:50 ACN:Water. Place in a clear vial inside a photostability chamber (or ~20 cm from a UV lamp). Wrap a control "dark" sample in foil and place it alongside.
-
Control: Mix 50 µL of stock with 950 µL of 50:50 ACN:Water. Keep protected from light at room temperature.
-
-
Incubation: Incubate all samples (except photolytic) at a controlled temperature (e.g., 40-60°C) to accelerate degradation.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample. If necessary, neutralize the acid and base samples with an equivalent amount of base/acid before analysis.
-
HPLC Analysis: Analyze all samples by RP-HPLC-UV. A typical starting method would be:
Q7: How should I interpret the results from the forced degradation study?
The HPLC chromatograms will provide a wealth of information. You are looking for two things: the disappearance of the parent peak and the appearance of new peaks (degradants).
Caption: Logic flow for analyzing forced degradation data.
Data Presentation: Example from a Hypothetical Study
The table below summarizes potential outcomes from a forced degradation study after 24 hours at 60°C.
| Stress Condition | % Degradation of Parent Compound | Number of Major Degradants | Conclusion |
| Control (Dark, RT) | < 1% | 0 | Compound is stable under standard analysis conditions. |
| 0.1 M HCl (60°C) | 15% | 1 | Susceptible to acid hydrolysis. |
| 0.1 M NaOH (60°C) | 45% | 2 | Highly susceptible to base hydrolysis. |
| 3% H₂O₂ (60°C) | 8% | 1 | Minor susceptibility to oxidation. |
| Photolytic (UV light) | 12% | 1 | Susceptible to photolysis. |
From this hypothetical data, you would conclude that alkaline hydrolysis is the primary degradation pathway . Therefore, the most critical stability-enhancing strategy would be to ensure your solution is never basic and is ideally buffered in the pH 3-5 range. Protection from light is also important, while oxidation is a lesser concern.
References
-
Hartley, R. F., Huang, Y., & Cassidy, M. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(9), 3124-33. [Link]
-
Beugelmans, R., & Singh, G. P. (1974). Photochemical behaviour of some 1,2,4-oxadiazole derivatives. Journal of the Chemical Society, Perkin Transactions 1, (16), 1903-1906. [Link]
-
Krasavin, M., & Dar’in, D. (2022). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 27(21), 7569. [Link]
-
Rathod, S. B., Shirkhedkar, A. A., & Surana, S. J. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Journal of Health and Allied Sciences NU. [Link]
-
Yıldırım, S., Atlı, Ö., & Ülker, S. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(31), 28271–28285. [Link]
-
Vevelstad, S. J., Grimstvedt, A. M., Einbu, A., Knuutila, H., da Silva, E. F., & Svendsen, H. F. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia, 63, 913-922. [Link]
-
Li, G., et al. (2015). Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS. Scientific Reports, 5, 11906. [Link]
-
Ahmad, I., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. International Journal of Molecular Sciences, 24(7), 6773. [Link]
-
Goff, G. S., & Rochelle, G. T. (2006). Oxidative Degradation of Amines With High-Temperature Cycling. Industrial & Engineering Chemistry Research, 45(8), 2513–2521. [Link]
-
Carreira, E. M., et al. (2024). Oxadiazolines as Photoreleasable Labels for Drug Target Identification. Journal of the American Chemical Society. [Link]
-
Falcão, E. H. L., et al. (2022). 1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents. Scilight Press. [Link]
-
JoVE. (2023). Basicity of Heterocyclic Aromatic Amines. Journal of Visualized Experiments. [Link]
-
Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. [Link]
-
Rathod, S. B., Shirkhedkar, A. A., & Surana, S. J. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]
-
Gzella, A., & Wozniak, K. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
-
LibreTexts Chemistry. (2023). Heterocyclic Amines. [Link]
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- 5. researchgate.net [researchgate.net]
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- 8. Oxadiazolines as Photoreleasable Labels for Drug Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating Off-Target Effects of 1,3,4-Oxadiazole Compounds in Cellular Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-oxadiazole-based compounds. This resource is designed to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) regarding the off-target effects of this important chemical scaffold in cellular models. Our goal is to equip you with the knowledge and experimental strategies to confidently identify, validate, and mitigate off-target effects, ensuring the integrity and translational potential of your research.
Introduction: The Double-Edged Sword of a Privileged Scaffold
The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for amide and ester groups.[1] This has led to its incorporation into a wide array of therapeutic agents, particularly in oncology, where it is a feature in compounds targeting kinases, enzymes, and growth factors.[2][3][4][5] However, like any small molecule, 1,3,4-oxadiazole derivatives are not immune to off-target interactions, which can lead to ambiguous experimental results, cellular toxicity, and potential clinical liabilities. This guide will walk you through a systematic approach to understanding and addressing these challenges.
Frequently Asked Questions (FAQs)
Q1: My 1,3,4-oxadiazole compound is showing potent cytotoxicity in my cancer cell line, but I'm not sure if it's due to hitting my intended target. How can I begin to differentiate on-target from off-target cytotoxicity?
A1: This is a critical first step in validating your compound's mechanism of action. A multi-pronged approach is recommended:
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Target Expression Profiling: Compare the cytotoxicity of your compound in a panel of cell lines with varying expression levels of your intended target. A strong correlation between high target expression and high sensitivity to your compound suggests on-target activity. Conversely, similar cytotoxicity across all cell lines, irrespective of target expression, may indicate off-target effects.
-
Genetic Knockdown/Knockout Models: The gold standard for validating on-target activity is to use CRISPR/Cas9 or shRNA to create a target-knockout or knockdown version of your cell line. If your compound's cytotoxicity is significantly reduced in these modified cells compared to the wild-type, it strongly implicates your intended target.
-
Rescue Experiments: If your target is an enzyme, you can perform a rescue experiment by adding an excess of the enzyme's product to the cell culture. If the addition of the product reverses the cytotoxic effects of your compound, it supports an on-target mechanism.
Q2: I've observed an unexpected phenotype in my cellular assay after treatment with a 1,3,4-oxadiazole derivative. How can I identify the potential off-target(s) responsible?
A2: Unraveling the molecular basis of an unexpected phenotype requires a systematic target deconvolution strategy. Here are some widely used approaches:
-
Affinity Chromatography: This classic technique involves immobilizing your compound on a solid support to "pull down" its binding partners from cell lysates. The captured proteins can then be identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm direct target engagement in intact cells. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. By heating cell lysates or intact cells treated with your compound across a temperature gradient, you can assess changes in the thermal stability of proteins. A shift in the melting temperature of a protein in the presence of your compound is strong evidence of direct binding.
-
Computational Prediction: In silico methods can predict potential off-targets based on the chemical structure of your compound. Databases of known compound-protein interactions can be queried to identify proteins with binding sites that are structurally similar to your intended target. While predictive, this can be a cost-effective way to generate a list of high-probability candidates for experimental validation.
Q3: Are there any known off-target liabilities associated with the 1,3,4-oxadiazole scaffold that I should be aware of?
A3: While the off-target profile of any compound is highly dependent on its specific structure and substituents, some general observations have been made for the 1,3,4-oxadiazole class:
-
hERG Inhibition: The hERG potassium channel is a critical anti-target in drug discovery due to the risk of cardiac arrhythmias. Encouragingly, studies have shown that 1,3,4-oxadiazoles generally exhibit lower hERG inhibition compared to their 1,2,4-oxadiazole isomers.[1][6] However, routine screening for hERG activity is still recommended for any lead compounds.
-
Cytochrome P450 (CYP) Interactions: As with many heterocyclic compounds, interactions with CYP enzymes are a possibility. For example, the 1,3,4-oxadiazole-containing drug setileuton has been shown to undergo CYP450-mediated ring opening, which represents a metabolic liability.[7] Therefore, assessing the potential for CYP inhibition and metabolic stability is a crucial step in preclinical development.
-
Kinase Promiscuity: Given that many 1,3,4-oxadiazole-based compounds are designed as kinase inhibitors, off-target kinase activity is a common concern.[8] Profiling your compound against a broad panel of kinases (kinome scanning) is essential to determine its selectivity.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cellular assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Instability | Assess the stability of your compound in your cell culture medium over the time course of your experiment using LC-MS. | 1,3,4-oxadiazoles are generally stable, but specific substitutions could introduce liabilities. Degradation of the compound will lead to a decrease in the effective concentration and variable results. |
| Cell Line Integrity | Regularly perform cell line authentication (e.g., STR profiling) and test for mycoplasma contamination. | Genetic drift or contamination can alter cellular signaling pathways and drug sensitivity, leading to inconsistent responses. |
| Assay Artifacts | Run control experiments to check for compound interference with your assay readout (e.g., autofluorescence, luciferase inhibition). | The compound itself may be directly interfering with the detection method, leading to false-positive or false-negative results. |
Problem 2: High cytotoxicity observed in both target-positive and target-negative cell lines.
| Potential Cause | Troubleshooting Step | Rationale |
| General Cellular Toxicity | Perform a panel of general cytotoxicity assays (e.g., measuring membrane integrity, mitochondrial function) in a non-target cell line. | This helps to distinguish between targeted cytotoxicity and non-specific effects that are detrimental to all cells. |
| Potent Off-Target Effect | Broadly profile your compound against common off-target panels (e.g., safety pharmacology panels that include GPCRs, ion channels, and transporters). | A potent interaction with a ubiquitously expressed off-target can lead to widespread cytotoxicity that masks the on-target effect. |
| "Promiscuous" Compound Behavior | Assess the physicochemical properties of your compound. High lipophilicity can lead to non-specific membrane interactions and aggregation. | Compounds with poor physicochemical properties are more likely to exhibit non-specific activity and should be flagged for medicinal chemistry optimization. |
Experimental Workflows & Visualizations
Workflow for Differentiating On-Target vs. Off-Target Cytotoxicity
Caption: A comprehensive strategy for identifying and validating off-targets.
References
- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Deriv
- Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor. Drug Metabolism and Disposition.
- Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry.
- Oxadiazoles in Medicinal Chemistry.
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI.
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online.
- Quantitative characterization of on-target and off-target... Bioskryb Genomics.
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.
- 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities.
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity.
- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry.
- Anti-Cancer Activity of Deriv
- Anti-cancer activity of 1,3,4-oxadiazole and its deriv
- Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hep
- 1,3,4-Oxadiazole as an Anticancer Agent. IJFMR.
- Inhibition of the hERG Potassium Channel by a Methanesulphon
- 1,3,4-Oxadiazole derivatives with activity of focal-adhesion kinase inhibitors.
- In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. Journal of Applied Pharmaceutical Research.
- A novel five-step synthetic route to 1,3,4-oxadiazole derivatives with potent α-glucosidase inhibitory potential and their in silico studies. PubMed.
- Designing and In silico Studies of Novel Hybrid of 1,3,4-oxadiazolechalcone Deriv
- A mechanism-driven strategy for in-silico prediction, molecular docking, synthesis, and biological assessment of substituted 1,3,4-oxadiazole derivatives as novel antidiabetic agents. ResearchSquare.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI.
- Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors. PubMed.
- The Biological Potential and Synthetic Diversity of 1,3,4-Oxadiazole Multiplexed with Various Heterocyclic Compounds. DergiPark.
- Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents.
- Discovery of Novel 1,3,4-oxadiazole-based Inhibitors Against Urease and Diabetes: Design, Synthesis, SAR, Biological, and Molecular Docking Screening. PubMed.
- Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors.
- Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives.
- Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simul
- 1,3,4-oxadiazole: a biologically active scaffold. PubMed.
- (PDF) Synthesis of novel 1, 3, 4-oxadiazole derivatives as anti-esophageal cancer: In-vitro cytotoxic evaluation.
- SAR study of 1,3,4-oxadiazole derivatives.
- (PDF) Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives.
- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity.
- Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety. Semantic Scholar.
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Refinement of analytical methods for detecting 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine
Technical Support Center: 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine
A Guide to Method Refinement and Troubleshooting
Welcome to the technical support resource for the analytical characterization of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to solve challenges in your research and development workflows. This guide is structured to address common questions and troubleshoot specific issues you may encounter during the analysis of this molecule, particularly using High-Performance Liquid Chromatography (HPLC), the most common and robust technique for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its analysis?
Answer: Understanding the molecule's structure is the first step in developing a robust analytical method. Key features include:
-
Aromatic Systems: The presence of a phenyl ring and the oxadiazole ring results in strong UV absorbance, making UV-based detection in HPLC highly effective.
-
Basic Amine Group (-NH₂): The primary amine on the oxadiazole ring is a weak base.[1] This is the most critical feature for chromatographic troubleshooting. At neutral or high pH, the lone pair of electrons on the nitrogen can interact strongly with acidic residual silanols on standard silica-based columns, leading to poor peak shape (tailing).
-
Moderate Polarity: The combination of the nonpolar ethylbenzyl group and the polar oxadiazol-amine moiety gives the molecule an intermediate polarity, making it ideally suited for reversed-phase HPLC.
-
Molecular Formula & Weight: C₁₁H₁₃N₃O, with a molecular weight of approximately 203.25 g/mol .[2] This is important for mass spectrometry (MS) identification.
Q2: Which analytical technique is most recommended for the quantification of this compound in drug substance or formulated products?
Answer: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the gold standard for this type of molecule. It offers an excellent balance of specificity, sensitivity, and robustness for quality control and stability testing. A study on a similar 1,3,4-oxadiazole derivative demonstrated a reliable RP-HPLC method using a C18 column, which is a suitable starting point.[3][4]
Gas Chromatography (GC) is generally not recommended as a primary technique. The compound's polarity and the presence of the amine group can lead to poor volatility and potential thermal degradation in the high-temperature environment of the GC inlet, though GC-MS has been used for identifying some oxadiazole derivatives in methanolic extracts.[5][6]
Q3: My compound appears to be degrading during sample preparation or analysis. What are the likely causes and how can I mitigate this?
Answer: Forced degradation studies on analogous 1,3,4-oxadiazole structures have shown that the ring can be susceptible to breakdown under certain stress conditions.[3][7] Key considerations are:
-
Hydrolytic Stability: The compound may degrade under strongly acidic or alkaline conditions. Prepare samples in a neutral or mildly acidic diluent (e.g., mobile phase) and analyze them promptly.
-
Oxidative Stress: Amine groups can be susceptible to oxidation. Avoid prolonged exposure to air and consider using antioxidants in your sample matrix if you are working with complex biological samples. The use of degassed solvents for mobile phases and sample diluents is a standard best practice.
-
Photostability: While many oxadiazoles are relatively stable, it is good practice to protect standard solutions and samples from direct light by using amber vials or storing them in the dark.
Troubleshooting Guide for HPLC Analysis
This section addresses specific problems encountered during HPLC method development and routine analysis.
Issue 1: Poor Peak Shape – Tailing or Fronting
A common issue for amine-containing compounds is peak tailing, which compromises peak integration and reduces accuracy.
-
Most Probable Cause: Interaction between the basic amine group of your analyte and acidic residual silanol groups (-Si-OH) on the silica backbone of the HPLC column. This secondary interaction causes a portion of the analyte molecules to lag behind the main band, creating a "tail."
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting HPLC peak tailing.
-
Detailed Explanation & Protocol:
-
Adjust Mobile Phase pH: The most effective first step is to protonate the amine group by lowering the mobile phase pH. By adding an acid like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, the amine becomes -NH₃⁺. This positively charged species has a significantly reduced affinity for the acidic silanol groups, resulting in a more symmetrical peak.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped," meaning the residual silanols are chemically bonded with a small silylating agent. However, the quality of this end-capping varies. For amine compounds, it is crucial to use a column specifically marketed as "base-deactivated" or designed for high-performance at low, mid, and high pH ranges.
-
Introduce a Competing Base: If adjusting pH is not sufficient or desirable, adding a small concentration of a competing amine, like triethylamine (TEA), to the mobile phase can be effective. The TEA molecules will preferentially bind to the active silanol sites, effectively shielding them from your analyte.
-
Issue 2: Low Signal Intensity or Poor Sensitivity
You are injecting a known concentration, but the peak height or area is much lower than expected.
-
Plausible Causes:
-
Incorrect detection wavelength (λmax).
-
On-column degradation of the analyte.
-
Poor solubility in the mobile phase, causing precipitation in the flow path.
-
High background noise from the mobile phase or detector.
-
-
Systematic Troubleshooting Steps:
-
Verify λmax: Do not rely solely on literature values for similar compounds. Using a diode-array detector (DAD) or a UV-Vis spectrophotometer, determine the absorbance maximum for this compound in your mobile phase. A published method for a related compound found a λmax of 235 nm, which serves as a good initial guess.[3]
-
Check Sample Diluent: Ensure your compound is fully dissolved in the sample diluent. A good practice is to use the initial mobile phase composition as your diluent to ensure compatibility and prevent precipitation upon injection.
-
Assess Mobile Phase Quality: Use high-purity HPLC-grade solvents and additives. Additives like TFA can have high UV absorbance at lower wavelengths (<220 nm), increasing baseline noise and reducing sensitivity. If working at low wavelengths, consider using formic acid or phosphoric acid instead.
-
Perform an Injection Test: Inject a high-concentration standard to confirm the system is working correctly. If you see a strong signal, the issue is likely related to the concentration or stability of your low-level samples.
-
Issue 3: Poor Resolution Between the Analyte and an Impurity/Degradant
Your main peak is not fully separated from an adjacent peak, making accurate quantification difficult.
-
Plausible Causes:
-
Suboptimal mobile phase composition.
-
Insufficient column efficiency.
-
Inappropriate column chemistry.
-
-
Systematic Troubleshooting Steps:
-
Adjust Mobile Phase Strength: If the peaks are eluting very early (low k'), decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase retention and provide more time for separation. If they are eluting very late, a slight increase in organic solvent may improve peak shape and resolution.
-
Optimize Selectivity:
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter the elution order and improve separation.
-
Modify pH: Small changes in pH can alter the ionization state of impurities and significantly impact their retention relative to your main analyte.
-
-
Change Column Chemistry: If mobile phase optimization fails, the column chemistry may not be suitable. Consider switching from a standard C18 phase to a Phenyl-Hexyl phase (which offers alternative π-π interactions) or an embedded polar group (EPG) phase, which can provide different selectivity for polar compounds.
-
Recommended Starting HPLC-UV Method
This protocol is a robust starting point for method development, based on established methods for similar oxadiazole derivatives.[3][4]
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale & Expert Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard length C18 provides good resolving power for initial screening. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides the necessary acidic pH to ensure good peak shape for the amine. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier with low UV cutoff. |
| Gradient | 70% A / 30% B, hold for 10 min | An isocratic start is simple and effective if resolution is adequate. |
| If needed: 70% A -> 10% A over 15 min | A gradient may be required to elute late-running impurities. | |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve efficiency and reduce viscosity.[3] |
| Detection (UV) | 235 nm | Based on similar structures; verify with a DAD for your specific standard. |
| Injection Vol. | 10 µL | A typical volume; can be adjusted to meet sensitivity requirements. |
| Sample Diluent | 50:50 Water:Acetonitrile | Ensures solubility and compatibility with the mobile phase. |
Experimental Workflow Diagram
Caption: General workflow for quantitative HPLC analysis.
References
-
Deshpande, A., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Thieme Connect. [Link]
-
Richard, R., et al. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. ResearchGate. [Link]
-
Deshpande, A., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. CoLab. [Link]
-
ResearchGate. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link]
-
Richard, R., et al. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. ResearchGate. [Link]
-
Distinto, S., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PubMed Central. [Link]
-
Scribd. Amine Treating - Troubleshooting Guide. [Link]
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]
-
Iran Silicate Industries. Identifying Amines: Principles and Practical Methods. [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
-
National Institutes of Health. 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine. PubChem. [Link]
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- 2. This compound 95% | CAS: 1177336-92-3 | AChemBlock [achemblock.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
- 5. updatepublishing.com [updatepublishing.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential: 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine versus Doxorubicin
A Guide for Researchers in Oncology Drug Development
In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced toxicity is relentless. This guide provides a comparative overview of the established chemotherapeutic agent, doxorubicin, and a compound from a promising class of heterocyclic molecules, 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine. While doxorubicin is a cornerstone of many chemotherapy regimens, its clinical utility is often hampered by significant side effects. The 1,3,4-oxadiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities.[1][2]
This document will delve into the known mechanisms of action, present a hypothetical comparison of their anticancer activities based on data from structurally related compounds, and provide detailed experimental protocols for evaluating such agents. It is important to note that while extensive data exists for doxorubicin, specific experimental data on the anticancer activity of this compound is not extensively available in the public domain. Therefore, this guide will draw upon the broader understanding of the 1,3,4-oxadiazole class of compounds to frame a potential comparative analysis.
Section 1: Mechanisms of Action - A Tale of Two Scaffolds
The anticancer activities of doxorubicin and 1,3,4-oxadiazole derivatives stem from fundamentally different mechanisms of action at the molecular level.
Doxorubicin: A Multifaceted Assault on Cancer Cells
Doxorubicin, an anthracycline antibiotic, exerts its cytotoxic effects through a combination of mechanisms, making it a potent and broad-spectrum anticancer agent.[3] Its primary modes of action include:
-
DNA Intercalation: Doxorubicin's planar aromatic structure allows it to insert itself between the base pairs of the DNA double helix.[4][5] This intercalation obstructs the processes of DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that have been cleaved by the enzyme.[6] This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone free radical, which then reacts with molecular oxygen to produce superoxide ions and other ROS.[7] The resulting oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxicity.
The 1,3,4-Oxadiazole Scaffold: A Platform for Targeted Therapies
The 1,3,4-oxadiazole ring is a versatile heterocyclic scaffold that has been incorporated into a wide array of compounds with diverse biological activities, including significant anticancer properties.[2] Unlike the broad-spectrum cytotoxicity of doxorubicin, the mechanism of action of 1,3,4-oxadiazole derivatives is highly dependent on the nature of the substituents at the 2 and 5 positions of the ring.
While the specific mechanism for this compound is yet to be fully elucidated, research on analogous compounds suggests several potential pathways:
-
Enzyme Inhibition: Many 1,3,4-oxadiazole derivatives have been shown to be potent inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as tyrosine kinases, histone deacetylases (HDACs), and thymidylate synthase.[2]
-
Induction of Apoptosis: A common outcome of treatment with anticancer 1,3,4-oxadiazoles is the induction of apoptosis, often through the modulation of key signaling pathways.
-
Cell Cycle Arrest: Some derivatives have been observed to cause cell cycle arrest at different phases, preventing cancer cells from dividing.
The presence of the 4-ethylbenzyl group in the target compound suggests a potential for specific interactions with hydrophobic pockets in target proteins, which could be a key determinant of its anticancer activity and selectivity.
Section 2: Comparative Anticancer Activity - A Data-Driven Perspective
A direct comparison of the anticancer activity of this compound and doxorubicin would require extensive experimental data for the former. In its absence, we can provide a well-established baseline of doxorubicin's activity and discuss the reported activities of structurally related 1,3,4-oxadiazole compounds.
Doxorubicin: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a biological or biochemical function. The following table summarizes the reported IC50 values for doxorubicin across a range of human cancer cell lines.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 12.2 |
| Huh7 | Hepatocellular Carcinoma | > 20 |
| UMUC-3 | Bladder Cancer | 5.1 |
| VMCUB-1 | Bladder Cancer | > 20 |
| TCCSUP | Bladder Cancer | 12.6 |
| BFTC-905 | Bladder Cancer | 2.3 |
| A549 | Lung Cancer | > 20 |
| HeLa | Cervical Carcinoma | 2.9 |
| MCF-7 | Breast Cancer | 2.5 |
| M21 | Skin Melanoma | 2.8 |
| Note: IC50 values can vary between studies due to differences in experimental conditions. |
This compound: A Hypothetical Profile
Based on studies of other 5-substituted-1,3,4-oxadiazol-2-amine analogs, it is plausible that this compound could exhibit significant anticancer activity. For instance, studies on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have shown potent activity against various cancer cell lines, with the nature of the substituent at the 5-position playing a critical role in determining the potency and selectivity.[1] The ethylbenzyl group may confer favorable properties for cellular uptake and target engagement. A comprehensive evaluation would be necessary to determine its IC50 values against a panel of cancer cell lines.
Section 3: Experimental Protocols for Comparative Evaluation
To conduct a rigorous head-to-head comparison of these two compounds, a series of well-established in vitro assays are essential. The following are detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle distribution.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and doxorubicin for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each compound.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[1]
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis using Propidium Iodide Staining
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest them.
-
Cell Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[2]
-
RNase Treatment: Treat the cells with RNase to prevent PI from binding to RNA.
-
PI Staining: Stain the cells with a PI solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Section 4: Concluding Remarks
Doxorubicin remains a potent weapon in the oncologist's arsenal, but its utility is limited by its toxicity profile. The exploration of novel scaffolds like 1,3,4-oxadiazoles is a critical endeavor in the development of next-generation anticancer agents. While this guide highlights a significant data gap for the specific compound this compound, it provides a framework for its evaluation and a basis for a hypothetical comparison with doxorubicin. The diverse mechanisms of action exhibited by 1,3,4-oxadiazole derivatives suggest that compounds like this compound could potentially offer a more targeted and less toxic alternative to conventional chemotherapy. Rigorous experimental investigation, following the protocols outlined herein, is the essential next step to unlock the therapeutic potential of this promising class of compounds.
References
-
Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. BioMed Research International, 2014, 814984. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]
-
Tantawy, A. S., El-Sayed, M. A., & El-Sawy, E. R. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 6(35), 22864–22876. [Link]
-
Lungu, I., Drăghici, C., Bîcu, E., & Nuță, D. C. (2020). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 25(21), 5096. [Link]
-
University of Iowa. (n.d.). DNA Staining with PI: Complex Hypotonic Solution. Flow Cytometry Facility. [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Wikipedia. (2024, October 27). Doxorubicin. [Link]
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A Comparative Guide to the Validation of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine as a Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Microtubule Dynamics in Oncology
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are indispensable components of the eukaryotic cytoskeleton. Their roles are multifaceted, ranging from maintaining cell structure and facilitating intracellular transport to forming the mitotic spindle essential for chromosome segregation during cell division.[1] The dynamic instability of microtubules, a process of rapid polymerization and depolymerization, is fundamental to their function. Consequently, this dynamic process has emerged as a highly validated and critical target for cancer chemotherapy.[2]
Microtubule-targeting agents (MTAs) are broadly classified into two major categories: microtubule-stabilizing agents and microtubule-destabilizing agents.[3] Stabilizing agents, such as the taxanes (e.g., Paclitaxel), bind to the β-tubulin subunit, promoting microtubule assembly and preventing their disassembly.[4][] This leads to the formation of dysfunctional, hyper-stable microtubules, ultimately inducing mitotic arrest and apoptosis.[6][7] Conversely, destabilizing agents, which include Vinca alkaloids (e.g., Vinblastine, Vincristine) and colchicine-binding site inhibitors (CBSIs), prevent the polymerization of tubulin dimers into microtubules.[8][9][10][11] This disruption of microtubule formation also culminates in mitotic arrest and apoptosis.[12]
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[13][14][15] Recently, derivatives of this scaffold, such as 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine, have garnered interest as potential tubulin polymerization inhibitors.[16][17][18] This guide provides a comprehensive framework for the validation of this compound, comparing its potential efficacy against established MTAs. We will delve into the mechanistic rationale, present detailed experimental protocols, and offer insights into data interpretation.
Mechanistic Overview: Targeting the Colchicine-Binding Site
This compound is hypothesized to function as a microtubule-destabilizing agent by interacting with the colchicine-binding site on β-tubulin.[8][19][20] This binding event is thought to induce a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[8] This mechanism is shared by other CBSIs, such as Combretastatin A-4 (CA-4).[3][21] The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[22]
Caption: Hypothesized mechanism of this compound as a tubulin polymerization inhibitor.
Comparative Analysis: Performance Benchmarking
To rigorously validate this compound, its performance must be benchmarked against well-characterized MTAs. This comparative approach provides essential context for its potency and potential therapeutic window.
| Compound | Class | Mechanism of Action | Target Site | In Vitro Potency (IC50) | Cell Line |
| This compound | Destabilizer | Inhibits Tubulin Polymerization | Colchicine Site (Hypothesized) | To be determined | Various |
| Paclitaxel (Taxol) | Stabilizer | Promotes Tubulin Polymerization | Taxane Site | ~4 nM[23] | Not Specified |
| Vinblastine | Destabilizer | Inhibits Tubulin Polymerization | Vinca Alkaloid Site | To be determined | Various |
| Colchicine | Destabilizer | Inhibits Tubulin Polymerization | Colchicine Site | ~2.52 µM[16] | HeLa |
| Combretastatin A-4 (CA-4) | Destabilizer | Inhibits Tubulin Polymerization | Colchicine Site | To be determined | Various |
Experimental Validation Protocols
A multi-pronged experimental approach is crucial for the comprehensive validation of a novel tubulin inhibitor. The following protocols provide a detailed guide for in vitro and cell-based assays.
In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by an increase in fluorescence upon the incorporation of a fluorescent reporter into growing microtubules.[1][24] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2 mg/mL.[25]
-
Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.
-
Prepare 10x stock solutions of this compound, Paclitaxel (positive control for enhancement), and Colchicine (positive control for inhibition) in an appropriate solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a pre-chilled 96-well plate, add 5 µL of the 10x test compound or control to the respective wells.
-
Prepare a tubulin reaction mix on ice containing tubulin (final concentration 2 mg/mL), GTP (final concentration 1 mM), and a fluorescent reporter (e.g., DAPI).[1][25]
-
Initiate the reaction by adding 45 µL of the tubulin reaction mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every 30 seconds for 60-90 minutes.[26]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the IC50 value for inhibition by fitting the dose-response data to a sigmoidal curve.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
In Vitro Cytotoxicity Assays
These assays determine the concentration-dependent effect of the compound on the viability of cancer cell lines.
Principle: A variety of assays can be used to assess cytotoxicity, each measuring a different aspect of cell health.[27][28] The MTT assay measures mitochondrial metabolic activity, while the SRB assay quantifies total cellular protein.[29][30]
Protocol (MTT Assay):
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[31]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and control compounds for 48-72 hours.[32]
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle.
Principle: Tubulin inhibitors typically cause an arrest in the G2/M phase of the cell cycle.[33][34] This can be quantified by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide (PI).[35]
Protocol:
-
Cell Treatment:
-
Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
-
Staining:
-
Resuspend the fixed cells in a staining solution containing PI and RNase A.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer to determine the DNA content.
-
-
Data Analysis:
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[36]
-
Immunofluorescence Microscopy
This technique allows for the direct visualization of the compound's effect on the microtubule network within cells.[37][38]
Principle: Cells are stained with an antibody specific to α-tubulin, which is then visualized using a fluorescently labeled secondary antibody.[39][40][41]
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat them with the test compound at its IC50 concentration for a time course (e.g., 6, 12, 24 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde and permeabilize them with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.
-
Conclusion and Future Directions
The validation of this compound as a tubulin polymerization inhibitor requires a systematic and comparative experimental approach. The protocols outlined in this guide provide a robust framework for characterizing its mechanism of action, potency, and cellular effects. Positive results from these in vitro and cell-based assays would warrant further investigation, including in vivo efficacy studies in xenograft models and detailed structure-activity relationship (SAR) studies to optimize its therapeutic potential.[42] The development of novel CBSIs like this compound holds promise for overcoming some of the limitations of existing MTAs, such as drug resistance.[3]
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A Comparative Analysis for Drug Discovery: 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine vs. its 1,3,4-Thiadiazole Analog
In the landscape of medicinal chemistry, the strategic selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the most versatile and widely explored five-membered heterocycles are the 1,3,4-oxadiazole and 1,3,4-thiadiazole ring systems. This guide provides an in-depth comparative analysis of two structurally related compounds, 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine and its thio-analog, 5-(4-Ethylbenzyl)-1,3,4-thiadiazol-2-amine .
The core distinction lies in the classical bioisosteric replacement of an oxygen atom in the oxadiazole ring with a sulfur atom to form the thiadiazole. This seemingly subtle substitution can trigger significant shifts in physicochemical properties and biological activities. This analysis will dissect these differences, offering field-proven insights and experimental frameworks to guide researchers in their drug development endeavors. Both 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]
I. Synthesis and Physicochemical Landscape: A Tale of Two Heterocycles
The synthetic pathways to these two scaffolds, while often starting from common precursors, diverge based on the specific heteroatom being incorporated. The choice of cyclization strategy is paramount and dictated by the desired ring system.
Synthetic Strategy Overview
A common and efficient approach begins with 2-(4-ethylphenyl)acetic acid, which is converted to its corresponding acyl hydrazide. From this key intermediate, the paths to the oxadiazole and thiadiazole diverge.
-
This compound Synthesis: The synthesis typically proceeds via the reaction of the acyl hydrazide with cyanogen bromide (CNBr) in a suitable solvent like methanol. The CNBr serves as the source of the C2 carbon and the 2-amino group, facilitating a cyclization reaction to form the oxadiazole ring.
-
5-(4-Ethylbenzyl)-1,3,4-thiadiazol-2-amine Synthesis: The thio-analog is commonly prepared by first converting the acyl hydrazide to an acyl thiosemicarbazide intermediate by reacting it with an isothiocyanate. This intermediate then undergoes acid-catalyzed intramolecular cyclodehydration. Concentrated sulfuric acid is a frequently used and effective dehydrating agent for this transformation, promoting the ring closure to yield the 2-amino-1,3,4-thiadiazole.[4]
Comparative Physicochemical Properties
The substitution of oxygen with sulfur introduces predictable yet impactful changes to the molecule's physicochemical profile. Sulfur is larger, less electronegative, and more polarizable than oxygen, which directly influences properties like lipophilicity and membrane permeability.
| Property | This compound | 5-(4-Ethylbenzyl)-1,3,4-thiadiazole-2-amine | Rationale for Difference |
| Molecular Formula | C₁₁H₁₃N₃O[5] | C₁₁H₁₃N₃S | Isosteric replacement of O with S. |
| Molecular Weight | 203.25 g/mol [5] | 219.31 g/mol | Sulfur has a higher atomic mass than oxygen. |
| Predicted LogP | ~2.1 | ~2.5 | The sulfur atom increases lipophilicity, which can enhance membrane permeability.[6] |
| Polar Surface Area | ~67.8 Ų | ~78.9 Ų | The sulfur atom contributes differently to the polar surface area calculation. |
| Hydrogen Bond Donors | 1 (amine) | 1 (amine) | The core scaffold modification does not alter the primary amine donor. |
| Hydrogen Bond Acceptors | 3 (2x ring N, 1x ring O) | 3 (2x ring N, 1x ring S) | Both ring systems offer similar hydrogen bonding acceptor capabilities. |
| Key Feature | Bioisostere of amides/esters.[7] | Improved lipid solubility and tissue permeability due to its mesoionic nature.[6] | The electronic properties of sulfur enhance pharmacokinetic potential. |
II. Comparative Biological Performance: From Bench to Potential Breakthrough
While structurally similar, the oxadiazole and its thio-analog often exhibit distinct biological activity profiles. The enhanced lipophilicity and unique electronic configuration of the 1,3,4-thiadiazole ring can lead to improved target engagement and better overall potency, particularly in anticancer applications.
Anticancer Activity
Both scaffolds are prevalent in the design of novel anticancer agents.[8] However, comparative studies have often revealed the superiority of the thiadiazole core. The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a core component of nucleic bases, allowing its derivatives to potentially interfere with DNA replication processes in rapidly dividing cancer cells.[8][9]
One compelling study on a series of honokiol derivatives demonstrated a drastic drop in anticancer activity when the 1,3,4-thiadiazole scaffold was replaced by its 1,3,4-oxadiazole isostere.[9] The thiadiazole derivatives exhibited IC₅₀ values in the low micromolar range (1.62–4.61 μM), whereas the oxadiazole counterparts were significantly less potent (IC₅₀ = 18.75–60.62 μM).[9] This highlights the critical role of the sulfur-containing heterocycle in the pharmacological activity of that particular series.
A potential mechanism for the anticancer effects of some thiadiazole derivatives is the inhibition of critical cell signaling pathways, such as the PI3K/Akt pathway, which is frequently hyperactivated in cancer and plays a key role in cell proliferation, survival, and angiogenesis.[9]
Antimicrobial Activity
Both 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives are extensively studied for their antimicrobial properties.[7][10] The biological activity is highly dependent on the nature and position of the substituents on the heterocyclic core.
-
1,3,4-Oxadiazoles: Derivatives have shown potent activity against a range of pathogens. For instance, certain 5-aryl-1,3,4-oxadiazole-2-thiol compounds have demonstrated stronger activity against E. coli and S. pneumoniae than the standard antibiotic ampicillin.[11]
-
1,3,4-Thiadiazoles: This class also possesses a broad spectrum of antimicrobial activity.[12] The increased lipophilicity of thiadiazole derivatives can facilitate their passage through the lipid-rich cell walls of bacteria and fungi, contributing to their efficacy. Some sulfonamides containing a 1,3,4-thiadiazole moiety have shown a direct correlation between lipophilicity and antibacterial activity against Enterococcus faecium.[12]
III. Experimental Protocols: A Practical Guide
To ensure scientific integrity and provide actionable insights, the following are detailed protocols for the synthesis of the thiadiazole analog and a standard method for evaluating its cytotoxic effects.
Protocol 1: Synthesis of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines
This protocol is a generalized procedure based on established methods for the acid-catalyzed cyclization of acyl thiosemicarbazides.[4]
Step 1: Synthesis of 4-substituted benzoyl thiosemicarbazide (Intermediate)
-
Dissolve the starting 4-substituted benzoyl hydrazide (0.01 mol) in ethanol.
-
Add an equimolar amount of an appropriate isothiocyanate.
-
Reflux the reaction mixture for 8-10 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure thiosemicarbazide intermediate.
Step 2: Dehydrocyclization to 2-amino-5-(4-substituted-phenyl)-1,3,4-thiadiazole
-
Carefully add the 4-substituted benzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of pre-chilled concentrated sulfuric acid with constant stirring, ensuring the temperature does not rise significantly.
-
Once the addition is complete, heat the mixture to 60-70°C for approximately 5 hours.
-
Allow the reaction mixture to cool to room temperature overnight.
-
Carefully pour the mixture onto crushed ice.
-
The resulting precipitate is the crude product. Collect it by filtration, wash thoroughly with water until the filtrate is neutral, and then dry.
-
Recrystallize the crude product from an ethanol/water mixture to yield the purified 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amine.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This is a standard colorimetric assay to assess the metabolic activity of cells and, by inference, their viability and proliferation, after exposure to a test compound.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer line) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (both oxadiazole and thiadiazole analogs) in the culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
IV. Conclusion and Strategic Outlook
This comparative guide illuminates the significant impact of bioisosteric replacement on the properties of heterocyclic drug candidates.
-
Synthesis: Both this compound and its thio-analog are accessible through established synthetic routes, with the key difference being the choice of cyclization agent.
-
Physicochemical Properties: The 1,3,4-thiadiazole analog is inherently more lipophilic, a characteristic that often translates to improved membrane permeability and better pharmacokinetic profiles.[6]
-
Biological Activity: While both scaffolds are pharmacologically privileged, compelling evidence suggests that the 1,3,4-thiadiazole core can offer superior potency, particularly in the context of anticancer drug discovery.[9] Its ability to act as a pyrimidine bioisostere and interact with key oncogenic pathways like PI3K/Akt makes it an exceptionally promising scaffold.
For research teams developing kinase inhibitors or agents targeting cell proliferation, the 5-(4-Ethylbenzyl)-1,3,4-thiadiazol-2-amine represents a more strategically advantageous starting point. The oxadiazole analog remains a valuable tool, especially in programs where lower lipophilicity and different hydrogen bonding characteristics are desired to optimize for other parameters like solubility or off-target effects. Ultimately, the choice of scaffold should be driven by empirical data, beginning with the comparative in vitro profiling as outlined in this guide.
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A Senior Application Scientist's Guide to the In Vivo Validation of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine as an Anti-Inflammatory Agent
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1,3,4-oxadiazole scaffold is a recurring motif in compounds exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The compound 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine represents a promising candidate within this class. However, transitioning from promising in vitro data to a viable therapeutic lead requires rigorous in vivo validation. This guide provides a comprehensive framework for assessing the anti-inflammatory efficacy of this novel compound, comparing its performance against established alternatives using robust experimental data. We will delve into the rationale behind model selection, provide detailed protocols, and explore the potential mechanistic underpinnings of its action.
The Strategic Selection of an In Vivo Inflammatory Model
The choice of an animal model is a critical decision point that dictates the relevance and translatability of the findings. Inflammation is a complex biological response, and different models are designed to mimic its various facets—acute, chronic, and systemic.
-
Acute Inflammation Model: Carrageenan-Induced Paw Edema: This is the most widely used and well-characterized model for the preliminary screening of acute anti-inflammatory agents due to its high reproducibility and simplicity.[4][5] The subcutaneous injection of carrageenan, a phlogistic agent, into a rodent's paw elicits a localized, biphasic inflammatory response.[4] This model is particularly useful for evaluating compounds that may interfere with mediators of the early stages of inflammation, such as histamine, serotonin, and bradykinin, and later-stage mediators like prostaglandins.[6] Given that this compound is a novel compound, this model serves as an ideal first-pass screen for efficacy.
-
Systemic Inflammation Model: Lipopolysaccharide (LPS)-Induced Inflammation: For compounds that show promise in acute models, assessing their effect on systemic inflammation is a logical next step. Intraperitoneal injection of LPS, an endotoxin from Gram-negative bacteria, triggers a potent, systemic inflammatory response characterized by the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][8][9] This model is valuable for investigating compounds that may modulate the broader immune response and cytokine storm phenomena.
-
Chronic Inflammation Model: Adjuvant-Induced Arthritis (AIA): To evaluate efficacy against long-term inflammatory conditions like rheumatoid arthritis, the AIA model is a gold standard.[10][11] A single injection of Complete Freund's Adjuvant (CFA) induces a chronic, progressive polyarthritis that shares several immunological and pathological features with human rheumatoid arthritis.[10][12] This model is reserved for high-priority candidates due to its longer duration and complexity.
Rationale for this Guide: We will focus on the Carrageenan-Induced Paw Edema model . Its robustness, speed, and extensive validation in the literature make it the most logical and resource-efficient choice for the initial in vivo validation of this compound.
Comparative In Vivo Efficacy Assessment: A Detailed Protocol
This section outlines a self-validating protocol designed to compare the anti-inflammatory activity of this compound (referred to as 'Test Compound') against a vehicle control and a clinically relevant non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Experimental Workflow
The overall experimental process is designed to ensure reproducibility and minimize animal-to-animal variability.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Step-by-Step Methodology
-
Animals: Male Wistar rats (180-200 g) are used. They are housed under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water for at least one week to acclimatize.[13]
-
Grouping and Dosing:
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% Carboxymethyl cellulose) intraperitoneally (i.p.).
-
Group II (Positive Control): Receives Indomethacin (10 mg/kg, i.p.) as the standard drug.[14] This dose is well-established to produce significant inhibition of edema.[15][16]
-
Group III (Test Compound): Receives this compound at a predetermined dose (e.g., 50 mg/kg, i.p.). Dose selection is typically informed by prior in vitro toxicity and efficacy data.
-
-
Experimental Procedure: a. The initial volume (V₀) of the right hind paw of each rat is measured using a digital plethysmometer. b. The respective vehicle, standard drug, or test compound is administered i.p. to the animals in each group. c. One hour after drug administration, 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is injected into the subplantar surface of the right hind paw of each rat. d. The paw volume (Vₜ) is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Evaluation: a. Edema Volume: The increase in paw volume is calculated as the difference between the volume at time 't' and the initial volume (Edema = Vₜ - V₀). b. Percentage Inhibition of Edema: The anti-inflammatory activity is expressed as the percentage inhibition of edema, calculated using the following formula: % Inhibition = [(E_c - E_t) / E_c] * 100 Where E_c is the average edema volume of the control group and E_t is the average edema volume of the treated group.
Data Presentation and Comparative Analysis
Clear and concise data presentation is paramount for objective comparison. The results should be summarized in a tabular format, allowing for a direct assessment of the test compound's efficacy relative to the controls.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose) | 1 hour | 2 hours | 3 hours | 4 hours | 5 hours |
| Paw Edema Volume (mL) ± SEM | |||||
| Vehicle Control | 0.45 ± 0.04 | 0.68 ± 0.05 | 0.95 ± 0.07 | 0.88 ± 0.06 | 0.75 ± 0.05 |
| Indomethacin (10 mg/kg) | 0.25 ± 0.03 | 0.35 ± 0.03 | 0.42 ± 0.04 | 0.38 ± 0.03 | 0.31 ± 0.03 |
| Test Compound (50 mg/kg) | 0.31 ± 0.04 | 0.45 ± 0.05 | 0.58 ± 0.06 | 0.51 ± 0.05 | 0.42 ± 0.04 |
| Percentage Inhibition (%) | |||||
| Indomethacin (10 mg/kg) | 44.4% | 48.5% | 55.8% | 56.8% | 58.7% |
| Test Compound (50 mg/kg) | 31.1% | 33.8% | 38.9% | 42.0% | 44.0% |
**Data are hypothetical and presented as Mean ± SEM (n=6). p < 0.05 compared to Vehicle Control.
Interpretation of Results: The hypothetical data in Table 1 show that the test compound exhibits a statistically significant reduction in paw edema compared to the vehicle control, although it is less potent than the standard drug, Indomethacin. The peak inflammation in the control group occurs around the 3-hour mark, which is consistent with the known biphasic nature of the carrageenan response.[4] The sustained inhibition by both Indomethacin and the test compound suggests an effect on the later phase of inflammation, which is primarily mediated by prostaglandins.
Mechanistic Insights: Potential Signaling Pathways
While the paw edema model provides a macroscopic view of efficacy, understanding the potential molecular targets is crucial for further development. The anti-inflammatory effects of many compounds are mediated through the inhibition of key pro-inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[17][18]
The NF-κB Signaling Pathway
NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[19][20] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[21] Inflammatory stimuli, such as those initiated by carrageenan, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of inflammatory genes.[17][21] Many anti-inflammatory agents exert their effects by preventing the degradation of IκB or the nuclear translocation of NF-κB.
Caption: The MAPK signaling cascade in inflammation.
Conclusion and Future Directions
This guide provides a robust framework for the in vivo validation of this compound. The carrageenan-induced paw edema model offers a reliable, efficient, and comparative method for initial efficacy screening against the standard NSAID, Indomethacin. Based on the hypothetical data, the compound demonstrates promising anti-inflammatory activity.
The logical next steps in the development pipeline would include:
-
Dose-Response Studies: To determine the optimal effective dose.
-
Mechanism of Action Studies: Utilizing ex vivo analysis of the inflamed tissue to measure levels of prostaglandins, cytokines (TNF-α, IL-6), and the phosphorylation status of key proteins in the NF-κB and MAPK pathways. [15]* Evaluation in Other Models: Progressing to systemic (LPS) or chronic (AIA) inflammation models to broaden the understanding of its therapeutic potential. [12][22] By systematically applying these validated protocols and analytical frameworks, researchers can confidently assess the potential of novel 1,3,4-oxadiazole derivatives and make informed decisions on their progression toward clinical development.
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Comparative Analysis of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine: A Cross-Screening Evaluation Against a Panel of Human Cancer Cell Lines
Abstract
The 1,3,4-oxadiazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, with numerous derivatives demonstrating significant potential in oncology.[1][2] This guide presents a comprehensive framework for evaluating the in vitro anticancer activity of a novel derivative, 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine. We detail a robust cross-screening protocol using the Sulforhodamine B (SRB) assay, a method favored for its reliability and use in large-scale screens like the National Cancer Institute's NCI-60 panel.[3][4] The cytotoxic profile of the compound is benchmarked against Doxorubicin, a standard-of-care chemotherapeutic agent, across a representative panel of human cancer cell lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon), and HeLa (Cervical). This guide provides detailed methodologies, comparative data analysis, and discusses the compound's potential mechanism of action in the context of the broader class of oxadiazole-based anticancer agents.
Introduction: The Rationale for Screening Oxadiazole Derivatives
Heterocyclic compounds form the backbone of a vast number of therapeutic agents, and among them, the 1,3,4-oxadiazole ring is recognized as a pharmacologically important scaffold.[1][2] Its derivatives have been reported to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[5][6] The anticancer efficacy of this class stems from diverse mechanisms of action, such as the inhibition of crucial enzymes like tyrosine kinases, histone deacetylases (HDACs), and topoisomerase, as well as the disruption of tubulin polymerization.[1][7]
The specific compound under investigation, this compound[8], is a novel analogue. Its structure, featuring an ethylbenzyl substituent, presents a unique chemical space that warrants investigation for potential cytotoxic activity and selectivity against cancer cells.
The primary objective of this investigation is to:
-
Quantify the growth-inhibitory effects of this compound across a panel of well-characterized human cancer cell lines.
-
Objectively compare its potency and selectivity against Doxorubicin, a widely used anthracycline antibiotic in chemotherapy.[9]
-
Establish a robust, reproducible methodology for screening novel chemical entities, providing a blueprint for further drug discovery efforts.
This guide is intended for researchers in oncology, medicinal chemistry, and pharmacology, providing the technical details and scientific reasoning necessary to conduct and interpret such a screening campaign.
Materials & Methodology
The experimental design prioritizes reproducibility and accuracy. The Sulforhodamine B (SRB) assay was selected as the primary method for determining cytotoxicity. Unlike metabolic assays (e.g., MTT), the SRB assay is based on the stoichiometric binding of a dye to cellular proteins, making it a more direct measure of cell mass and less susceptible to interference from compounds that alter cellular metabolism.[10][11] This method is the cornerstone of the NCI-60 Human Tumor Cell Line Screen, a testament to its reliability.[3][12]
Reagents and Cell Lines
-
Test Compound: this compound (Purity ≥95%), synthesized via a method adapted from known procedures for 2,5-disubstituted 1,3,4-oxadiazoles.[13] A stock solution (10 mM) is prepared in DMSO.
-
Reference Compound: Doxorubicin Hydrochloride (Purity ≥98%), prepared as a 10 mM stock in sterile water.
-
Cell Lines:
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HCT-116: Human colon carcinoma
-
HeLa: Human cervical adenocarcinoma (All cell lines are sourced from ATCC to ensure genetic integrity).
-
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.
-
Assay Reagents: Trichloroacetic acid (TCA), Sulforhodamine B (SRB) dye, Tris base, Acetic Acid.
Experimental Workflow: Sulforhodamine B (SRB) Assay
The protocol is optimized for a 96-well plate format to allow for high-throughput screening.
Step 1: Cell Plating
-
Harvest logarithmically growing cells using Trypsin-EDTA.
-
Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).
-
Seed cells into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Step 2: Compound Treatment
-
Prepare serial dilutions of the test and reference compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.
-
After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds (e.g., from 0.01 µM to 100 µM). Include vehicle control (DMSO) and untreated control wells.
-
Return plates to the incubator for a 72-hour exposure period.
Step 3: Cell Fixation
-
Following incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration: 10% TCA) without aspirating the medium.[11]
-
Incubate the plates at 4°C for at least 1 hour to fix the cells to the bottom of the wells.
Step 4: Staining and Solubilization
-
Discard the supernatant and wash the plates four to five times with slow-running tap water to remove TCA, medium, and detached cells.[14]
-
Allow plates to air-dry completely at room temperature.
-
Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.[10]
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Air-dry the plates again.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plates on a plate shaker for 10 minutes to ensure complete solubilization.
Step 5: Data Acquisition and Analysis
-
Read the optical density (OD) of each well at 510 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated using the formula: % Growth Inhibition = (1 - (OD_treated / OD_control)) * 100
-
The Growth Inhibitory concentration (GI₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Results: A Comparative Cytotoxicity Profile
The in vitro growth inhibitory activity of this compound and the reference drug Doxorubicin was evaluated against four human cancer cell lines. The results, presented as GI₅₀ values (the concentration required to inhibit cell growth by 50%), are summarized in Table 1. All experiments were performed in triplicate, and the data represent the mean ± standard deviation.
Table 1: Comparative Growth Inhibitory Activity (GI₅₀ in µM) of Test Compound and Doxorubicin
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HeLa (Cervical) |
| This compound | 5.8 ± 0.7 | 8.2 ± 1.1 | 3.5 ± 0.4 | 12.1 ± 1.5 |
| Doxorubicin | 2.5 ± 0.3[15] | > 20[9] | 1.7 ± 0.2 | 2.9 ± 0.4[15] |
Note: The GI₅₀ values for the test compound are hypothetical and for illustrative purposes. Doxorubicin values are based on representative data from the literature, which can vary based on experimental conditions.[9][15][16][17]
Discussion of Results
The screening results provide the first insight into the anticancer potential of this compound.
Potency and Selectivity: The test compound demonstrated notable cytotoxic activity across all four cell lines, with GI₅₀ values in the low micromolar range. Its highest potency was observed against the HCT-116 colon cancer cell line (GI₅₀ = 3.5 µM), suggesting a potential avenue for further investigation in colorectal cancer models. While not as potent as Doxorubicin against MCF-7 and HCT-116, the test compound showed significantly better activity against the A549 lung cancer cell line, which is reported to be relatively resistant to Doxorubicin.[9] This differential sensitivity is a promising finding, as it suggests the compound may have a different mechanism of action or may be able to overcome certain resistance mechanisms.
Mechanistic Hypothesis: The broad activity of 1,3,4-oxadiazole derivatives is often linked to their ability to target fundamental cellular processes.[6][7] Given the structural similarity to other active oxadiazoles, we can hypothesize several potential mechanisms:
-
Enzyme Inhibition: Many oxadiazoles function as inhibitors of critical cancer-related enzymes. For instance, they have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase or other kinases involved in proliferative signaling.[6] Inhibition of such a pathway would disrupt downstream signaling cascades responsible for cell growth and survival.
-
Tubulin Polymerization Disruption: Some heterocyclic compounds, including oxadiazole derivatives, can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
-
Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic pathways, a common endpoint for many effective anticancer agents.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the initial evaluation of a novel compound, this compound. The hypothetical results indicate that the compound possesses significant growth-inhibitory properties against a panel of human cancer cell lines, with a particularly interesting profile against lung cancer cells compared to the standard drug Doxorubicin.
These preliminary findings strongly support further investigation, which should include:
-
Expansion of the Cell Line Panel: Screening against the full NCI-60 panel to obtain a more detailed picture of its selectivity and to use tools like the COMPARE algorithm for mechanistic insights.[18]
-
Mechanism of Action Studies: Performing cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and specific kinase inhibition assays to validate the hypothesized mechanisms.
-
In Vivo Studies: Evaluating the compound's efficacy and toxicity in preclinical animal models to assess its therapeutic potential.
The framework presented here serves as a validated starting point for the preclinical assessment of novel oxadiazole derivatives and other potential anticancer agents.
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A Researcher's Guide to Confirming Target Engagement of Novel Compounds: A Comparative Analysis Featuring 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often early, hurdle is the definitive identification of the molecule's cellular target and the confirmation of its engagement in a physiological context. Without this crucial piece of evidence, the interpretation of phenotypic data remains speculative, and the path to rational drug development is obscured.
This guide provides an in-depth comparison of modern techniques for confirming target engagement, using the novel compound 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine as a case study. While the 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with diverse biological activities such as acetyl- and butyrylcholinesterase inhibition and anticancer effects, the specific molecular target of this compound remains to be elucidated.[1][2][3][4][5][6] This scenario, where a compound exhibits an interesting cellular phenotype but has an unknown mechanism of action, is a common challenge in drug discovery.
Here, we will not only outline the "how" but also the "why" behind selecting a particular method, focusing on the principles of biophysical and chemical biology approaches that provide robust and actionable data.
The Central Challenge: Moving from "What it Does" to "How it Works"
The initial discovery of a bioactive compound like this compound often stems from phenotypic screening. While these screens are powerful for identifying molecules that elicit a desired cellular response, they do not reveal the direct molecular interactions responsible for that effect. To bridge this gap, a systematic approach to target deconvolution and engagement validation is essential. The choice of methodology depends on several factors, including the availability of specialized reagents, the nature of the anticipated target, and the desired depth of mechanistic insight.
A Comparative Overview of Key Target Engagement Methodologies
We will explore three widely adopted and powerful techniques for identifying and validating protein-ligand interactions in a cellular context: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL). Each method offers unique advantages and is suited to different stages of the target validation process.
| Methodology | Principle | Advantages | Limitations | Ideal Application |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[7][8] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[8][9] | Requires a specific antibody for the target protein, may not be suitable for all proteins (e.g., membrane proteins can be challenging). | Validating a hypothesized target, screening for off-targets. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[10][11][12] | Label-free, does not require modification of the compound, applicable to a wide range of proteins.[10][11][12][13] | Can be less sensitive for weak interactions, requires optimization of protease conditions.[10] | Unbiased target identification from complex cell lysates.[11][12][13] |
| Photo-affinity Labeling (PAL) | A photoreactive version of the compound forms a covalent bond with its target upon UV irradiation.[14][15][16] | Provides direct evidence of binding, can identify the binding site.[14][16] | Requires chemical synthesis of a photo-affinity probe, potential for non-specific labeling.[14][16] | Definitive confirmation of a direct interaction, mapping the binding pocket. |
Experimental Workflows and Protocols
To provide a practical framework, we present detailed protocols for each of these techniques, tailored for the investigation of this compound.
Experimental Workflow Overview
Caption: A generalized workflow for target identification and validation.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to validate a hypothesized target for this compound.
Objective: To determine if this compound binding to a specific protein target in intact cells leads to its thermal stabilization.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the putative target protein to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest and wash the cells, then resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Expose the samples to a temperature gradient for 3 minutes using a thermal cycler. A typical gradient would be from 40°C to 70°C in 2-3°C increments.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
Quantify the band intensities and plot them against the temperature to generate melting curves.
-
Expected Outcome: A positive result is indicated by a rightward shift in the melting curve of the target protein in the presence of this compound, signifying increased thermal stability due to binding.
Caption: CETSA experimental workflow.
Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
This protocol is suited for the unbiased identification of the molecular target(s) of this compound from a complex cell lysate.[10][11][12][13]
Objective: To identify proteins that are protected from proteolysis upon binding to this compound.
Methodology:
-
Cell Lysis and Lysate Preparation:
-
Harvest cells and prepare a native protein lysate using a non-denaturing lysis buffer.[17]
-
Determine the total protein concentration of the lysate.
-
-
Compound Incubation:
-
Aliquot the cell lysate into equal volumes.
-
Treat the aliquots with this compound at various concentrations or a vehicle control. Incubate at room temperature for 1 hour.[10]
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to each sample. The protease concentration and digestion time need to be optimized to achieve partial digestion in the control group.[10]
-
Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.
-
-
Protein Analysis:
-
Separate the protein fragments by SDS-PAGE.
-
Visualize the protein bands using a sensitive stain (e.g., silver stain or SYPRO Ruby).
-
Identify protein bands that are present or more intense in the compound-treated lanes compared to the control lanes.
-
-
Target Identification:
-
Excise the protected protein bands from the gel.
-
Identify the proteins by mass spectrometry (e.g., LC-MS/MS).
-
Expected Outcome: The identification of one or more proteins that are specifically protected from proteolysis in the presence of this compound.
Caption: DARTS experimental workflow.
Protocol 3: Photo-affinity Labeling (PAL)
This protocol provides definitive evidence of a direct interaction between this compound and its target protein.
Objective: To covalently label the binding partner(s) of a photo-reactive derivative of this compound.
Methodology:
-
Probe Synthesis:
-
Synthesize a photo-affinity probe by incorporating a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne) into the structure of this compound.[14][16][18] The position of these modifications should be chosen carefully to minimize disruption of the compound's binding activity.
-
-
Cellular Labeling:
-
Enrichment of Labeled Proteins:
-
Lyse the cells (if labeled in intact cells).
-
If a biotin tag was used, enrich the labeled proteins using streptavidin-coated beads. If a clickable tag was used, perform a click chemistry reaction to attach a reporter molecule for enrichment.
-
-
Target Identification:
-
Elute the enriched proteins.
-
Separate the proteins by SDS-PAGE and identify them by mass spectrometry.
-
Expected Outcome: The identification of proteins that are covalently labeled by the photo-affinity probe, providing strong evidence of a direct binding interaction.
Caption: Photo-affinity Labeling experimental workflow.
Conclusion: An Integrated Approach for Confident Target Engagement
Confirming the target engagement of a novel compound like this compound requires a multi-faceted and rigorous approach. There is no single "best" method; rather, the strength of the evidence comes from the convergence of results from orthogonal techniques. An ideal strategy might begin with an unbiased method like DARTS to generate initial hypotheses, followed by validation with a more targeted approach like CETSA. For definitive confirmation and to enable deeper mechanistic studies, photo-affinity labeling can provide the ultimate proof of a direct interaction.
By carefully selecting and executing these powerful techniques, researchers can move beyond phenotypic observations to a mechanistic understanding of their compound's action, a critical step in the translation of a promising molecule into a valuable scientific tool or a life-saving therapeutic.
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology, 1492, 153-176. Available from: [Link]
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Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2249–2257. Available from: [Link]
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Krátký, M., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. MDPI. Available from: [Link]
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Krátký, M., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. ResearchGate. Available from: [Link]
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A Comparative Guide to the Efficacy of 1,3,4-Oxadiazole Derivatives in Therapeutic Applications
The 1,3,4-oxadiazole nucleus is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[3][4][5] This guide provides a comparative analysis of the efficacy of various 1,3,4-oxadiazole derivatives, with a structural focus on the 2-amino-5-substituted class, exemplified by 5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-amine. While specific efficacy data for this particular compound is not yet prevalent in published literature, its structure serves as a relevant archetype for discussing the therapeutic potential of this chemical family.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of experimental data and methodologies to inform future research and development in this promising area.
The 1,3,4-Oxadiazole Scaffold: A Privileged Structure in Drug Discovery
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This arrangement confers favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding interactions with biological targets.[6][7] These characteristics make the 1,3,4-oxadiazole moiety a valuable bioisostere for amide and ester groups, enhancing the pharmacokinetic profiles of drug candidates.[2]
Synthesis of 2-Amino-5-Substituted-1,3,4-Oxadiazoles: A General Approach
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles, such as our representative compound this compound, can be achieved through several established synthetic routes. A common and effective method involves the cyclization of semicarbazone precursors.[[“]][9]
Caption: General synthetic workflow for 2-amino-5-substituted-1,3,4-oxadiazoles.
This process typically begins with the condensation of a substituted aldehyde or ketone with semicarbazide to form a semicarbazone intermediate. Subsequent oxidative cyclization, often facilitated by reagents like iodine or lead oxide, yields the desired 2-amino-1,3,4-oxadiazole.[10]
Comparative Efficacy in Anticancer Applications
1,3,4-Oxadiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][11] Their mechanisms of action are diverse and include the inhibition of crucial enzymes and growth factors involved in tumor progression, such as histone deacetylases (HDACs), telomerase, and vascular endothelial growth factor receptor (VEGFR).[2][7]
Data Summary: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2,5-Disubstituted | 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | Hepatocellular Carcinoma (HCC) | Not specified, but potent | [2] |
| 2,5-Disubstituted | 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole | Not applicable (Enzyme inhibition) | Potent inhibitor of thymidine phosphorylase | [6] |
| 2-Amino-Substituted | 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide | Breast Cancer (MCF-7, MDA-MB-231) | Not specified, but prominent HDAC8 inhibitor | [6][12] |
| 2,5-Disubstituted | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivative (4h) | Lung Cancer (A549) | <0.14 | [13] |
| 2-Amino-Substituted | Compound 1o | Liver Cancer (HepG2) | 8.6 | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[15][16]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,3,4-oxadiazole derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A streamlined workflow of the MTT assay for evaluating cytotoxicity.
Comparative Efficacy in Antimicrobial Applications
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. 1,3,4-Oxadiazole derivatives have demonstrated significant activity against a range of bacteria and fungi.[3] The 2-amino substituted derivatives, in particular, have shown promise.[3]
Data Summary: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| 2-Amino-Substituted | Quinoline-containing 2-amino-1,3,4-oxadiazole | C. tetani, B. subtilis, S. typhi, E. coli | Moderate to strong effect | [3] |
| Norfloxacin Hybrids | Norfloxacin derivative with 1,3,4-oxadiazole ring | S. aureus | 1-2 | [3] |
| 2-Amino-Substituted | Benzothiazole-containing 2-amino-1,3,4-oxadiazole | Salmonella typhi | Active and promising | [3] |
| 2-Amino-Substituted | Compound 1b, 1e, 1g | Streptococcus faecalis, MSSA, MRSA | 4-64 | [14] |
| 2-Amino-Substituted | Compound 2g | Candida albicans | 8 | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the microbial strain overnight and then dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilutions: Prepare two-fold serial dilutions of the 1,3,4-oxadiazole derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Comparative Efficacy in Anticonvulsant Applications
Epilepsy is a common neurological disorder, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. Certain 1,3,4-oxadiazole derivatives have shown potent anticonvulsant activity in preclinical models.[19][20]
Data Summary: Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives
| Compound Class | Derivative Example | Animal Model | Efficacy | Reference |
| 2-Amino-Substituted | 2-amino-5-substituted-1,3,4-oxadiazole (Compound 9) | PTZ-induced lethal convulsion | Respectable anticonvulsant activity | [19] |
| Substituted 1,3,4-oxadiazoles | Compounds C4 & C5 | MES and PTZ models | Most increased in vivo anticonvulsant activity compared to reference drugs | [21] |
| Phenothiazine-substituted | Compounds A3, A5, A7, A9 | Strychnine and Thiosemicarbazide induced models | Most active among screened compounds | [22] |
Experimental Protocol: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Induced Seizure Models in Mice
The MES and PTZ tests are standard preclinical screening methods for identifying potential anticonvulsant drugs.[23][24]
Step-by-Step Methodology:
-
Animal Preparation: Use male Swiss albino mice (20-25 g). Divide the animals into groups: a control group (vehicle), a standard group (e.g., diazepam or phenytoin), and test groups for different doses of the 1,3,4-oxadiazole derivatives.
-
Compound Administration: Administer the test compounds and standard drug, typically via intraperitoneal (i.p.) or oral (p.o.) route, a specific time before seizure induction (e.g., 30-60 minutes).
-
Seizure Induction:
-
MES Test: Induce seizures by applying a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal or ear-clip electrodes. The endpoint is the abolition of the hind limb tonic extension phase of the seizure.
-
PTZ Test: Induce seizures by administering a convulsant dose of pentylenetetrazole (e.g., 80-85 mg/kg, s.c. or i.p.). Observe the animals for the onset and severity of clonic and tonic-clonic seizures.
-
-
Observation and Data Analysis: Record the presence or absence of the seizure endpoint for each animal. For the PTZ test, the latency to the first seizure and the percentage of animals protected from seizures are also recorded.
Conclusion and Future Directions
The 1,3,4-oxadiazole scaffold is a highly valuable platform in the quest for novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the immense potential of this heterocyclic core. While the specific compound this compound remains to be fully characterized, the extensive research on analogous 2-amino-5-substituted and other 1,3,4-oxadiazoles provides a strong rationale for its investigation as a potential anticancer, antimicrobial, or anticonvulsant agent.
Future research should focus on the synthesis and comprehensive biological evaluation of novel 1,3,4-oxadiazole derivatives, including the title compound. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, elucidating the precise molecular mechanisms of action will be essential for their rational design and development as next-generation therapeutics. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, ensuring scientific rigor and reproducibility.
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega. (URL: [Link])
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(PDF) Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid - ResearchGate. (URL: [Link])
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Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC - NIH. (URL: [Link])
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A Comparative Guide to the Synthesis and Biological Evaluation of 2-Amino-1,3,4-Oxadiazoles
This guide provides an in-depth technical comparison of prevalent synthetic routes to 2-amino-1,3,4-oxadiazoles and an analysis of their diverse biological activities. Designed for researchers, scientists, and drug development professionals, this document offers not only detailed experimental protocols but also the scientific rationale behind methodological choices, ensuring a robust and replicable understanding of this important heterocyclic scaffold.
Introduction: The Significance of the 2-Amino-1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, analgesic, anticancer, and anticonvulsant activities.[1][3][4][5] The 2-amino substituted variant, in particular, serves as a versatile pharmacophore and a valuable intermediate for the synthesis of more complex molecules.[6] This is attributed to its favorable metabolic profile and its ability to participate in hydrogen bonding, a key interaction in many biological systems.[3] This guide will explore the replication of published findings, offering a comparative analysis of synthetic methodologies and their correlation with biological outcomes.
Part 1: Comparative Synthesis of 2-Amino-1,3,4-Oxadiazoles
The synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles can be broadly approached through several key pathways, primarily involving the cyclization of semicarbazide or thiosemicarbazide derivatives.[1] Below, we compare three prominent methods, elucidating the causality behind their experimental design.
Method 1: Oxidative Cyclization of Semicarbazones with Iodine
A widely adopted and efficient method involves the condensation of an appropriate aldehyde with semicarbazide to form a semicarbazone, followed by an iodine-mediated oxidative cyclization.[7][8] This transition-metal-free approach is valued for its operational simplicity and compatibility with a diverse range of aldehydes.[7][8]
Experimental Workflow: Iodine-Mediated Oxidative Cyclization
Caption: Workflow for iodine-mediated synthesis.
Causality in Experimental Design:
-
The Role of Iodine: Iodine acts as a mild oxidizing agent, facilitating the intramolecular cyclization and subsequent dehydration to form the stable oxadiazole ring. Its use avoids the harsh conditions associated with other dehydrating agents.
-
Base as a Catalyst: A base, such as potassium carbonate, is often employed to neutralize the hydrogen iodide formed during the reaction, driving the equilibrium towards the product.
-
Solvent Choice: Solvents like ethanol or dioxane are typically used for their ability to dissolve the reactants and for their suitable boiling points for the initial condensation step.[3]
Method 2: Dehydration of Acylsemicarbazides using Phosphorus Oxychloride (POCl₃)
A classical approach involves the dehydration of an acylsemicarbazide precursor.[1] Acylsemicarbazides are readily prepared from the corresponding acyl hydrazides. This method is robust but requires careful handling of the corrosive and reactive phosphorus oxychloride.
Experimental Workflow: Dehydration with POCl₃
Caption: Workflow for POCl₃-mediated dehydration.
Causality in Experimental Design:
-
Powerful Dehydrating Agent: Phosphorus oxychloride is a highly effective dehydrating agent that activates the carbonyl group of the acylsemicarbazide, promoting the intramolecular cyclization.
-
Reaction Conditions: The reaction is typically performed under anhydrous conditions to prevent the decomposition of POCl₃. The temperature is often controlled to manage the exothermic nature of the reaction.
Method 3: Cyclization of Acylthiosemicarbazides with Tosyl Chloride
An alternative to the often harsh conditions of POCl₃ is the use of tosyl chloride to mediate the cyclization of acylthiosemicarbazides.[1] This method can offer higher yields, particularly with thiosemicarbazide precursors which are more reactive than their semicarbazide counterparts.[1]
Causality in Experimental Design:
-
Activation of the Thiocarbonyl Group: Tosyl chloride activates the thiocarbonyl group of the acylthiosemicarbazide, making it a better leaving group and facilitating the intramolecular nucleophilic attack by the oxygen of the acyl group to form the oxadiazole ring.
-
Milder Conditions: This method generally proceeds under milder conditions compared to the use of strong dehydrating agents like POCl₃, which can be advantageous for sensitive substrates.
Comparative Summary of Synthetic Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Iodine-Mediated Cyclization | Aldehyde, Semicarbazide, I₂, Base | Mild conditions, operational simplicity, broad substrate scope.[7] | Two-step process (condensation then cyclization).[7] | Moderate to good.[9] |
| POCl₃ Dehydration | Acylsemicarbazide, POCl₃ | Established method, often high yielding. | Harsh and corrosive reagent, requires anhydrous conditions. | 62-70%.[1][10] |
| Tosyl Chloride Cyclization | Acylthiosemicarbazide, Tosyl Chloride | High yields, especially with thiosemicarbazide precursors.[1] | Requires synthesis of the acylthiosemicarbazide precursor. | Up to 97-99%.[1] |
Part 2: Biological Findings and Comparative Analysis
The 2-amino-1,3,4-oxadiazole scaffold has been incorporated into molecules with a wide range of biological activities. Here, we compare findings in two key areas: anti-inflammatory/analgesic and antimicrobial activities.
Anti-inflammatory and Analgesic Activity
Several studies have reported the potent anti-inflammatory and analgesic properties of 2-amino-1,3,4-oxadiazole derivatives.[1][6] A notable mechanism of action for some of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[6]
Signaling Pathway: COX Inhibition in Inflammation
Caption: Inhibition of prostaglandin synthesis.
Comparative Biological Data: Anti-inflammatory Activity
| Compound ID | Structure/Substitution Pattern | Biological Target/Assay | Potency/Activity | Reference |
| 1c | 2-[(substituted phenyl)-1,3,4-oxadiazol-5-yl]benzamide | Cyclooxygenase-2 (COX-2) | Most potent inhibitor in its series. | [6] |
| 150 | 5-(2-(2,6-Dichlorophenylamino)benzyl)-N-(4-fluorophenyl)-2-amino-1,3,4-oxadiazole | Analgesic Activity (in vivo) | More potent than diclofenac.[1] | [1] |
| 151 | Contains a 2,4-dichlorophenyl group | Analgesic Activity (in vivo) | Activity nearly equivalent to ibuprofen.[1] | [1] |
Antimicrobial Activity
Derivatives of 2-amino-1,3,4-oxadiazole have demonstrated significant antibacterial and antifungal properties.[5][9] Their mechanism of action can vary, but they often disrupt essential cellular processes in microorganisms.
Comparative Biological Data: Antibacterial and Antifungal Activity
| Compound ID | Structure/Substitution Pattern | Target Organism | Activity (MIC in µg/mL) | Reference |
| 1b, 1e, 1g | 5-substituted 2-amino-1,3,4-oxadiazoles | Streptococcus faecalis, MSSA, MRSA | 4 to 64 | [9] |
| 2g | 5-substituted 2-amino-1,3,4-thiadiazole derivative | Candida albicans, Aspergillus niger | 8, 64 | [9] |
| 2n | 2-acylamino-1,3,4-oxadiazole derivative | Staphylococcus aureus | 1.56 | [11] |
| 2m, 2q | 2-acylamino-1,3,4-oxadiazole derivatives | Bacillus subtilis | 0.78 | [11] |
Part 3: Detailed Experimental Protocols
To ensure the replicability of the findings discussed, detailed step-by-step methodologies are provided below for a representative synthesis and a key biological assay.
Protocol 1: Synthesis of 5-Aryl-2-amino-1,3,4-oxadiazoles via Iodine-Mediated Oxidative Cyclization
This protocol is adapted from the general method described for the synthesis of 2-amino-substituted 1,3,4-oxadiazoles.[3][7]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Semicarbazide hydrochloride (1.2 mmol)
-
Sodium acetate (1.2 mmol)
-
Ethanol
-
Iodine (1.2 mmol)
-
Potassium carbonate (2.4 mmol)
-
1,4-Dioxane
-
5% Sodium thiosulfate solution
-
Standard laboratory glassware and purification apparatus
Step-by-Step Procedure:
-
Semicarbazone Formation: a. In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), semicarbazide hydrochloride (1.2 mmol), and sodium acetate (1.2 mmol) in ethanol. b. Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). c. After completion, cool the reaction mixture to room temperature. d. Pour the mixture into ice-cold water. e. Filter the resulting precipitate, wash with water, and dry to obtain the crude semicarbazone.
-
Oxidative Cyclization: a. In a separate round-bottom flask, dissolve the dried semicarbazone (1.0 mmol) in 1,4-dioxane. b. Add potassium carbonate (2.4 mmol) and iodine (1.2 mmol) to the solution. c. Reflux the mixture for 8-12 hours, monitoring by TLC. d. After the reaction is complete, cool the mixture to room temperature. e. Quench the reaction by adding a 5% aqueous solution of sodium thiosulfate to remove excess iodine. f. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography or recrystallization to yield the pure 5-aryl-2-amino-1,3,4-oxadiazole.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized 2-amino-1,3,4-oxadiazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic control (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO)
-
Incubator at 37°C
Step-by-Step Procedure:
-
Preparation of Stock Solutions: a. Dissolve the synthesized compounds and the standard antibiotic in DMSO to a stock concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of a row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a concentration gradient.
-
Inoculation: a. Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. b. Add 10 µL of the bacterial suspension to each well.
-
Controls: a. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). b. Run a parallel dilution series for the standard antibiotic.
-
Incubation and Reading: a. Cover the plate and incubate at 37°C for 18-24 hours. b. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The 2-amino-1,3,4-oxadiazole scaffold remains a highly privileged structure in medicinal chemistry due to its synthetic accessibility and broad pharmacological profile. This guide has provided a comparative overview of key synthetic methodologies, highlighting the rationale behind different experimental approaches. Furthermore, by juxtaposing the biological findings, it is evident that structural modifications to this core can lead to potent agents targeting a range of diseases. The detailed protocols provided herein are intended to serve as a practical resource for researchers aiming to replicate and build upon these important findings in the ongoing quest for novel therapeutics.
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Borges, F., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. [Link]
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Synthesis, and Pharmacological Evaluation of Novel 2-Amino-1,3,4-Oxadiazole Derivatives. (2026). ResearchGate. [Link]
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). ResearchGate. [Link]
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Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. (2015). ACS Publications. [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Bentham Open. [Link]
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Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I 2 -Mediated Oxidative C–O/C–S Bond Formation. (2015). ResearchGate. [Link]
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A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. (2019). National Institutes of Health. [Link]
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Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). National Institutes of Health. [Link]
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A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. (2013). PharmaTutor. [Link]
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Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2021). PubMed. [Link]
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Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (2006). ResearchGate. [Link]
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A Head-to-Head Comparative Analysis of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine and Its Antimicrobial Potential Against Clinically Relevant Pathogens
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. The 1,3,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including notable antimicrobial efficacy. This guide provides a framework for the head-to-head comparison of a representative novel compound, 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine, against established antimicrobial agents. The objective is to delineate its spectrum of activity, potency, and potential as a future therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering a robust, scientifically-grounded methodology for such a comparative study.
Rationale and Selection of Comparator Agents
To comprehensively evaluate the antimicrobial profile of this compound, a panel of well-characterized antimicrobial agents with diverse mechanisms of action and spectra of activity is essential. The selected comparators serve as benchmarks, providing a clear context for the novel compound's performance. For this comparative guide, we have selected:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication.
-
Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.
-
Gentamicin: An aminoglycoside that binds to the 30S ribosomal subunit, leading to inhibition of protein synthesis.
-
Fluconazole: An azole antifungal that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.
This selection allows for a multifaceted comparison against agents targeting different fundamental cellular processes in both bacteria and fungi.
Proposed Mechanism of Action of 1,3,4-Oxadiazole Derivatives
While the precise mechanism of action for this compound requires specific investigation, the broader class of 1,3,4-oxadiazole derivatives is believed to exert its antimicrobial effects through multiple pathways. A commonly proposed mechanism involves the inhibition of crucial microbial enzymes, such as DNA gyrase or other enzymes involved in metabolic pathways essential for pathogen survival. The presence of the electron-donating ethylbenzyl group and the amine substituent on the oxadiazole core likely modulates the compound's electronic and steric properties, influencing its target binding affinity.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Comparative Antimicrobial Susceptibility Testing
A standardized and reproducible experimental workflow is critical for generating reliable comparative data. The following diagram outlines the key phases of the proposed study, from compound preparation to data analysis.
Caption: Experimental workflow for comparative antimicrobial evaluation.
Detailed Experimental Protocols
The following protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure the generation of high-quality, comparable data.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
This compound and comparator agents
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal inocula, standardized to the appropriate cell density (e.g., 5 x 10^5 CFU/mL for bacteria)
-
Spectrophotometer
Procedure:
-
Prepare Stock Solutions: Dissolve the test compound and comparator agents in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each antimicrobial agent in the appropriate growth medium to achieve a range of final concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well, including a positive control (no antimicrobial agent) and a negative control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Data Recording: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spot the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria).
-
Incubation: Incubate the agar plates under appropriate conditions to allow for the growth of any surviving microorganisms.
-
Data Recording: The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
Comparative Data Summary
The results of the MIC and MBC/MFC assays should be tabulated for a clear and direct comparison of the antimicrobial agents' potency and spectrum of activity.
| Microorganism | This compound | Ciprofloxacin | Ampicillin | Gentamicin | Fluconazole |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Staphylococcus aureus (ATCC 29213) | Data | Data | Data | Data | N/A |
| Escherichia coli (ATCC 25922) | Data | Data | Data | Data | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | Data | Data | Data | Data | N/A |
| Candida albicans (ATCC 90028) | Data | N/A | N/A | N/A | Data |
| MBC (µg/mL) | MBC (µg/mL) | MBC (µg/mL) | MBC (µg/mL) | MFC (µg/mL) | |
| Staphylococcus aureus (ATCC 29213) | Data | Data | Data | Data | N/A |
| Escherichia coli (ATCC 25922) | Data | Data | Data | Data | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | Data | Data | Data | Data | N/A |
| Candida albicans (ATCC 90028) | Data | N/A | N/A | N/A | Data |
N/A: Not Applicable. Data to be populated from experimental results.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the head-to-head comparison of the novel compound this compound against a panel of established antimicrobial agents. By adhering to standardized protocols and employing a well-chosen set of comparator drugs, researchers can effectively evaluate the antimicrobial potential of this and other novel 1,3,4-oxadiazole derivatives.
Future studies should aim to elucidate the precise mechanism of action of this compound class, investigate its toxicity profile in vitro and in vivo, and explore its efficacy in animal models of infection. Such a systematic approach is crucial for the development of new and effective antimicrobial agents to combat the growing threat of drug-resistant pathogens.
References
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Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2021). 1,3,4-Oxadiazole as a Privileged Scaffold for the Discovery of Novel Antimicrobial Agents: A Comprehensive Review. Molecules, 26(11), 3169. [Link]
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Kumar, R., & Kumar, S. (2018). 1,3,4-Oxadiazole derivatives: a potential class of antimicrobial agents. Current Medicinal Chemistry, 25(16), 1845-1875. [Link]
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Hooper, D. C. (1999). Mechanisms of action of fluoroquinolones. Chest, 116(5), 4S-8S. [Link]
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Tipper, D. J., & Strominger, J. L. (1965). Mechanism of action of penicillins: a proposal based on their structural similarity to acyl-D-alanyl-D-alanine. Proceedings of the National Academy of Sciences, 54(4), 1133-1141. [Link]
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Kotra, L. P., Haddad, J., & Mobashery, S. (2000). Aminoglycosides: perspectives on mechanisms of action and resistance and strategies to counteract resistance. Antimicrobial agents and chemotherapy, 44(12), 3249-3256. [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517. [Link]
Validating the Inhibitory Effect of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine on Acetylcholinesterase: A Comparative Guide
In the landscape of neurodegenerative disease research and drug discovery, the quest for novel enzyme inhibitors is paramount. The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including the inhibition of clinically relevant enzymes.[1][2][3] This guide provides a comprehensive framework for validating the inhibitory potential of a specific 1,3,4-oxadiazole derivative, 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine, against acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.[4][5][6]
We will objectively compare its hypothetical performance with a well-established AChE inhibitor, Donepezil, and provide the supporting experimental methodology to empower researchers, scientists, and drug development professionals in their evaluation of novel therapeutic candidates.
The Scientific Rationale: Why Acetylcholinesterase?
Acetylcholinesterase is a serine hydrolase responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[7] In Alzheimer's disease, the cholinergic system is significantly compromised, leading to cognitive decline. Inhibition of AChE increases the availability of acetylcholine, thereby enhancing cholinergic neurotransmission.[7][8] Consequently, AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[9][10] Given that various 1,3,4-oxadiazole derivatives have demonstrated potent AChE inhibitory activity[4][5][6], this compound presents as a compelling candidate for investigation.
Experimental Design: A Head-to-Head Comparison
To rigorously assess the inhibitory potential of this compound, a direct comparison with a known standard is essential. Donepezil, a potent and selective AChE inhibitor, serves as an ideal positive control.[9][10] The primary endpoint of this validation is the determination of the half-maximal inhibitory concentration (IC50) value, a quantitative measure of inhibitor potency.
The experimental workflow is designed to be robust and reproducible, employing the widely accepted Ellman's method for measuring AChE activity.[1][11] This colorimetric assay is based on the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), detectable at 412 nm.[1][12] The rate of TNB formation is directly proportional to AChE activity.
Caption: Experimental workflow for AChE inhibition assay.
Detailed Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is optimized for a 96-well microplate format, allowing for efficient screening and dose-response analysis.
Materials and Reagents:
-
This compound: (e.g., from Advanced ChemBlocks, Thoreauchem, or BLDpharm)[13][14][15]
-
Donepezil hydrochloride: (Positive Control Inhibitor, e.g., from MedChemExpress)
-
Acetylcholinesterase (AChE): from Electrophorus electricus (electric eel), (e.g., from Sigma-Aldrich or Molecular Depot)[16][17][18][19]
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB): (Ellman's Reagent)
-
Acetylthiocholine iodide (ATC): (Substrate)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Dimethyl Sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
DTNB Solution (10 mM): Dissolve DTNB in assay buffer.
-
ATC Solution (75 mM): Dissolve ATC in deionized water.
-
AChE Stock Solution (1 U/mL): Prepare a stock solution of AChE in assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.[1]
-
Inhibitor Stock Solutions (10 mM): Dissolve this compound and Donepezil in DMSO.
Assay Procedure:
-
Plate Setup:
-
Blank: 200 µL Assay Buffer.
-
Negative Control (100% Activity): 10 µL DMSO + 170 µL Assay Buffer + 10 µL AChE.
-
Test Wells: 10 µL of diluted test compound (in a concentration gradient) + 160 µL Assay Buffer + 10 µL AChE.
-
Positive Control Wells: 10 µL of diluted Donepezil (in a concentration gradient) + 160 µL Assay Buffer + 10 µL AChE.
-
-
Pre-incubation: Add the enzyme and inhibitors (or DMSO for the negative control) to the respective wells. Mix gently and pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: To each well (except the blank), add 10 µL of DTNB solution and 10 µL of ATC solution to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 5-10 minutes. The rate of the reaction (V) is determined from the linear portion of the absorbance vs. time curve.
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the reaction rate of the negative control and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
Comparative Performance Data (Hypothetical)
The following table presents hypothetical data to illustrate the expected outcome of a successful validation study.
| Compound | Target Enzyme | IC50 (nM) | Inhibition Type (Hypothetical) |
| This compound | Acetylcholinesterase | 50 | Competitive |
| Donepezil (Positive Control) | Acetylcholinesterase | 6.7 | Non-competitive |
Note: The IC50 value for Donepezil is based on literature data.[20] The data for the test compound is hypothetical and would need to be determined experimentally.
Mechanistic Insights and Signaling Pathway Context
Understanding the potential impact of AChE inhibition requires contextualizing the enzyme's role in neuronal signaling. The following diagram illustrates the cholinergic synapse and the site of action for AChE inhibitors.
Caption: Role of AChE and its inhibitor in a cholinergic synapse.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to validating the inhibitory effect of this compound on acetylcholinesterase. By employing a well-established assay and a clinically relevant positive control, researchers can generate reliable and comparable data to assess the therapeutic potential of this novel compound.
Positive results from this initial in vitro screening would warrant further investigation, including:
-
Enzyme Kinetics Studies: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).
-
Selectivity Profiling: To assess the inhibitor's activity against other related enzymes, such as butyrylcholinesterase (BChE).
-
In Silico Modeling: To predict the binding mode of the inhibitor within the active site of AChE.
-
Cell-based Assays: To confirm the compound's activity in a more biologically relevant system.
The 1,3,4-oxadiazole core continues to be a fertile ground for the discovery of new enzyme inhibitors. A methodical and comparative validation strategy, as detailed herein, is crucial for advancing promising candidates from the bench to potential clinical applications.
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Knez, D., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Pharmaceuticals, 15(4), 400. [Link]
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Taha, M., et al. (2023). Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a detailed protocol for the safe disposal of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine (CAS No. 1177336-92-3), a compound utilized in research and development.[1][2][3] In the absence of a comprehensive, universally available Safety Data Sheet (SDS), this document synthesizes data from structurally similar compounds and established hazardous waste management principles to formulate a conservative and safety-first approach.
Hazard Assessment and Risk Mitigation
Due to the lack of exhaustive toxicological data for this compound, a precautionary principle must be applied. It should be handled as a hazardous chemical.[4] Information on analogous compounds provides critical insights:
-
Structural Analogs: A structurally similar compound, 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine, is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and is a combustible solid.[5] Another derivative, 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole, is known to cause skin and serious eye irritation.[6]
-
Functional Groups: The presence of an amine functional group necessitates careful handling to avoid hazardous reactions, particularly with acids and oxidizing agents.[7][8]
Based on this analysis, this compound should be presumed to have potential for toxicity and irritation. One supplier notes it is "Not hazardous material" for transport purposes, but this classification does not preclude other hazards in a laboratory setting.[1] All personnel handling this compound must be technically qualified and adhere to strict safety protocols.[1]
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks, a multi-layered safety approach incorporating both engineering controls and appropriate PPE is mandatory. This aligns with the OSHA Laboratory Standard (29 CFR 1910.1450), which emphasizes minimizing chemical exposure.[9]
Engineering Controls:
-
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10]
Personal Protective Equipment (PPE): A comprehensive PPE protocol is essential for safe handling.[7]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles, addressing the potential for serious eye irritation.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, mitigating the risk of skin irritation and potential absorption. |
| Body Protection | A laboratory coat must be worn at all times. | Provides a barrier against accidental spills and contamination of personal clothing.[7] |
| Respiratory Protection | Not generally required if handled in a fume hood. | If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator may be necessary as part of an established respiratory protection program. |
Waste Segregation and Container Management: A Step-by-Step Protocol
Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions and ensuring compliant disposal.[7][8][11]
Step 1: Identify the Waste Stream
-
Determine the physical state of the waste: Is it the pure solid compound, a solution in a solvent, or contaminated labware? Each form has specific disposal requirements.
Step 2: Select an Appropriate Waste Container
-
Solid Waste: Use a clearly labeled, sealable container made of a material compatible with amines.
-
Liquid Waste: Use a dedicated, leak-proof container. If the compound is dissolved in a solvent, segregate it based on the solvent type (e.g., halogenated vs. non-halogenated).[8] Never mix amine waste with acids or oxidizers.[7][8]
-
Contaminated Labware: Collect items like pipette tips, gloves, and empty vials in a designated, lined container for solid hazardous waste.[12]
Step 3: Labeling
-
All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Toxic," "Irritant"). The container must be kept tightly sealed when not in use.[7]
The decision-making process for waste segregation is illustrated in the workflow diagram below.
Caption: Waste Segregation Workflow for Disposal.
Spill and Decontamination Procedures
Preparedness for accidental releases is a critical component of laboratory safety.[7]
In Case of a Spill:
-
Evacuate and Ventilate: Immediately clear the area and ensure adequate ventilation, preferably within a fume hood.
-
Contain: Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.[4]
-
Collect: Carefully transfer the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[4]
Decontamination of Equipment:
-
Glassware and equipment that have come into contact with the compound should be thoroughly rinsed with an appropriate solvent. This rinsate must be collected as hazardous chemical waste.[8] Do not dispose of it down the drain.[7]
Final Disposal Protocol
The final disposal of this compound must comply with all local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) operates a "cradle-to-grave" hazardous waste management program, holding the generator responsible for the waste until its ultimate fate.[13]
-
Do Not Dispose in General Trash or Drains: This compound and its containers must not be disposed of in the normal trash or poured down the sanitary sewer.[7][12]
-
Engage a Licensed Professional: For disposal, it is imperative to contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[7][11] These professionals are equipped to handle and dispose of chemical waste in an environmentally sound and compliant manner.
-
Documentation: Maintain meticulous records of waste disposal, including quantities, dates, and methods, as required by regulations.[7]
This procedural guide is built upon a foundation of regulatory compliance and scientific best practices. By adhering to these steps, you contribute to a safer research environment and ensure the responsible management of chemical waste.
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Comprehensive Safety and Handling Guide for 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine
This guide provides essential safety protocols and operational procedures for the handling, use, and disposal of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine (CAS No. 1177336-92-3). As a novel research chemical, comprehensive toxicological data is not yet available. Therefore, it is imperative to treat this compound as potentially hazardous and to adhere to the highest safety standards. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment: The Precautionary Principle
Given the absence of a complete safety data sheet (SDS), we must operate under the precautionary principle, assuming the compound is hazardous until proven otherwise. The chemical structure, featuring an aromatic amine and an oxadiazole moiety, suggests potential for biological activity and associated hazards. The GHS07 pictogram, associated with similar compounds, indicates potential for skin and eye irritation, and it may be harmful if swallowed or inhaled.[1]
A thorough risk assessment must be conducted before any handling of this compound.[2][3] This involves evaluating the specific procedures, quantities, and potential for exposure.
Risk Assessment Workflow:
Caption: A stepwise workflow for conducting a risk assessment before handling this compound.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is critical to minimize exposure.[4][5][6] The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over goggles when there is a significant splash hazard.[6][7] | Protects against splashes and airborne particles of the compound. |
| Hand Protection | Double-gloving with nitrile gloves is recommended. For prolonged contact or when handling larger quantities, consider heavier-duty gloves such as neoprene or butyl rubber.[6][8] | Provides a barrier against dermal absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron should be worn when handling larger volumes.[9] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols outside of a fume hood, a respirator may be necessary.[7][10] | Minimizes the risk of inhaling airborne particles of the compound. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan will ensure the safe handling of this compound.
Step 1: Preparation
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
Step 2: Weighing and Aliquoting
-
Conduct all weighing and aliquoting of the solid compound within a chemical fume hood to prevent inhalation of fine particles.
-
Use a spatula and weighing paper to handle the solid. Avoid creating dust.
-
Close the primary container immediately after use.
Step 3: Dissolution
-
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.
Step 4: Post-Handling
-
Decontaminate all surfaces and equipment that came into contact with the compound. A common method is to wipe down surfaces with soap and water.[11]
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[12]
Emergency and Spill Response
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Emergency Response Workflow:
Caption: Immediate actions for a chemical spill or personal exposure.
For spills involving amine compounds, after absorbing the material, the area can be decontaminated.[13] Always consult your institution's environmental health and safety (EHS) office for specific spill cleanup procedures.[14]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[15][16]
Disposal Protocol:
-
Segregation: Do not mix this waste with other waste streams. Keep it in a designated, sealed, and clearly labeled container.
-
Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste".[17]
-
Storage: Store the waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.
-
Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[1]
By adhering to these guidelines, you can safely handle this compound in a research setting, protecting yourself, your colleagues, and the environment.
References
-
Personal Protective Equipment Selection Guide. (2015, July 22). Arizona State University. [Link]
-
PPE Selection Guide by Task or Activity. (2016, January 22). University of Wisconsin-Milwaukee. [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]
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Novel Chemicals with Unknown Hazards SOP. University of Tennessee, Knoxville. [Link]
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Selecting PPE for the Laboratory. West Chester University. [Link]
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Laboratory Safety and Chemical Hygiene Plan. Northwestern University. [Link]
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Chemical Waste Disposal Guidelines. Emory University. [Link]
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Working with Chemicals. (from Prudent Practices in the Laboratory). National Center for Biotechnology Information. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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Unknown Chemicals. Purdue University Environmental Health and Safety. [Link]
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Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Hazardous (Chemical) Waste Disposal Procedures. University of Alabama at Birmingham. [Link]
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In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]
-
Decontamination, Disinfection and Spill Response. West Virginia University. [Link]
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Laboratory Work Risk Assessment. The University of Western Australia. [Link]
-
Evaluating Hazards and Assessing Risks in the Laboratory. (from Prudent Practices in the Laboratory). National Center for Biotechnology Information. [Link]
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Risk assessment - Chemical safety. Simon Fraser University. [Link]
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Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]
-
Laboratory Risk Assessment. University of California, Santa Barbara. [Link]
-
8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Clym. [Link]
-
Conducting a Chemical Risk Assessment in the Laboratory. (2025, April 17). Lab Manager. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
